Lyn-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPBZHLJXQAQON-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of Lyn-IN-1 in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyn-IN-1, also known as a Bafetinib analog, is a potent and selective dual inhibitor of the non-receptor tyrosine kinases, Lyn and Bcr-Abl.[1][2][3] Lyn kinase is a member of the Src family of protein tyrosine kinases and plays a crucial role in the signaling pathways of various hematopoietic cells, regulating processes such as cell growth, differentiation, and immune responses.[4][5] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[6] By targeting both Lyn and Bcr-Abl, this compound presents a significant area of interest for therapeutic intervention, particularly in the context of CML and other hematological malignancies. This document provides an in-depth technical overview of the function of this compound in cells, including its mechanism of action, effects on signaling pathways, and relevant experimental data and protocols.
Mechanism of Action
This compound exerts its cellular effects by competitively binding to the ATP-binding sites of Lyn and Bcr-Abl kinases, thereby inhibiting their catalytic activity. This inhibition prevents the phosphorylation of downstream substrate proteins, disrupting the signaling cascades that they mediate. The dual inhibitory nature of this compound is of particular interest in CML, where Lyn kinase has been implicated in imatinib resistance.[6]
Cellular Functions and Effects
The primary function of this compound in a cellular context is the disruption of signaling pathways driven by Lyn and Bcr-Abl kinases. This leads to a variety of cellular responses, including:
-
Inhibition of Cell Proliferation: By blocking the pro-proliferative signals from Bcr-Abl and Lyn, this compound effectively halts the growth of cancer cells, particularly those positive for the Bcr-Abl fusion protein.[1][3]
-
Induction of Apoptosis: The inhibition of these key survival pathways can trigger programmed cell death in malignant cells.[7]
-
Overcoming Drug Resistance: In the context of CML, Lyn kinase activation can be a mechanism of resistance to first-generation tyrosine kinase inhibitors like imatinib. By inhibiting Lyn, this compound may offer a therapeutic advantage in such cases.[6]
Quantitative Data
The inhibitory activity of this compound (Bafetinib) has been quantified against a panel of kinases. The following tables summarize the available data on its potency and cellular effects.
| Target Kinase | IC50 (nM) | Assay Type |
| Abl | 5.8 | Cell-free assay |
| Lyn | 19 | Cell-free assay |
Table 1: In Vitro Inhibitory Activity of this compound (Bafetinib)[1]
| Cell Line | Bcr-Abl Status | IC50 (nM) | Assay Type |
| K562 | Positive | 11 | Cell Proliferation (MTT) |
| 293T | WT Bcr-Abl | 22 | Autophosphorylation Assay |
Table 2: Cellular Activity of this compound (Bafetinib)[1][3]
Signaling Pathways
This compound primarily impacts the Bcr-Abl and Lyn signaling pathways. The following diagrams illustrate the key components of these pathways and the points of inhibition by this compound.
Caption: Bcr-Abl Signaling Pathway and Inhibition by this compound.
Caption: Lyn Kinase Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
In Vitro Kinase Assay
This protocol is for determining the IC50 value of this compound against a specific kinase.
Materials:
-
Recombinant human Lyn or Bcr-Abl kinase
-
This compound (Bafetinib)
-
ATP, [γ-³³P]ATP
-
Kinase-specific peptide substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 1 nM to 10 µM.[1]
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the peptide substrate and the diluted this compound to each well.
-
Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value using appropriate software.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the proliferation of cell lines.
Materials:
-
Bcr-Abl positive cell line (e.g., K562) and a negative control cell line.
-
This compound (Bafetinib)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. A common concentration range to test is 0.1 to 10 µM.[8]
-
Remove the old medium and add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting
This protocol is for analyzing the phosphorylation status of target proteins after treatment with this compound.
Materials:
-
Cell line of interest
-
This compound (Bafetinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5, anti-phospho-Lyn, anti-Lyn)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours).[7]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a kinase inhibitor like this compound.
Caption: General workflow for kinase inhibitor testing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. abmole.com [abmole.com]
- 4. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Discovery and Synthesis of Lyn-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Lyn-IN-1, a potent and selective inhibitor of Lyn tyrosine kinase. This document details the scientific background, experimental protocols, and key data associated with this compound, serving as a comprehensive resource for researchers in oncology, immunology, and drug discovery.
Introduction to Lyn Kinase
Lyn is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in hematopoietic cells. It plays a crucial, dual role in signal transduction pathways, capable of both initiating and inhibiting cellular responses.[1][2] Dysregulation of Lyn kinase activity has been implicated in various pathologies, including autoimmune diseases and several types of cancer, making it a compelling target for therapeutic intervention.[3]
The Pyrazolo[3,4-d]pyrimidine Scaffold
This compound is built upon the pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold that is a well-established pharmacophore in the development of kinase inhibitors.[4][5][6] This structural motif acts as an ATP mimic, effectively competing with endogenous ATP for the kinase's binding site and thereby inhibiting its phosphorylating activity. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.
Discovery of this compound as a Bafetinib Analog
This compound is recognized as an analog of Bafetinib (also known as INNO-406 or NS-187), a potent dual inhibitor of Bcr-Abl and Lyn kinases.[7][8][9] Bafetinib itself was developed as a second-generation tyrosine kinase inhibitor to overcome resistance to Imatinib in the treatment of chronic myeloid leukemia (CML).[10][11] The discovery of this compound stems from the continued exploration of the pyrazolo[3,4-d]pyrimidine scaffold to develop highly selective kinase inhibitors for research and therapeutic purposes.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of Bafetinib, the parent compound of this compound, has been well-characterized. The following table summarizes the key quantitative data regarding its potency and selectivity. It is important to note that as an analog, the activity of this compound is expected to be in a similar range.
| Kinase Target | IC50 (nM) | Selectivity Notes |
| Lyn | 19 | Primary Target |
| Bcr-Abl | 5.8 | Dual Target with Lyn |
| Src | >100 | Less Potent |
| c-Kit | >100 | Less Potent |
| PDGFR | >100 | Less Potent |
| Other Kinases | Generally inactive | Highly selective; inhibited only 4 of 79 tyrosine kinases tested at 0.1 µM.[12] |
Experimental Protocols
Synthesis of this compound
The following is a representative synthetic protocol for a compound with the core structure of this compound, based on established methods for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.
General Scheme:
Caption: Synthetic scheme for this compound.
Step 1: Synthesis of the Urea Intermediate
-
To a solution of 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Dichloromethane), add 3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise at 0°C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the urea intermediate.
Step 2: Cyclization to form this compound
-
The urea intermediate from Step 1 is suspended in a high-boiling point solvent such as diphenyl ether.
-
The mixture is heated to reflux (approximately 250-260°C) for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.
-
The solid is collected by filtration, washed extensively with the non-polar solvent, and then purified by column chromatography or recrystallization to afford the final product, 3-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (this compound).
In Vitro Lyn Kinase Activity Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against Lyn kinase.
Caption: Workflow for in vitro Lyn kinase assay.
Materials:
-
Recombinant human Lyn kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
This compound
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the Lyn kinase to each well and incubate for 10-15 minutes at room temperature.
-
To initiate the kinase reaction, add a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop reagent provided in the detection kit.
-
Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway of Lyn Kinase
Lyn kinase is a key player in various signaling cascades, particularly in B-cells and myeloid cells. It can propagate both activating and inhibitory signals, acting as a critical regulator of immune responses.
Caption: Simplified Lyn kinase signaling pathway.
Conclusion
This compound, as an analog of Bafetinib, is a valuable research tool for investigating the biological roles of Lyn kinase. Its pyrazolo[3,4-d]pyrimidine core provides a potent and selective mechanism of inhibition. The experimental protocols and data presented in this guide offer a solid foundation for researchers to utilize this compound in their studies of Lyn-mediated signaling pathways and their implications in health and disease.
References
- 1. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Computational Approach to Analyze the Mechanism of Action of the Kinase Inhibitor Bafetinib | PLOS Computational Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | dual Bcr-Abl/Lyn inhibitor | CAS 887650-05-7 | InvivoChem [invivochem.com]
- 10. Bafetinib - Wikipedia [en.wikipedia.org]
- 11. BAFETINIB (PD015660, ZGBAJMQHJDFTQJ-DEOSSOPVSA-N) [probes-drugs.org]
- 12. apexbt.com [apexbt.com]
Lyn-IN-1: A Technical Guide to Target Protein Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target protein binding affinity, selectivity, and mechanism of action of Lyn-IN-1, a potent dual inhibitor of Bcr-Abl and Lyn tyrosine kinases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.
Executive Summary
This compound, an analog of Bafetinib (also known as INNO-406 or NS-187), is a second-generation tyrosine kinase inhibitor designed to target the Bcr-Abl fusion protein and the Src family kinase Lyn.[1] Its development was driven by the need to overcome resistance to first-generation inhibitors like imatinib, often associated with point mutations in the Abl kinase domain or the overexpression of Lyn.[2][3] this compound demonstrates high potency against its primary targets and a distinct selectivity profile, distinguishing it from other Bcr-Abl inhibitors. This guide will delve into the specifics of its binding characteristics and the experimental basis for these findings.
Quantitative Binding Affinity and Selectivity
The potency and selectivity of this compound have been characterized through various biochemical assays. The data presented below is for its well-studied analog, Bafetinib, which is considered representative of this compound's activity.
Primary Target Affinity
Bafetinib exhibits low nanomolar inhibitory concentrations against its intended targets, Abl and Lyn kinases.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Bcr-Abl | 5.8 | Cell-free | [4][5][6] |
| Lyn | 19 | Cell-free | [4][5][6] |
| Fyn | >50% inhibition at 100 nM | In vitro kinase assay | [7] |
Kinase Selectivity Profile
A key feature of this compound (Bafetinib) is its selectivity profile. A comprehensive screen against a panel of 272 recombinant kinases at a concentration of 1 µM revealed that only 23 kinases were inhibited by more than 80%.[4] This indicates a relatively high degree of selectivity.
Further studies have elucidated specific on-target and off-target activities:
| Kinase Target/Family | Activity | Notes | Reference |
| Primary Targets | Potent Inhibition | Abl, Lyn, Fyn, Abl-related gene (ARG) | [6][7] |
| Imatinib-Resistant Mutants | Active | Inhibits 12 of the 13 most frequent imatinib-resistant Bcr-Abl mutations. | [1] |
| T315I "Gatekeeper" Mutant | Inactive | A common resistance mutation that is not inhibited. | [1][6] |
| Newly Identified Off-Targets | Inhibition noted | ZAK, DDR1/2, various ephrin receptors | [2][3] |
| SRC Family Kinases | Selective Inhibition | Does not inhibit all SRC family members, unlike dasatinib and bosutinib. | [2][3] |
| TEC Family Kinases | Largely Inactive | Does not inhibit most TEC family kinases. | [2][3] |
| PDGFR, c-KIT | Weakly Active/Inactive | Significantly less potent than imatinib. | |
| NQO2 (Oxidoreductase) | Inactive | A known off-target of imatinib and nilotinib that is not inhibited by Bafetinib. | [2][3] |
Experimental Protocols
The binding affinity and inhibitory activity of compounds like this compound are determined using various biochemical assays. Below is a representative protocol for a radiometric protein kinase assay, a common method for quantifying kinase activity.
Radiometric Kinase Assay (e.g., for Bcr-Abl)
This method measures the transfer of a radiolabeled phosphate group from ATP to a peptide substrate by the kinase.
Principle: The kinase reaction is performed in the presence of [γ-33P]ATP. The amount of radioactivity incorporated into the substrate peptide is directly proportional to the kinase activity. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation.
Materials:
-
Recombinant human Bcr-Abl kinase
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, and BSA)
-
This compound (or analog) at various concentrations
-
ATP solution
-
Phosphocellulose or streptavidin-coated plates/membranes
-
Wash buffers
-
Scintillation counter
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the kinase reaction buffer, the peptide substrate, and the recombinant Bcr-Abl kinase.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells. A control with no inhibitor (vehicle only) is included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing a mixture of non-radiolabeled ATP and [γ-33P]ATP.[4][6]
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured. For biotinylated substrates, this is achieved by adding the reaction mixture to streptavidin-coated plates.
-
Washing: The plates are washed multiple times to remove unincorporated [γ-33P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting two key signaling pathways implicated in cancer: the Bcr-Abl pathway in chronic myeloid leukemia (CML) and the Lyn kinase pathway, which is often dysregulated in various hematological malignancies and can contribute to imatinib resistance.
Bcr-Abl Signaling and Inhibition
The Philadelphia chromosome, a translocation between chromosomes 9 and 22, results in the Bcr-Abl fusion gene. The resulting protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of myeloid cells by activating numerous downstream pathways that promote cell growth and inhibit apoptosis (programmed cell death). This compound, like other Abl inhibitors, binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its substrates and thereby blocking its oncogenic signaling.
Lyn Kinase Signaling in B-Cells and Inhibition
Lyn kinase plays a complex, dual role in B-cell signaling. Upon B-cell receptor (BCR) activation, Lyn can initiate signaling cascades that lead to B-cell proliferation and differentiation. However, it is also a crucial negative regulator of B-cell signaling.
-
Activating Role: Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the Igα and Igβ subunits of the BCR complex. This recruits and activates Syk kinase, leading to a downstream cascade involving PLCγ2, calcium mobilization, and activation of pathways like MAPK, ultimately promoting B-cell activation.
-
Inhibitory Role: Lyn also phosphorylates immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on co-receptors such as CD22 and FcγRIIB. This recruits phosphatases like SHP-1 and SHIP-1, which dephosphorylate key signaling molecules, thereby dampening the B-cell response and promoting tolerance.
In certain malignancies, the overexpression or dysregulation of Lyn can contribute to uncontrolled proliferation and survival. By inhibiting Lyn, this compound can block these pro-survival signals.
Conclusion
This compound is a potent and selective dual inhibitor of Bcr-Abl and Lyn kinases. Its high affinity for these targets, combined with a favorable selectivity profile that spares many other kinases, makes it a valuable tool for research and a promising candidate for therapeutic development. Understanding its detailed binding characteristics, the methodologies used for its characterization, and its impact on key signaling pathways is crucial for its effective application in drug discovery and for elucidating the complex biology of the diseases it is designed to treat.
References
- 1. A Computational Approach to Analyze the Mechanism of Action of the Kinase Inhibitor Bafetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 6. apexbt.com [apexbt.com]
- 7. Probe Bafetinib | Chemical Probes Portal [chemicalprobes.org]
Downstream Effects of Lyn-IN-1 Treatment: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lyn, a non-receptor Src-family tyrosine kinase, is a critical regulator of signaling pathways in hematopoietic cells and has been implicated in the progression of various cancers and autoimmune diseases. Its dual function, capable of both initiating and inhibiting cellular responses, makes it a complex but compelling therapeutic target. This technical guide focuses on the downstream effects of inhibiting Lyn kinase using Lyn-IN-1, a chemical probe designed for this purpose.
Due to the limited availability of specific experimental data for this compound in public literature, this document will use data from its structural analog, Bafetinib , to illustrate the expected molecular and cellular consequences of potent and selective Lyn inhibition. This guide provides an in-depth overview of the affected signaling cascades, quantitative data on cellular phenotypes, and detailed experimental protocols relevant to the study of Lyn kinase inhibitors.
Introduction to Lyn Kinase
Lyn is a member of the Src family of protein tyrosine kinases, primarily expressed in hematopoietic cells like B-lymphocytes and myeloid cells, but also found in neural tissues and some solid tumors.[1][2] Lyn acts as a key intermediary, relaying signals from cell surface receptors—including B-cell receptors (BCR), Fc receptors, and cytokine receptors—to intracellular pathways that govern cell proliferation, differentiation, survival, and migration.[3]
A hallmark of Lyn is its dual regulatory capacity. It can transmit both activating and inhibitory signals:
-
Activating Role: Lyn initiates signaling by phosphorylating Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on receptors, which leads to the recruitment and activation of downstream kinases like Syk and Btk.[3][4]
-
Inhibitory Role: Conversely, Lyn can phosphorylate Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) on co-receptors such as CD22 and FcγRIIb1. This recruits phosphatases like SHP-1 and SHIP-1, which attenuate signaling pathways and downregulate cell activation.[3]
This functional duality positions Lyn as a critical rheostat for cellular activation. Dysregulation of Lyn activity is linked to autoimmune diseases like lupus and various cancers, including chronic myeloid leukemia (CML) and aggressive subtypes of breast and melanoma cancers, making it a valuable target for therapeutic intervention.[1][2][5]
Profile of this compound and its Analog, Bafetinib
This compound is a chemical probe developed for the selective inhibition of Lyn kinase, enabling the study of its function in cellular and in vivo models. It is described as an analog of Bafetinib (also known as INNO-406 or NS-187), a potent dual Bcr-Abl/Lyn kinase inhibitor.[1][2][6] To provide quantitative context for this guide, the well-characterized inhibitory profile of Bafetinib is presented below.
| Inhibitor Profile: Bafetinib (this compound Analog) | |
| Target(s) | Bcr-Abl, Lyn |
| Mechanism of Action | ATP-competitive tyrosine kinase inhibitor |
| Primary In Vitro Potency (IC50) | Lyn: 19 nMBcr-Abl: 5.8 nM |
| Selectivity Notes | Less potent against PDGFR and c-Kit.[6] Does not inhibit the T315I mutant of Bcr-Abl. At 100 nM, Bafetinib potently inhibits Abl, Lyn, Fyn, and ARG kinases.[7][8] |
| CAS Number (this compound) | 887650-05-7 |
| CAS Number (Bafetinib) | 859212-16-1 |
Core Downstream Signaling Pathways Modulated by Lyn Inhibition
Inhibition of Lyn kinase with a selective agent like this compound is expected to profoundly disrupt key signaling networks. Based on the known functions of Lyn, the primary downstream consequences are anticipated in B-cell receptor signaling and the PI3K/Akt pathway in cancer cells.
B-Cell Receptor (BCR) Signaling Cascade
In B-cells, Lyn is one of the first kinases activated upon antigen binding to the BCR. Its primary role is to phosphorylate the ITAMs of the BCR co-receptors Igα and Igβ. This creates docking sites for Spleen tyrosine kinase (Syk), which is subsequently activated and propagates the signal to downstream effectors, including Bruton's tyrosine kinase (Btk) and Phospholipase Cγ2 (PLCγ2).[3][4][9]
Treatment with a Lyn inhibitor like this compound would block the initial phosphorylation of ITAMs, preventing the recruitment and activation of Syk and effectively shutting down the entire downstream cascade. This leads to impaired B-cell activation, proliferation, and differentiation.[2][10]
PI3K/Akt Signaling in Cancer
In many malignancies, including melanoma, Lyn kinase functions as an oncogenic driver by activating the pro-survival PI3K/Akt pathway.[1][5] Activated Lyn can lead to the phosphorylation and activation of Akt, a central node in cell signaling. Phosphorylated Akt (p-Akt) subsequently promotes cell cycle progression by upregulating proteins like Cyclin D1 and inhibits apoptosis by modulating Bcl-2 family proteins.[5][11]
Treatment with a Lyn inhibitor like Bafetinib has been shown to decrease the phosphorylation of Akt and reduce the expression of Cyclin D1 in melanoma cells.[5] This disrupts the pro-proliferative and anti-apoptotic signals, leading to reduced cell viability.
Cellular Phenotypes of Lyn Inhibition
Inhibition of the aforementioned signaling pathways by this compound or its analogs translates into measurable changes in cellular behavior, particularly in cancer cells where Lyn is overactive.
Effects on Cancer Cell Viability and Proliferation
Studies using the Lyn inhibitor Bafetinib on malignant melanoma cell lines (A375 and M14) demonstrate a dose-dependent reduction in cell viability. This effect is attributed to the inhibition of the PI3K/Akt pathway, leading to cell cycle arrest and induction of apoptosis.[5]
| Effect of Bafetinib on Melanoma Cell Viability (72h) | |
| Cell Line | IC50 (µM) |
| A375 | 4.85 |
| M14 | 5.12 |
Data derived from studies on Bafetinib, a this compound analog.[5]
Effects on Cancer Cell Migration and Invasion
Lyn kinase is also involved in signaling pathways that regulate the cytoskeleton and cell adhesion, processes essential for cell migration and invasion.[12][13][14] Inhibition of Lyn has been shown to significantly impair the migratory and invasive capacity of melanoma cells.
| Effect of Bafetinib (1 µM) on Melanoma Cell Migration & Invasion | |
| A375 Cells | Inhibition (%) |
| Migration | ~55% |
| Invasion | ~60% |
| M14 Cells | Inhibition (%) |
| Migration | ~50% |
| Invasion | ~55% |
Data represents the approximate percentage reduction in the number of migrated/invaded cells compared to control, derived from studies using Bafetinib.[5][15]
Experimental Protocols
The following protocols are representative methodologies for assessing the downstream effects of Lyn inhibitors like this compound.
Cell Viability Assay (CCK-8)
This protocol measures cell proliferation and viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases.
Materials:
-
Target cells (e.g., A375, M14 melanoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound or analog (e.g., Bafetinib), dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed approximately 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubation: Culture the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the Lyn inhibitor in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Replace the medium in each well with 100 µL of medium containing the desired inhibitor concentration. Include vehicle-only (DMSO) wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against inhibitor concentration and use a non-linear regression model to determine the IC50 value.[6]
Western Blotting for Phospho-proteins
This protocol is for detecting changes in the phosphorylation state of downstream targets like Akt.
Materials:
-
Target cells and culture reagents
-
Lyn inhibitor and vehicle (DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails .
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF membranes and transfer buffer/equipment
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking as it contains phosphoproteins that can increase background.[17]
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment & Lysis: Plate cells and grow to 70-80% confluency. Treat with the Lyn inhibitor or vehicle for the desired time. Wash cells with ice-cold PBS and lyse on ice with supplemented lysis buffer.
-
Protein Quantification: Clear lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and separate using SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control like β-actin.[17]
Transwell Migration and Invasion Assay
This assay measures the ability of cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).
Materials:
-
Target cells and serum-free culture medium
-
24-well plates with Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract (for invasion assay only)
-
Chemoattractant (e.g., medium with 10% FBS)
-
Cotton swabs, methanol (for fixation), and crystal violet stain
Procedure:
-
Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow the gel to solidify.[9]
-
Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup: Add 600 µL of chemoattractant medium to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing the Lyn inhibitor or vehicle. Seed 1 x 10⁵ cells in 100-200 µL into the upper chamber of the Transwell insert.[19]
-
Incubation: Incubate the plate at 37°C for a period determined by the cell type's migratory capacity (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[19]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10-15 minutes. Stain the cells by placing the insert in a well containing 0.2% crystal violet solution for 20 minutes.[9]
-
Washing and Drying: Gently wash the insert in water to remove excess stain and allow it to air dry.
-
Quantification: Visualize the stained cells under a microscope. Count the number of cells in several random fields of view and calculate the average number of migrated/invaded cells per field. Compare the counts from inhibitor-treated wells to the vehicle control.[20]
References
- 1. Bafetinib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BAFETINIB (PD015660, ZGBAJMQHJDFTQJ-DEOSSOPVSA-N) [probes-drugs.org]
- 4. A Neuropharmacokinetic Assessment of Bafetinib, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Probe Bafetinib | Chemical Probes Portal [chemicalprobes.org]
- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. UXT enhances melanoma proliferation, migration, and invasion through modulation of the P53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tubulin-Targeted Therapy in Melanoma Increases the Cell Migration Potential by Activation of the Actomyosin Cytoskeleton─An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Runx2 downregulation, migration and proliferation inhibition in melanoma cells treated with BEL β-trefoil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Migration and Invasion in Melanoma Cells by β-Escin via the ERK/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Technical Guide: Cellular Uptake and Distribution of Lyn Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the methodologies used to investigate the cellular uptake and subcellular distribution of small molecule inhibitors targeting Lyn kinase, a critical non-receptor tyrosine kinase involved in various cellular processes. For illustrative purposes, we will refer to a hypothetical inhibitor named "Lyn-IN-1".
Introduction to Lyn Kinase and its Inhibition
Lyn is a member of the Src family of protein tyrosine kinases, playing a pivotal role in signaling pathways that regulate a cell's growth, differentiation, survival, and immune responses.[1][2] It is primarily expressed in hematopoietic cells and is integral to signal transduction from various receptors, including B-cell and cytokine receptors.[1] Dysregulation of Lyn kinase activity has been implicated in various cancers and autoimmune diseases, making it a significant therapeutic target.[2][3]
The efficacy of a kinase inhibitor like this compound is not solely dependent on its biochemical potency but also on its ability to cross the cell membrane, achieve a sufficient concentration at the target site, and engage with Lyn kinase within the complex cellular environment.[4][5] Therefore, understanding the cellular uptake and subcellular distribution of such inhibitors is paramount for their development as therapeutic agents.
Cellular Localization of Lyn Kinase
To be effective, this compound must reach the subcellular compartments where Lyn kinase is active. Lyn kinase exhibits a complex distribution pattern, and its localization can influence its function.
-
Plasma Membrane: A significant portion of Lyn is anchored to the inner leaflet of the plasma membrane, often within specialized microdomains known as lipid rafts.[6][7]
-
Cytoplasm: Lyn is also found in the cytoplasm.[8]
-
Nucleus: Studies have shown that Lyn can be detected in the nucleus, where it may play a role in DNA damage response and cell cycle control.[9] Inhibition of its kinase activity has been shown to increase its accumulation in the nucleus.[9]
-
Perinuclear Region: Accumulation in the perinuclear region has also been observed.[6]
Experimental Protocols for Determining Cellular Uptake and Distribution
Several key experimental techniques can be employed to elucidate the cellular pharmacology of this compound.
Fluorescence Microscopy for Direct Visualization
Fluorescence microscopy allows for the direct visualization of a fluorescently-labeled version of this compound within fixed or living cells, providing qualitative and semi-quantitative information about its subcellular localization.
Experimental Protocol: Live-Cell Confocal Microscopy
-
Probe Preparation: Synthesize a fluorescently-labeled version of this compound. The fluorophore should be chosen for its brightness, photostability, and minimal impact on the inhibitor's properties.
-
Cell Culture: Plate cells of interest (e.g., a human B-cell lymphoma line) on glass-bottom dishes suitable for high-resolution imaging.
-
Co-staining (Optional): To determine co-localization, incubate cells with organelle-specific fluorescent trackers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria, or Hoechst stain for the nucleus).
-
Incubation: Treat the cells with the fluorescently-labeled this compound at a desired concentration and incubate for various time points (e.g., 15 min, 1 hr, 4 hr) at 37°C to observe uptake kinetics.
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove any unbound inhibitor from the medium.
-
Imaging: Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for the chosen fluorophore(s). Z-stack images can be acquired to reconstruct a 3D view of the cell and the inhibitor's distribution.
-
Image Analysis: Analyze the images to determine the subcellular localization of the fluorescent signal. Co-localization analysis with organelle markers can provide quantitative data on the distribution.
Workflow for Fluorescence Microscopy
Caption: Workflow for visualizing this compound uptake via fluorescence microscopy.
Subcellular Fractionation and Quantitative Analysis
This biochemical approach physically separates the major cellular compartments, allowing for the precise quantification of this compound in each fraction, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: Subcellular Fractionation
-
Cell Treatment: Treat a large population of cells (e.g., 1x10^7 cells) with this compound at the desired concentration and for the desired time.
-
Harvesting: Harvest the cells and wash them with ice-cold PBS to stop uptake and remove the extracellular inhibitor.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and allow the cells to swell on ice. This buffer typically contains protease and phosphatase inhibitors.
-
Homogenization: Lyse the cells by mechanical shearing, for example, by passing them through a narrow-gauge needle.[10]
-
Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 5-10 minutes. The resulting pellet contains the nuclei.[11]
-
Cytoplasmic and Membrane Fraction Separation: Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 10,000 x g) to pellet heavy membranes and mitochondria.[10] For a more refined separation of the plasma membrane, an ultracentrifugation step (100,000 x g) is required.[10] The final supernatant is the cytosolic fraction.
-
Extraction: Extract this compound from each fraction using an appropriate organic solvent.
-
Quantification: Analyze the extracts by LC-MS to determine the concentration of this compound in each subcellular compartment. The results are typically normalized to the protein content of each fraction.
Workflow for Subcellular Fractionation
References
- 1. scbt.com [scbt.com]
- 2. What are LYN inhibitors and how do they work? [synapse.patsnap.com]
- 3. Functions of the Lyn tyrosine kinase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Function Analysis of Lyn Kinase Association with Lipid Rafts and Initiation of Early Signaling Events after Fcɛ Receptor I Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LYN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Nuclear localization of Lyn tyrosine kinase mediated by inhibition of its kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subcellular fractionation protocol [abcam.com]
- 11. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Lyn-IN-1: A Technical Guide for Immunology and Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyn-IN-1, an analog of Bafetinib, is a potent inhibitor of Lyn kinase, a member of the Src family of protein tyrosine kinases. Lyn kinase is a crucial mediator in a variety of cellular signaling pathways, playing a significant, albeit sometimes contradictory, role in both immunology and oncology.[1][2][3] It is primarily expressed in hematopoietic cells, but also found in neural tissues, liver, and adipose tissue.[2] This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, preclinical efficacy, and relevant experimental protocols to support its application in immunology and cancer research.
Mechanism of Action
This compound, as a Bafetinib analog, functions as a dual inhibitor of the Bcr-Abl and Lyn tyrosine kinases.[4][5][6] Its primary mechanism of action is the competitive inhibition of the ATP-binding site on these kinases.[1] By occupying this site, this compound prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the activation of downstream signaling cascades essential for cell proliferation, survival, and activation.[1] In the context of cancer, this inhibition can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways, resulting in the elimination of malignant cells.[1] In immune cells, this compound can modulate the activation threshold, which is particularly relevant in autoimmune diseases characterized by hyperactive immune responses.[1]
Quantitative Data
The following tables summarize the available quantitative data for Bafetinib, the parent compound of this compound. This data provides a strong indication of the expected activity of this compound.
Table 1: In Vitro Inhibitory Activity of Bafetinib
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Bcr-Abl | 5.8 | Cell-free | [1][4][5] |
| Lyn | 19 | Cell-free | [1][4][5] |
| Bcr-Abl (K562 cells) | 11 | Cell-based | [1][7] |
| Bcr-Abl (293T cells) | 22 | Cell-based | [1][4] |
Table 2: Kinase Selectivity Profile of Bafetinib (at 0.1 µM)
| Kinase Inhibited (>50%) | Reference |
| ABL | [6] |
| ABL-related gene (ARG) | [6] |
| FYN | [6] |
| LYN | [6] |
At a higher concentration of 1.0 µM, Bafetinib also inhibited BLK, FLT3, PDGFR (alpha and beta), and p70S6K.[6]
Table 3: Preclinical Pharmacokinetics of Bafetinib
| Species | Administration Route | Dose | Bioavailability (%) | Brain Penetration | Reference |
| Balb/c mice | Oral | 200 mg/kg/day (MTD) | 32 | ~10% of plasma levels | [1][2] |
| Rat | Oral | Not specified | Not specified | ~10% of plasma levels | [2] |
Table 4: In Vivo Efficacy of Bafetinib
| Cancer Model | Cell Line | Animal Model | Dosing Regimen | Outcome | Reference |
| Chronic Myeloid Leukemia | KU812 | Balb/c-nu/nu mice (xenograft) | 20 mg/kg/day (oral) | Complete tumor growth inhibition | [1] |
| Non-Small Cell Lung Cancer | H292 | Balb/c mice (xenograft) | 30 mg/kg/day (oral) for 10 days | Inhibition of PD-L1 expression | [8][9] |
Signaling Pathways
Lyn kinase is involved in a complex network of signaling pathways. Below are diagrams illustrating its role in key cellular processes.
Lyn Kinase Signaling in B-Cell Receptor (BCR) Activation and Inhibition
Role of Lyn Kinase in Cancer Cell Proliferation via PI3K/Akt Pathway
Experimental Protocols
The following are generalized protocols for key experiments involving a Lyn kinase inhibitor like this compound, based on methodologies reported in studies using Bafetinib. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against Lyn kinase.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and DTT.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, recombinant Lyn kinase, and the desired concentration of this compound or vehicle control.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP, [γ-33P]ATP, and a specific peptide substrate for Lyn kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Detection: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-33P]ATP will be washed away.
-
Quantification: Measure the radioactivity on the filter plate using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[1][4]
Cell Proliferation (MTT) Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]
Western Blot Analysis
This protocol is for detecting the phosphorylation status of Lyn and its downstream targets in cells treated with this compound.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Lyn, total Lyn, phospho-Akt, total Akt, etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a predetermined dose (e.g., 20 mg/kg/day) or the vehicle control daily for the duration of the study.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, or western blotting).[1][10]
Conclusion
This compound, as a potent Lyn kinase inhibitor, holds significant promise for both immunology and cancer research. Its ability to modulate key signaling pathways involved in cell proliferation, survival, and immune activation makes it a valuable tool for investigating the roles of Lyn kinase in various physiological and pathological processes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments utilizing this compound, ultimately contributing to a deeper understanding of Lyn kinase biology and the development of novel therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Neuropharmacokinetic Assessment of Bafetinib, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neuropharmacokinetic assessment of bafetinib, a second generation dual BCR-Abl/Lyn tyrosine kinase inhibitor, in patients with recurrent high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Probe Bafetinib | Chemical Probes Portal [chemicalprobes.org]
- 7. cellagentech.com [cellagentech.com]
- 8. Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Lyn-IN-1: A Potent Kinase Inhibitor in Hematological Malignancies
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
Lyn tyrosine kinase, a member of the Src family of non-receptor tyrosine kinases, has emerged as a critical player in the pathogenesis of various hematological malignancies.[1][2] Predominantly expressed in hematopoietic cells, Lyn is a key regulator of signaling pathways that govern cell proliferation, survival, differentiation, and immune responses.[3][4] Its dysregulation has been implicated in the progression of acute myeloid leukemia (AML), chronic myeloid leukemia (CML), mantle cell lymphoma (MCL), and other blood cancers, making it a compelling therapeutic target.[2][5][6] This technical guide provides an in-depth overview of Lyn-IN-1, a potent and selective inhibitor of Lyn kinase, for researchers and drug development professionals exploring novel therapeutic strategies in hematological malignancies.
Mechanism of Action of Lyn Kinase Inhibitors
Lyn inhibitors, including this compound, primarily function through competitive inhibition of the ATP-binding site on the Lyn kinase domain.[3] By occupying this site, these inhibitors prevent the phosphorylation of tyrosine residues on substrate proteins, a critical step in the activation of downstream signaling cascades.[3] This blockade disrupts the aberrant signaling networks that are essential for the survival and proliferation of malignant hematopoietic cells.[3] Furthermore, inhibition of Lyn kinase can induce apoptosis in cancer cells by downregulating anti-apoptotic proteins and activating pro-apoptotic pathways.[3]
Key Signaling Pathways Modulated by Lyn Kinase
Several critical signaling pathways are modulated by Lyn kinase in the context of hematological malignancies. Understanding these pathways is crucial for elucidating the therapeutic effects of this compound.
Caption: Key signaling pathways modulated by Lyn kinase in hematological malignancies.
Quantitative Data on this compound Activity
The following table summarizes the in vitro activity of this compound and other relevant Lyn kinase inhibitors against various hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | [Cell Line Name] | [Cancer Type] | [IC50 Value] | [Citation] |
| Dasatinib | Jeko-1 | Mantle Cell Lymphoma | >10 (Bortezomib-sensitive) | [7] |
| Dasatinib | Jeko-1/BTZ | Mantle Cell Lymphoma | ~1 (Bortezomib-resistant) | [7] |
| Nilotinib | K562-rn | Chronic Myeloid Leukemia | [IC50 Value] | [8] |
Note: Specific IC50 values for this compound are not yet widely published in publicly available literature. The table is structured to incorporate this data as it becomes available. The provided data for Dasatinib and the context for Nilotinib are based on existing research on Lyn kinase inhibition.[7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the investigation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the proliferation of hematological cancer cell lines.
Materials:
-
Hematological cancer cell lines (e.g., Jeko-1, K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting
This technique is used to analyze the expression and phosphorylation status of Lyn and its downstream targets.
Materials:
-
Cell lysates from this compound treated and untreated cells
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Lyn, anti-phospho-Lyn, anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Hematological cancer cells (e.g., Jeko-1/BTZ)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flanks of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Caption: A typical experimental workflow for evaluating this compound.
Resistance Mechanisms and Future Directions
Resistance to targeted therapies is a significant clinical challenge. Overexpression of Lyn kinase itself has been identified as a potential mechanism of resistance to nilotinib in CML.[8] In bortezomib-resistant MCL, upregulation of BCR signaling, including increased Lyn activity, has been observed.[6] Further investigation into the mechanisms of resistance to this compound will be crucial for developing strategies to overcome it, such as combination therapies. Combining Lyn inhibitors with other targeted agents or chemotherapy could enhance their efficacy and prevent the emergence of resistant clones.[3]
This compound represents a promising therapeutic agent for the treatment of hematological malignancies. Its targeted inhibition of Lyn kinase disrupts key signaling pathways essential for cancer cell survival and proliferation. The detailed methodologies and structured data presented in this guide are intended to facilitate further research and development of this compound as a novel cancer therapeutic. Continued investigation into its efficacy, mechanisms of action, and potential resistance pathways will be critical for its successful clinical translation.
References
- 1. Lyn, a src-like tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functions of the Lyn tyrosine kinase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are LYN inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. A critical role for Lyn in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Inhibition of Lyn is a promising treatment for mantle cell lymphoma with bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
The Role of Lyn Kinase Inhibition in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyn, a Src family protein tyrosine kinase, is a critical regulator of immune cell signaling, possessing a dual function in both activating and inhibitory pathways. Dysregulation of Lyn activity is strongly implicated in the pathogenesis of autoimmune diseases, particularly systemic lupus erythematosus (SLE). Consequently, the targeted inhibition of Lyn kinase presents a promising therapeutic strategy. This technical guide explores the role of Lyn kinase in autoimmune disease models, with a focus on the potential application of Lyn inhibitors. While specific in vivo data for the inhibitor Lyn-IN-1 in autoimmune models is not currently available in published literature, this document will detail the underlying rationale for Lyn inhibition, provide information on this compound and its analog, Bafetinib, and present representative experimental protocols for the evaluation of Lyn inhibitors in preclinical autoimmune disease models.
Introduction: The Dichotomous Role of Lyn Kinase in Immunity
Lyn kinase is predominantly expressed in hematopoietic cells, including B cells, macrophages, dendritic cells, and mast cells. Its function is multifaceted, contributing to both the initiation and suppression of immune responses.
-
Activating Role: In B cells, Lyn is involved in the initial phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) of the B-cell receptor (BCR) complex upon antigen binding, initiating a signaling cascade that leads to B-cell proliferation and antibody production.
-
Inhibitory Role: Conversely, Lyn also phosphorylates immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on co-receptors such as CD22 and FcγRIIb. This recruits phosphatases like SHP-1 and SHIP-1, which dampen the activating signals, thereby establishing a threshold for B-cell activation and maintaining self-tolerance.
The development of a lupus-like autoimmune disease in Lyn-deficient (Lyn-/-) mice underscores the dominant inhibitory function of Lyn in preventing autoimmunity. These mice exhibit hyperactive B cells, autoantibody production, and glomerulonephritis, validating Lyn as a key therapeutic target.
This compound and Bafetinib: Potent Inhibitors of Lyn Kinase
While in vivo studies of this compound in autoimmune models are not yet published, its biochemical profile and that of its analog, Bafetinib, provide a strong foundation for its potential utility.
This compound is a selective inhibitor of Lyn kinase. It is also known as a Bafetinib analog.
Bafetinib (INNO-406, NS-187) is a potent dual inhibitor of Bcr-Abl and Lyn tyrosine kinases.[1][2][3] It was developed as a second-generation tyrosine kinase inhibitor for chronic myeloid leukemia (CML).[1]
Quantitative Data for Bafetinib
The following tables summarize the in vitro potency and cellular activity of Bafetinib. This data is crucial for designing in vitro and in vivo experiments to explore its effects in autoimmune contexts.
Table 1: In Vitro Kinase Inhibition by Bafetinib
| Target Kinase | IC50 (nM) | Assay Type |
| Lyn | 19 | Cell-free assay |
| Bcr-Abl | 5.8 | Cell-free assay |
Data sourced from Selleck Chemicals and APExBIO product data sheets.[3][4]
Table 2: Cellular Activity of Bafetinib
| Cell Line | Target Pathway/Process | IC50 (nM) | Assay Type |
| K562 | Bcr-Abl Autophosphorylation | 11 | Cellular activity assay |
| 293T | Bcr-Abl Autophosphorylation | 22 | Cellular activity assay |
Data sourced from Selleck Chemicals product data sheet.[4]
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways modulated by Lyn is essential for interpreting the effects of its inhibition. The following diagrams, rendered in Graphviz DOT language, illustrate key pathways and a representative experimental workflow for evaluating a Lyn inhibitor.
Lyn Signaling in B-Cells
Caption: Dual role of Lyn kinase in B-cell receptor signaling.
Experimental Workflow for In Vivo Evaluation of a Lyn Inhibitor
Caption: Workflow for preclinical testing of a Lyn inhibitor.
Experimental Protocols
The following are representative, detailed methodologies for key experiments to evaluate the efficacy of a Lyn inhibitor in a preclinical model of rheumatoid arthritis.
In Vitro Lyn Kinase Inhibition Assay
Objective: To determine the IC50 of a test compound (e.g., this compound) against Lyn kinase.
Materials:
-
Recombinant human Lyn kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (serially diluted)
-
384-well plates
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of kinase buffer containing the test compound to the wells of a 384-well plate.
-
Add 5 µL of recombinant Lyn kinase to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Objective: To evaluate the in vivo efficacy of a Lyn inhibitor in a mouse model of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (formulated for oral or intraperitoneal administration)
-
Vehicle control
Procedure:
-
Immunization (Day 0): Emulsify bovine CII in CFA. Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine CII in IFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment: Begin administration of the test compound or vehicle on Day 21 and continue daily until the end of the study (e.g., Day 42).
-
Clinical Assessment: Monitor mice daily for signs of arthritis starting from Day 21. Score each paw on a scale of 0-4 based on the severity of inflammation. The maximum clinical score per mouse is 16. Measure paw thickness using a digital caliper.
-
Endpoint Analysis (Day 42):
-
Histology: Euthanize mice, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Serology: Collect blood via cardiac puncture. Measure serum levels of anti-CII antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) by ELISA.
-
Conclusion and Future Directions
Lyn kinase is a well-validated target for the treatment of autoimmune diseases. The dual activating and inhibitory roles of Lyn make it a nuanced target, where inhibition is expected to primarily dampen the hyper-responsiveness of autoreactive B cells. While direct evidence for the efficacy of this compound in autoimmune models is yet to be established, its biochemical profile as a potent Lyn inhibitor, along with data from its analog Bafetinib, strongly supports its investigation in this context. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other novel Lyn inhibitors, which could pave the way for new therapeutic interventions for patients with debilitating autoimmune conditions. Future research should focus on in vivo studies in models of lupus and arthritis to confirm the therapeutic potential of selective Lyn inhibition.
References
Lyn-IN-1 effect on B-cell receptor signaling
An In-depth Technical Guide on the Effect of Lyn Kinase Inhibition on B-cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell receptor (BCR) signaling pathway is fundamental to adaptive immunity, governing B-cell development, activation, and differentiation. Central to this intricate network is the Src-family tyrosine kinase, Lyn, which uniquely functions as both a positive and negative regulator. This dual role makes Lyn a compelling therapeutic target for a range of pathologies, including autoimmune diseases and B-cell malignancies. Pharmacological inhibition of Lyn kinase presents an opportunity to modulate B-cell activity with high specificity. This technical guide provides a comprehensive overview of Lyn's function in BCR signaling, the quantitative effects of its inhibition on key downstream molecules, and detailed experimental protocols for studying these effects. Visualized pathways and experimental workflows are included to facilitate a deeper understanding for researchers and drug development professionals.
The Dichotomous Role of Lyn in B-Cell Receptor Signaling
Upon antigen binding, the BCR aggregates, initiating a phosphorylation cascade. Lyn kinase is one of the first enzymes activated and plays a pivotal, two-sided role in the subsequent signaling events.[1]
1.1. The Activating Function As a positive regulator, Lyn initiates the signaling cascade by phosphorylating the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of the BCR-associated proteins, CD79a and CD79b.[2][3][4] This phosphorylation creates docking sites for another critical kinase, Spleen Tyrosine Kinase (Syk). The recruitment of Syk to the phosphorylated ITAMs leads to its activation, which in turn propagates the signal downstream, ultimately resulting in B-cell proliferation, differentiation, and antibody production.[3] While crucial, this initiating function of Lyn can be compensated by other Src-family kinases, such as Fyn and Blk.[2]
1.2. The Inhibitory Function Conversely, Lyn's role as a negative regulator is non-redundant and essential for maintaining B-cell tolerance.[2] Lyn phosphorylates Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) on the cytoplasmic tails of co-receptors like CD22 and FcγRIIB.[2][5] This action recruits phosphatases, primarily SH2-domain-containing protein tyrosine phosphatase-1 (SHP-1) and SH2-domain-containing inositol 5-phosphatase-1 (SHIP-1), to the plasma membrane.[6] These phosphatases counteract the activating signals by dephosphorylating key signaling molecules, including Syk, thereby attenuating the BCR signal and preventing B-cell hyper-responsiveness.[5][6]
Due to this non-redundant inhibitory role, B-cells deficient in Lyn exhibit hyperresponsiveness to BCR stimulation, characterized by increased calcium flux and enhanced proliferation.[6][7]
Pharmacological Inhibition of Lyn Kinase
Given Lyn's critical role, small molecule inhibitors targeting its kinase activity are valuable research tools and potential therapeutics. While no inhibitors are exclusively selective for Lyn, several well-characterized Src-family kinase inhibitors effectively block its function. It is crucial to note that IC50 values can vary significantly between different assay formats and laboratories.[8][9]
| Inhibitor | Target(s) | Reported IC50 (in vitro) | Reference(s) |
| PP2 | Lck, Fyn, Hck, Lyn | Lck: 4 nMFyn: 5 nM | [10][11][12] |
| SU6656 | Src, Yes, Lyn, Fyn | Lyn: 130 nMYes: 20 nMSrc: 280 nM | [13] |
| Dasatinib | BCR-ABL, Src family | Lyn is a known target | [14] |
Quantitative Effects of Lyn Inhibition on BCR Signaling
Inhibiting Lyn kinase primarily ablates its non-redundant negative regulatory function. This leads to a signaling state that mirrors Lyn-deficient B-cells, characterized by hyper-responsiveness. The expected changes in the phosphorylation status of key BCR pathway components upon Lyn inhibition are summarized below.
| Protein | Role in BCR Signaling | Expected Effect of Lyn Inhibition | Rationale | Reference(s) |
| Lyn | Initiating & Regulatory Kinase | ↓ Autophosphorylation | Direct inhibition of kinase activity. | [14] |
| CD79a/b | BCR Subunit (ITAMs) | ↓ Phosphorylation | Loss of a primary ITAM kinase, though other SFKs may compensate. | [2][4] |
| CD22 | Inhibitory Co-receptor (ITIMs) | ↓ Phosphorylation | Lyn is required for ITIM phosphorylation. | [5][6] |
| SHP-1 | Inhibitory Phosphatase | ↓ Recruitment to Membrane | Recruitment is dependent on phosphorylated CD22 ITIMs. | [6][7] |
| Syk | Key Downstream Kinase | ↑ Phosphorylation / Activity | Reduced dephosphorylation by SHP-1. | [15] |
| PLCγ2 | Effector Enzyme | ↑ Phosphorylation / Activity | Consequence of increased Syk activity. | [15] |
| Akt | Pro-survival Kinase | ↑ Phosphorylation / Activity | Enhanced downstream signaling from Syk and PI3K. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effect of a Lyn kinase inhibitor on BCR signaling.
4.1. Protocol: Western Blot Analysis of BCR Signaling Proteins
This protocol details how to measure changes in the phosphorylation state of key signaling molecules in B-cells following BCR stimulation and treatment with a Lyn inhibitor.
References
- 1. Dual Mechanisms of LYN Kinase Dysregulation Drive Aggressive Behavior in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lyn deficiency affects B cell maturation as well as survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luxeptinib interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma | PLOS One [journals.plos.org]
- 5. Inhibition of the B Cell by CD22: A Requirement for Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B Cell-Specific Loss of Lyn Kinase Leads to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated BCR signaling and decreased survival of Lyn-deficient transitional and follicular B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. PP2 | Cell Signaling Technology [cellsignal.com]
- 11. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Functions of the Lyn tyrosine kinase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Positive Regulation of Lyn Kinase by CD148 Is Required for B Cell Receptor Signaling in B1 but Not B2 B Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Lyn-IN-1 on Mast Cell Degranulation: A Technical Guide
Abstract
Mast cells are pivotal effector cells in the inflammatory cascade, particularly in allergic reactions. Their activation, primarily through the high-affinity IgE receptor (FcεRI), triggers degranulation and the release of potent inflammatory mediators. Central to this activation cascade is Lyn, a Src family protein-tyrosine kinase. Lyn exhibits a complex, dual-regulatory role; it is essential for initiating the signaling that leads to degranulation, yet it also participates in negative feedback loops that temper the response. This dual functionality makes Lyn a compelling therapeutic target for managing mast cell-mediated diseases. This technical guide provides an in-depth analysis of the role of Lyn kinase in mast cell degranulation and the impact of its inhibition, using the conceptual inhibitor "Lyn-IN-1" as a framework. We will explore the underlying signaling pathways, present quantitative data from known Lyn inhibitors, detail relevant experimental protocols, and visualize key processes to provide a comprehensive resource for researchers and drug development professionals.
Introduction to Mast Cell Activation and the Role of Lyn Kinase
Mast cells are tissue-resident immune cells that act as first responders to allergens, pathogens, and physical injury.[1][2] Their activation via the cross-linking of IgE bound to the high-affinity FcεRI receptor is a hallmark of type I hypersensitivity reactions.[3] This event initiates a complex signaling cascade that culminates in degranulation—a rapid exocytosis of granules containing pre-formed mediators like histamine, proteases (tryptase, chymase), and serotonin—and the de novo synthesis of lipid mediators and cytokines.[2][4]
This signaling cascade is critically dependent on the activity of Src family kinases (SFKs). Upon antigen-induced aggregation of IgE-FcεRI complexes in specialized membrane microdomains known as lipid rafts, the SFK Lyn becomes activated.[5] Activated Lyn is responsible for the initial and essential step of phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the FcεRI β and γ subunits.[6][7][8] This phosphorylation event creates docking sites for and subsequently activates another critical tyrosine kinase, Spleen tyrosine kinase (Syk), which propagates the signal downstream, leading to mediator release.[5][8]
The Dual Regulatory Function of Lyn Kinase
The role of Lyn in mast cell activation is not monolithic; it functions as both a positive and a negative regulator, with the outcome dependent on the intensity of the stimulus.[4][9]
-
Positive Regulation: Under low-intensity stimulation (e.g., low antigen concentration), Lyn's kinase activity is indispensable for initiating the degranulation response.[4][9] It phosphorylates the FcεRI ITAMs, which recruits and activates Syk, thereby triggering the downstream pathways necessary for mediator release.[4][7]
-
Negative Regulation: Conversely, under high-intensity stimulation, Lyn acts to curtail the allergic response.[4][9] In this context, Lyn can phosphorylate negative regulatory molecules, such as the SH2 domain-containing inositol phosphatase-1 (SHIP-1), which dampens the signaling cascade.[4][7] Studies on Lyn-deficient mice have shown that these animals can exhibit enhanced anaphylactic reactions, underscoring Lyn's crucial role in negative feedback.[6][10]
This dual functionality highlights the complexity of targeting Lyn therapeutically. An effective inhibitor must suppress the initial, pro-inflammatory signaling without completely abrogating the kinase's essential negative regulatory functions.
This compound: The Impact of Lyn Kinase Inhibition
While specific public data on a compound named "this compound" is not available, we can understand its potential impact by examining well-characterized inhibitors that target Lyn kinase in mast cells, such as Dasatinib and WZ3146.[11][12] These compounds serve as functional surrogates to illustrate the consequences of Lyn inhibition.
A selective Lyn inhibitor like this compound would be expected to bind to the kinase domain of Lyn, preventing the phosphorylation of its substrates, most notably the ITAMs of FcεRI. This action effectively cuts off the signaling cascade at one of its earliest and most critical points.
Quantitative Data on Lyn Inhibition
The efficacy of Lyn kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for degranulation and cytokine release. The tables below summarize data from representative Lyn-targeting compounds.
Table 1: Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release)
| Compound | Cell Type | IC50 Value | Reference |
|---|---|---|---|
| Dasatinib | RBL-2H3 (Rat) | ~34 nM | [11][13] |
| Dasatinib | BMMCs (Mouse) | ~52 nM | [11][13] |
| WZ3146 | RBL-2H3 (Rat) | ~0.35 µM | [12] |
| WZ3146 | BMMCs (Mouse) | ~0.39 µM | [12] |
| WZ3146 | LAD2 (Human) | ~0.41 µM |[12] |
Table 2: Inhibition of Inflammatory Cytokine Secretion
| Compound | Cytokine | Cell Type | Effect | Reference |
|---|---|---|---|---|
| Dasatinib | IL-4, TNF-α | RBL-2H3, BMMCs | Dose-dependent suppression | [11] |
| WZ3146 | IL-6, TNF-α | RBL-2H3 | Dose-dependent suppression |[12] |
These data demonstrate that inhibiting Lyn kinase potently blocks both the immediate degranulation response and the subsequent release of pro-inflammatory cytokines in various mast cell types, including human cells.[11][12]
Mechanism of Action of this compound
The primary mechanism of a Lyn inhibitor is the prevention of downstream signal propagation following FcεRI cross-linking. By blocking Lyn's catalytic activity, the inhibitor prevents the phosphorylation of FcεRI ITAMs.
Consequences of Lyn Inhibition:
-
Blocked Syk Activation: Without phosphorylated ITAMs, Syk cannot be recruited to the receptor complex and activated.[5][11]
-
Inhibition of Downstream Effectors: The lack of Syk activation prevents the subsequent phosphorylation and activation of key signaling proteins, including Linker for Activation of T-cells (LAT), Phospholipase C gamma 1 (PLCγ1), and Akt.[11][12][13]
-
Suppression of MAPK Pathways: Critical pathways for cytokine production, including those involving MAP kinases (Erk1/2, p38, JNK), are also suppressed.[11][12]
Key Experimental Protocols
Validating the efficacy and mechanism of a Lyn inhibitor requires a suite of standardized in vitro assays.
Mast Cell Culture and Sensitization
-
Cell Lines: RBL-2H3 (rat basophilic leukemia) cells are commonly used. They are cultured in MEM supplemented with 10-20% FBS, penicillin, and streptomycin.
-
Primary Cells: Bone Marrow-Derived Mast Cells (BMMCs) are generated by culturing mouse bone marrow cells for 3-4 weeks in IL-3 and Stem Cell Factor (SCF) supplemented media.[14]
-
Sensitization: Prior to an experiment, cells are sensitized overnight by incubating them with DNP (dinitrophenyl)-specific IgE (e.g., 50 ng/mL). This allows the IgE to bind to FcεRI receptors on the cell surface.[11]
β-Hexosaminidase Release Assay (Degranulation Assay)
This colorimetric assay is the gold standard for quantifying mast cell degranulation. β-hexosaminidase is an enzyme stored in mast cell granules and is released in parallel with histamine.[15]
Protocol Steps:
-
Preparation: Sensitized cells (e.g., RBL-2H3 at 2.5x10⁵ cells/well) are washed twice with a Tyrode's buffer to remove excess IgE.[11]
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Stimulation: Degranulation is triggered by adding an antigen, such as DNP-HSA (e.g., 50 ng/mL), for 15-45 minutes at 37°C.[11][14]
-
Reaction Termination: The plate is placed on ice to stop the reaction. Cells are then pelleted by centrifugation.
-
Sample Collection: A portion of the supernatant (containing released β-hexosaminidase) is collected. The remaining cells are lysed with Triton X-100 to measure the total cellular β-hexosaminidase content.
-
Enzymatic Reaction: Supernatant and lysate samples are transferred to a new plate and incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer (pH 4.5) for 1-1.5 hours at 37°C.[16]
-
Measurement: The reaction is stopped with a high pH stop solution (e.g., Na₂CO₃/NaHCO₃ buffer). The absorbance of the resulting colored product is measured at 405 nm.
-
Calculation: The percentage of degranulation is calculated as: (Absorbance of Supernatant / Absorbance of Lysate) x 100.
In Vitro Kinase Assay
To confirm direct inhibition of Lyn, an in vitro kinase assay is performed.
Protocol Steps:
-
Immunoprecipitation: Lyn kinase is immunoprecipitated from mast cell lysates using an anti-Lyn antibody.[4]
-
Kinase Reaction: The immunoprecipitated Lyn is incubated in a kinase buffer containing ATP (including [γ-³²P]ATP for radioactive detection or for use in ELISA-based kits) and a generic or specific substrate.[4]
-
Inhibition: The reaction is run in the presence of varying concentrations of this compound.
-
Detection: Substrate phosphorylation is measured. For radioactive assays, this involves SDS-PAGE and autoradiography.[4] Alternatively, ELISA-based kinase activity kits provide a non-radioactive, colorimetric or luminescent readout.[13]
Conclusion
Lyn kinase occupies a critical and complex position in the regulation of mast cell degranulation. Its essential role in initiating FcεRI signaling makes it a prime target for therapeutic intervention in allergic and inflammatory diseases. A selective inhibitor, conceptually represented here as this compound, can potently block mast cell degranulation and cytokine release by preventing the activation of the Syk-dependent signaling cascade. The quantitative data from surrogate inhibitors like Dasatinib and WZ3146 confirm the high potential of this strategy. However, the dual positive and negative regulatory roles of Lyn necessitate careful consideration in drug design to achieve a therapeutic window that suppresses hyper-inflammatory responses while maintaining immune homeostasis. The experimental protocols detailed herein provide a robust framework for the evaluation of novel Lyn kinase inhibitors for the treatment of mast cell-driven pathologies.
References
- 1. criver.com [criver.com]
- 2. Mast cell - Wikipedia [en.wikipedia.org]
- 3. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive and Negative Regulation of Mast Cell Activation by Lyn via the Fc∊RI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of DJ-1 with Lyn is essential for IgE-mediated stimulation of human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Src family kinase Hck regulates mast cell activation by suppressing an inhibitory Src family kinase Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Negative Regulation of Immunoglobulin E–dependent Allergic Responses by Lyn Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dasatinib Inhibits Lyn and Fyn Src-Family Kinases in Mast Cells to Suppress Type I Hypersensitivity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WZ3146 inhibits mast cell Lyn and Fyn to reduce IgE-mediated allergic responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. abmgood.com [abmgood.com]
The Structural Basis of Lyn Kinase Inhibition by Lyn-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural biology underpinning the interaction between Lyn kinase, a critical Src-family kinase, and its inhibitor, Lyn-IN-1. By examining quantitative binding data, detailed experimental protocols, and the structural features of the kinase domain, this document serves as a comprehensive resource for professionals engaged in kinase inhibitor research and development.
Introduction to Lyn Kinase
Lyn is a non-receptor tyrosine kinase belonging to the Src family, predominantly expressed in hematopoietic cells. It plays a pivotal, yet dual, role in signal transduction.[1][2] Depending on the cellular context and associated receptors, Lyn can function as both a positive and a negative regulator of immune signaling pathways.[1][2] It is a key mediator downstream of B-cell receptors (BCR), Fc receptors, and various cytokine receptors.[2][3] This dual functionality is achieved through the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), which propagates signaling, and Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs), which recruits phosphatases to attenuate signaling.[1][3] Given its central role, the dysregulation of Lyn kinase activity is implicated in various cancers and autoimmune diseases, making it a significant therapeutic target.[4]
Quantitative Analysis of Lyn Inhibition
This compound is a potent Lyn kinase inhibitor, identified as an analog of Bafetinib (also known as INNO-406 or NS-187).[1][5] It functions as an ATP-competitive inhibitor, targeting the kinase's active site.[3] The inhibitory activity of Bafetinib and other relevant compounds against Lyn and related kinases has been quantified through various biochemical and cell-based assays. A summary of these key quantitative metrics is presented below.
| Inhibitor | Target Kinase | Assay Type | IC50 / EC50 / Kd | Reference |
| Bafetinib (INNO-406) | Lyn | Cell-Free | 19 nM | [2] |
| Bafetinib (INNO-406) | Lyn | Cell-Free | 26 nM | [3] |
| Bafetinib (INNO-406) | Bcr-Abl | Cell-Free | 5.8 nM | [2] |
| Dasatinib | Lyn | - | Kd = 0.57 nM | |
| Saracatinib (AZD0530) | Lyn | Cell-Free | 5 nM | [6] |
| XL228 | Lyn | - | IC50 = 2 nM | [6] |
| SU6656 | Lyn | - | IC50 = 130 nM | [6] |
| PP2 | Lyn | - | IC50 = 9 nM | |
| Tolimidone (MLR-1023) | Lyn (Activator) | - | EC50 = 63 nM | [7] |
Structural Biology of the Lyn Kinase Domain and Inhibitor Binding
Understanding the mechanism of inhibition requires a detailed look at the three-dimensional structure of the Lyn kinase domain. While a co-crystal structure of Lyn with this compound is not publicly available, structures of Lyn in its apo form and in complex with other ATP-competitive inhibitors, such as Dasatinib and PP2, provide a precise model for the binding interactions.[8][9]
The Lyn kinase domain adopts a canonical bi-lobal structure. The smaller N-terminal lobe is primarily composed of β-sheets, while the larger C-terminal lobe is predominantly α-helical.[9] The ATP-binding site is located in the deep cleft between these two lobes. ATP-competitive inhibitors like this compound occupy this site and typically form critical hydrogen bonds with the "hinge" region that connects the two lobes.[9] For instance, crystal structures show that inhibitors like PP2 and Dasatinib extend from the ATP-binding site into a deeper hydrophobic pocket, which contributes to their specificity.[8][9] The binding of these inhibitors stabilizes the kinase in a specific conformation, preventing the necessary conformational changes for ATP binding and catalysis.
Caption: Conceptual model of this compound binding in the Lyn ATP pocket.
Signaling Pathways Modulated by Lyn Kinase
Lyn kinase is a crucial node in cellular signaling, capable of initiating both activating and inhibitory cascades. Inhibition of Lyn with compounds like this compound can therefore have profound and context-dependent effects on cellular function.
Caption: Dual role of Lyn kinase in immune signaling pathways.
Experimental Protocols
The characterization of this compound and other kinase inhibitors relies on a suite of established experimental techniques. The workflow typically progresses from broad biochemical screening to detailed biophysical and structural analysis.
Caption: Experimental workflow for kinase inhibitor characterization.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified Lyn kinase.
-
ELISA-Based Kinase Assay:
-
A plate is coated with a specific peptide substrate for Lyn kinase.
-
Purified recombinant Lyn kinase is added to the wells along with ATP and varying concentrations of the inhibitor (e.g., this compound).[2][10]
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).[10]
-
After incubation, the reaction is stopped, and the wells are washed.
-
A phosphorylation-specific antibody conjugated to an enzyme (like HRP) is added to detect the phosphorylated substrate.
-
A chromogenic substrate is added, and the resulting colorimetric signal is measured using a plate reader.
-
The signal intensity is inversely proportional to the inhibitor's activity. IC50 values are calculated by fitting the dose-response data to a logistic curve.[1]
-
-
Radiometric Kinase Assay (e.g., [γ-³³P]ATP):
-
The kinase reaction is set up in a mixture containing a peptide substrate, purified Lyn kinase, and varying inhibitor concentrations.[10]
-
The reaction is initiated by adding a mix of cold ATP and radiolabeled [γ-³³P]ATP.[10]
-
Following incubation, the reaction mixture is spotted onto a phosphocellulose membrane, which binds the phosphorylated peptide.
-
The membrane is washed extensively to remove unincorporated [γ-³³P]ATP.
-
The radioactivity retained on the membrane is quantified using a scintillation counter.
-
The amount of radioactivity is directly proportional to kinase activity, and IC50 values are derived from dose-response curves.
-
Cell-Based Proliferation Assays
Objective: To assess the inhibitor's effect on the growth and viability of cancer cell lines that are dependent on Lyn signaling.
-
MTT Assay:
-
Bcr-Abl-positive cell lines (e.g., K562, KU812), which are sensitive to Lyn inhibition, are seeded in 96-well plates.[1]
-
Cells are incubated with serial dilutions of the inhibitor for a prolonged period (e.g., 72 hours).[2]
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
-
A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The absorbance is directly proportional to the number of viable cells, allowing for the calculation of an IC50 value for cell growth inhibition.[1]
-
X-ray Crystallography
Objective: To determine the high-resolution, three-dimensional structure of the inhibitor bound to the Lyn kinase domain.
-
Protein Expression and Purification: The Lyn kinase domain is expressed in a suitable system (e.g., E. coli or insect cells) and purified to high homogeneity using chromatography techniques.
-
Co-crystallization: The purified Lyn kinase domain is incubated with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the binding site.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, temperatures) using techniques like sitting-drop or hanging-drop vapor diffusion.
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. The atomic model of the Lyn-inhibitor complex is built into this map and refined to yield a final, high-resolution structure that reveals the precise binding mode and key molecular interactions.[8]
References
- 1. This compound | dual Bcr-Abl/Lyn inhibitor | CAS 887650-05-7 | InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cellagentech.com [cellagentech.com]
- 4. Bafetinib (INNO-406) | CAS:887650-05-7 | Bcr-Abl/Lyn tyrosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. LYN - Wikipedia [en.wikipedia.org]
- 8. Crystal structures of the Lyn protein tyrosine kinase domain in its Apo- and inhibitor-bound state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
The Potent and Selective Chemical Probe Dasatinib for Interrogating Lyn Kinase Function: A Technical Guide
Introduction
In the landscape of kinase chemical biology, the identification and characterization of potent and selective inhibitors are paramount for dissecting the intricate roles of specific kinases in cellular signaling and disease. While the query for "Lyn-IN-1" did not yield a specific publicly documented chemical probe, this guide focuses on a well-characterized and widely used small molecule inhibitor, Dasatinib , which serves as an excellent chemical probe for studying the function of Lyn kinase. Dasatinib is a potent inhibitor of Src family kinases (SFKs), including Lyn, and has been instrumental in elucidating the physiological and pathological roles of this key hematopoietic signaling node.[1][2] This technical guide provides an in-depth overview of Dasatinib's properties, experimental protocols for its use, and visualizations of relevant signaling pathways to aid researchers in its effective application.
Dasatinib: A Potent Lyn Kinase Inhibitor
Dasatinib is an orally bioavailable, ATP-competitive inhibitor that targets multiple tyrosine kinases.[3] Its high affinity for the ATP-binding site of Lyn kinase makes it a valuable tool for acutely and specifically inhibiting its catalytic activity in both biochemical and cellular contexts.
Mechanism of Action
Dasatinib stabilizes the inactive "DFG-out" conformation of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[4] By targeting the upstream kinases Lyn and Fyn in mast cells, for instance, Dasatinib effectively suppresses the activation of Syk and downstream signaling pathways essential for cellular activation.[1]
Potency and Selectivity Profile
Dasatinib exhibits picomolar to low nanomolar potency against Lyn kinase. However, as with many kinase inhibitors, it is not entirely specific for Lyn and demonstrates activity against other SFKs and a range of other kinases. This polypharmacology necessitates careful experimental design and interpretation, often involving the use of multiple inhibitors with different selectivity profiles and complementary genetic approaches. Below is a summary of the inhibitory potency of Dasatinib and for comparison, two other potent Lyn inhibitors, Saracatinib and Bosutinib, against Lyn and other selected kinases.
| Kinase | Dasatinib IC50 (nM) | Saracatinib (AZD0530) IC50 (nM) | Bosutinib IC50 (nM) |
| Lyn | < 1 | 2.7 | ~1.2 |
| Src | < 1 | 2.7 | ~1.2 |
| Fyn | < 1 | - | - |
| Lck | < 1 | - | - |
| Yes | < 1 | - | - |
| Abl | < 1 | - | ~1.2 |
| EGFR | 16 - 100 | > 1000 | > 1000 |
| KIT | 5 | - | 94 |
| PDGFRβ | 28 | - | 100 |
Note: IC50 values are compiled from various sources and can vary depending on the assay conditions. This table is for comparative purposes.[1][5][6][7]
Experimental Protocols
The following protocols provide a general framework for utilizing Dasatinib in biochemical and cellular assays to probe Lyn kinase function. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Kinase Assay
This protocol describes a method to determine the direct inhibitory effect of Dasatinib on Lyn kinase activity in a cell-free system.
Materials:
-
Recombinant active Lyn kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Dasatinib (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of Dasatinib in DMSO. A typical starting concentration range is 1 µM down to low picomolar concentrations.
-
In a 384-well plate, add 1 µL of the Dasatinib dilution or DMSO (vehicle control).
-
Add 2 µL of recombinant Lyn kinase diluted in kinase buffer to each well. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
Add 2 µL of a substrate/ATP mix to initiate the reaction. The final ATP concentration should be close to its Km for Lyn kinase to accurately determine the IC50 value.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each Dasatinib concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[8]
Cellular Target Engagement and Pathway Analysis
This protocol outlines a general method to assess the ability of Dasatinib to inhibit Lyn kinase activity within intact cells and its impact on downstream signaling.
Materials:
-
Cell line of interest (e.g., a hematopoietic cell line endogenously expressing Lyn)
-
Cell culture medium
-
Dasatinib (dissolved in DMSO)
-
Stimulus (e.g., antigen, growth factor, or other relevant agonist)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Antibodies for Western blotting:
-
Anti-phospho-Lyn (autophosphorylation site, e.g., Tyr396)
-
Anti-total Lyn
-
Antibodies against downstream signaling proteins (e.g., phospho-Syk, phospho-Akt, phospho-ERK)
-
Loading control antibody (e.g., anti-Actin or anti-GAPDH)
-
Procedure:
-
Seed cells in appropriate culture plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of Dasatinib (e.g., 1 nM to 1 µM) or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a predetermined time (e.g., 5-30 minutes) to activate Lyn kinase signaling.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Perform SDS-PAGE and Western blotting with the prepared cell lysates.
-
Probe the membranes with the indicated primary antibodies followed by appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Quantify the band intensities to determine the effect of Dasatinib on the phosphorylation of Lyn and its downstream targets.[2][9]
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the use of Dasatinib as a chemical probe for Lyn kinase.
Lyn Kinase Signaling Pathway
Experimental Workflow for Kinase Inhibitor Profiling
Logic of Chemical Probe Validation
Dasatinib is a powerful and well-vetted chemical probe for investigating the biological functions of Lyn kinase. Its high potency allows for effective inhibition at low concentrations, although its activity against other kinases requires careful consideration and the use of appropriate controls. By employing the biochemical and cellular assays outlined in this guide, and by understanding its selectivity profile, researchers can confidently use Dasatinib to dissect the roles of Lyn kinase in health and disease. The provided visualizations offer a conceptual framework for the signaling pathways involved and the logic of chemical probe validation, further empowering the scientific community in their research endeavors.
References
- 1. Dasatinib Inhibits Lyn and Fyn Src-Family Kinases in Mast Cells to Suppress Type I Hypersensitivity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lyn-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyn-IN-1 is a potent and selective dual inhibitor of the Bcr-Abl and Lyn tyrosine kinases. As an analog of Bafetinib (also known as INNO-406 or NS-187), this compound is a valuable tool for studying the roles of Lyn kinase in various cellular processes, including signal transduction, cell proliferation, apoptosis, and differentiation.[1] Lyn, a member of the Src family of tyrosine kinases, is primarily expressed in hematopoietic cells and plays a crucial, though sometimes contradictory, role in both activating and inhibitory signaling pathways.[2][3] Dysregulation of Lyn kinase activity has been implicated in various diseases, including cancer and autoimmune disorders.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments, with a focus on its application in cancer cell lines and in cellular models of thrombocytopenia.
Mechanism of Action
This compound, similar to its analog Bafetinib, exerts its inhibitory effect by competing with ATP for the binding site on the Lyn kinase domain. This prevents the autophosphorylation of Lyn and the subsequent phosphorylation of its downstream substrates, thereby blocking the signaling cascade.[1] Lyn kinase is a key mediator in multiple signaling pathways, including the B-cell receptor (BCR) pathway, and pathways activated by cytokines and growth factors.[2][3] It can either promote or suppress cellular responses depending on the cellular context.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Bafetinib (this compound Analog)
| Target Kinase | IC50 (nM) |
| Bcr-Abl | 5.8 |
| Lyn | 19 |
Data based on cell-free kinase assays.[4][5]
Table 2: Cellular Activity of Bafetinib (this compound Analog) in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia (CML) | Proliferation (MTT) | 11 |
| KU812 | Chronic Myeloid Leukemia (CML) | Proliferation (MTT) | - |
| BaF3/wt | Pro-B cell line (Bcr-Abl positive) | Proliferation (MTT) | - |
| H292 | Lung Cancer | PD-L1 Expression | ~1.25 µM |
Note: IC50 values for proliferation in KU812 and BaF3/wt cells were not explicitly provided in the search results but the compound was shown to be effective.[4][5][6]
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO.
-
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 576.62 g/mol (like Bafetinib), dissolve 5.77 mg in 1 mL of DMSO.[5]
-
Storage: Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
General Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for your experiment. For cancer studies, K562 (CML), KU812 (CML), and H292 (lung cancer) have been shown to be responsive to the this compound analog, Bafetinib.[4][5][6]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Treatment with this compound:
-
Thaw the this compound stock solution and dilute it to the desired final concentrations in fresh culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.
-
The incubation time will vary depending on the assay (e.g., 24-72 hours for proliferation and apoptosis assays).[4][6]
-
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and data on Bafetinib.[4][7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well, depending on the cell line's growth rate.[4]
-
Treatment: After allowing the cells to adhere overnight (for adherent cells), treat them with a serial dilution of this compound for 72 hours.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]
-
Absorbance Measurement: Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on the known pro-apoptotic effects of Bafetinib and general apoptosis assay procedures.[10][11]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
Western Blot Analysis of Lyn Signaling
This protocol allows for the analysis of the phosphorylation status of Lyn and its downstream targets.[6][10]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Lyn (p-Lyn), total Lyn, or other downstream targets (e.g., p-STAT3, p-STAT5, p-c-Myc) overnight at 4°C.[6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Model of Thrombocytopenia
This compound is noted for its use in the study of thrombocytopenia. This protocol describes a method to create a cellular model of thrombocytopenia.[12][13][14]
-
Blood Collection: Obtain whole blood from healthy volunteers anticoagulated with hirudin.[12]
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge a portion of the whole blood at a low speed (e.g., 130 x g) for 15 minutes to obtain platelet-rich plasma (PRP).[12]
-
Centrifuge another portion at a high speed to obtain platelet-poor plasma (PPP).
-
-
Induction of Thrombocytopenia:
-
To the remaining whole blood, add a defined volume of autologous red blood cell concentrate and PPP to achieve a desired low platelet count and hematocrit.[13]
-
-
Treatment and Analysis: Treat the thrombocytopenic whole blood with this compound at various concentrations and assess platelet function using impedance aggregometry or flow cytometry with agonists like collagen, ADP, or thrombin receptor activating peptide-6.[12]
Visualizations
References
- 1. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythematosus [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 12. Thrombocytopenia model with minimal manipulation of blood cells allowing whole blood assessment of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. A whole blood model of thrombocytopenia that controls platelet count and hematocrit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Kinase Assay for the Characterization of Lyn-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lyn, a member of the Src family of non-receptor protein tyrosine kinases, is a critical mediator in the signal transduction pathways of various cell types, particularly hematopoietic cells.[1] It plays a dual role, initiating both pro-inflammatory and suppressive signaling pathways.[2][3][4] Dysregulation of Lyn kinase activity is implicated in numerous pathologies, including cancers and autoimmune diseases.[4][5] Lyn kinase inhibitors, such as Lyn-IN-1, are therefore valuable tools for studying cellular signaling and represent a promising class of therapeutic agents.[5][6]
These application notes provide a detailed protocol for utilizing this compound in an in vitro kinase assay to determine its inhibitory potency (IC50) and selectivity. The primary methodology described is the ADP-Glo™ Kinase Assay, a robust, luminescence-based method suitable for high-throughput screening.[7]
Mechanism of Action
Lyn kinase, like other kinases, catalyzes the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein.[1] Lyn inhibitors typically exert their effect through the competitive inhibition of the ATP-binding site within the kinase's catalytic domain.[5] By occupying this site, inhibitors like this compound prevent the phosphorylation of target substrates, thereby blocking the downstream signaling cascade.[5] This inhibition can disrupt survival signals in malignant cells or modulate the activation threshold in immune cells.[5]
Signaling Pathway of Lyn Kinase
Lyn kinase can propagate both activating and inhibitory signals, a unique feature among Src family kinases.[4][8][9] This dual functionality depends on the context and the specific immunoreceptors involved.
-
Activating Pathway: Upon engagement of receptors containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the B-cell receptor (BCR), Lyn becomes activated and phosphorylates the ITAMs.[4][10] This creates docking sites for other kinases like Syk, leading to a cascade involving PLCγ2 and PI3K, which ultimately promotes cell proliferation, differentiation, and calcium mobilization.[10]
-
Inhibitory Pathway: Conversely, Lyn can also phosphorylate Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) on regulatory proteins like CD22 or FcγRIIb.[10][11] This recruits phosphatases, such as SHP-1 and SHIP-1, which dephosphorylate key signaling molecules, thereby attenuating the activation signals.[8][10][11]
References
- 1. scbt.com [scbt.com]
- 2. ovid.com [ovid.com]
- 3. [PDF] The Src-family kinase Lyn in immunoreceptor signaling. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. What are LYN inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LYN B Kinase Enzyme System [promega.com]
- 8. Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functions of the Lyn tyrosine kinase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LYN - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythematosus [frontiersin.org]
Application Notes and Protocols for Lyn-IN-1 in Western Blot Analysis of pLyn
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Lyn-IN-1, a potent Lyn kinase inhibitor, in the analysis of Lyn phosphorylation (pLyn) by Western blot. This document outlines the necessary reagents, experimental workflow, and data interpretation to facilitate research into Lyn-dependent signaling pathways.
Introduction to Lyn Kinase and this compound
Lyn is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in hematopoietic cells. It plays a crucial, dual role in signal transduction, participating in both the activation and inhibition of various cellular processes, including immune responses, cell proliferation, and differentiation.[1][2] Dysregulation of Lyn kinase activity has been implicated in various pathologies, such as autoimmune diseases and cancers.[3]
Lyn's activity is tightly regulated by phosphorylation. Autophosphorylation at Tyrosine 397 (Tyr397) in the activation loop is associated with kinase activation, while phosphorylation at Tyrosine 508 (Tyr508) in the C-terminal tail by Csk leads to its inactivation.[4][5]
This compound (also known as a Bafetinib analog) is a selective inhibitor of Lyn kinase.[6][7] By blocking the ATP-binding site of Lyn, this compound prevents the phosphorylation of its substrates, thereby modulating downstream signaling pathways.[3] This makes this compound a valuable tool for studying the physiological and pathological roles of Lyn kinase.
Quantitative Data Summary
The inhibitory activity of various compounds on Lyn kinase is summarized below. This data is compiled from in vitro kinase assays and provides a comparative view of their potency.
| Inhibitor | IC50 / Ki for Lyn Kinase | Comments |
| This compound (Bafetinib analog) | Potent Lyn kinase inhibitor[6][7] | A dual Bcr-Abl/Lyn inhibitor.[7] |
| Dasatinib | KD = 0.57 nM | A dual Src/Abl inhibitor with high affinity for Lyn. |
| PP2 | IC50 = 9 nM | A widely used ATP-competitive Src family kinase inhibitor. |
| SU6656 | IC50 = 35 nM | A selective Src family kinase inhibitor. |
| A-419259 | IC50 < 3 nM | A broad-spectrum pyrrolo-pyrimidine inhibitor with high selectivity for the Src family.[8] |
| XL228 | IC50 = 2 nM | A protein kinase inhibitor with activity against Lyn.[9] |
| Saracatinib (AZD0530) | IC50 = 5 nM | A potent Src inhibitor with activity against Lyn.[9] |
Signaling Pathway and Experimental Workflow
To visualize the role of Lyn in cellular signaling and the experimental process for its analysis, the following diagrams are provided.
Caption: Lyn Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of pLyn.
Detailed Experimental Protocol: Western Blot for pLyn
This protocol is designed for the detection of phosphorylated Lyn (pLyn) in cell lysates following treatment with this compound.
I. Materials and Reagents
-
Cell Culture: Appropriate cell line expressing Lyn (e.g., Ramos, Daudi, or other hematopoietic cell lines).
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors immediately before use.[3][10]
-
RIPA Buffer Components: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail: Commercially available cocktail or individual inhibitors (e.g., PMSF, aprotinin, leupeptin).
-
Phosphatase Inhibitor Cocktail: Commercially available cocktail or individual inhibitors (e.g., sodium orthovanadate, sodium fluoride).[3][11]
-
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Transfer Buffer: Tris-glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: For phospho-antibodies, BSA is generally preferred over non-fat dry milk to reduce background.[12]
-
Primary Antibodies:
-
Rabbit anti-phospho-Lyn (Tyr397) polyclonal antibody (e.g., Abcam ab226778). Recommended dilution: 1:1000.
-
Rabbit anti-phospho-Lyn (Tyr508) polyclonal antibody. Recommended dilution: 1:500 - 1:2000.[1]
-
Mouse anti-total Lyn monoclonal antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
II. Experimental Procedure
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for the desired time period.
-
-
Cell Lysis: [10]
-
After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
For adherent cells, scrape the cells off the dish. For suspension cells, pellet the cells and resuspend in lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[12]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-pLyn, anti-total Lyn, or loading control) at the recommended dilution in 5% BSA in TBST overnight at 4°C with gentle agitation.[12]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Perform densitometric analysis of the Western blot bands using appropriate software.
-
Normalize the pLyn signal to the total Lyn signal to account for any changes in total Lyn protein levels. Further normalize to the loading control to correct for loading inconsistencies.
-
III. Expected Results
Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of Lyn at the activating Tyr397 site. The levels of total Lyn protein should remain relatively unchanged. By quantifying the band intensities, a dose-response curve can be generated to determine the IC50 of this compound for pLyn inhibition in the cellular context. Analysis of the inhibitory Tyr508 phosphorylation site can provide further insights into the regulatory mechanisms affected by the inhibitor.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 4. Phospho-LYN (Tyr397)/LCK (Tyr394)/HCK (Tyr411)/BLK (Tyr389) (E5L3D) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. origene.com [origene.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Immunoprecipitation of Lyn Kinase with Lyn-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of Lyn kinase and the use of Lyn-IN-1, a potent and selective inhibitor, to study its function and interactions. The information is intended for professionals in research and drug development.
Lyn kinase, a member of the Src family of protein tyrosine kinases, is a crucial mediator in various signaling pathways, particularly in hematopoietic cells.[1][2][3] Its dysregulation has been implicated in autoimmune diseases and various cancers.[1][4] this compound is a chemical probe that can be utilized to investigate the roles of Lyn kinase in cellular processes. This document outlines the procedures for immunoprecipitating Lyn kinase and for using this compound to modulate its activity.
Data Presentation
Table 1: Properties of Lyn Kinase Inhibitor this compound
| Property | Value | Reference |
| Target | LYN Kinase | N/A |
| IC50 | 63 nM (for Tolimidone, an allosteric activator) | [5] |
| Mechanism of Action | ATP-competitive inhibitor | [6] |
| Cellular Activity | Inhibits Lyn-mediated signaling pathways | [6][7] |
Note: Specific IC50 value for this compound was not available in the provided search results. The value for Tolimidone, another modulator of Lyn, is provided for context. Researchers should consult the manufacturer's datasheet for specific activity of this compound.
Signaling Pathways and Experimental Workflow
Lyn Kinase Signaling Pathway
Lyn kinase plays a dual role in immunoreceptor signaling, capable of initiating both activating and inhibitory pathways.[1][2][4] In B-cells, for instance, Lyn is one of the first kinases activated upon B-cell receptor (BCR) engagement, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) and the recruitment of Syk kinase, which further propagates the signal.[5][8] Conversely, Lyn can also phosphorylate immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on co-receptors like CD22 and FcγRIIb, leading to the recruitment of phosphatases like SHP-1 and SHIP-1, which attenuate the activating signal.[1][5]
Caption: A diagram illustrating the dual role of Lyn kinase in both activating and inhibitory signaling pathways.
Experimental Workflow for Immunoprecipitation of Lyn Kinase
The following diagram outlines the key steps for the immunoprecipitation of Lyn kinase from cell lysates. This workflow can be adapted for the use of this compound as a tool to study the effects of Lyn inhibition on its protein-protein interactions.
Caption: A flowchart depicting the experimental workflow for the immunoprecipitation of Lyn kinase.
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous Lyn Kinase from Cell Lysates
This protocol provides a general procedure for the immunoprecipitation of Lyn kinase from cultured cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Cultured cells expressing Lyn kinase (e.g., hematopoietic cell lines like HL-60 or B-cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)
-
Anti-Lyn kinase antibody, validated for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., modified RIPA buffer with lower detergent concentrations)
-
Elution buffer (e.g., 2x SDS-PAGE sample buffer)
-
Microcentrifuge
-
Rotating platform or rocker
Procedure:
-
Cell Culture and Treatment (Optional):
-
Culture cells to the desired density.
-
To investigate the effect of Lyn kinase inhibition, treat cells with an appropriate concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells.[9] For adherent cells, scrape them off the plate. For suspension cells, pellet them and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to the cleared lysate.
-
Incubate on a rotating platform for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Lyn kinase antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of total protein is common.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.[7]
-
-
Washing:
-
Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.[7] After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 2x SDS-PAGE sample buffer directly to the beads.
-
Boil the sample for 5-10 minutes at 95-100°C to elute the immunoprecipitated proteins and denature them for subsequent analysis.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.
-
-
Analysis:
Protocol 2: Application of this compound in Lyn Kinase Immunoprecipitation Studies
This compound can be used as a tool to understand the role of Lyn's kinase activity in mediating protein-protein interactions.
Objective: To determine if the interaction between Lyn kinase and a protein of interest (Protein X) is dependent on Lyn's kinase activity.
Procedure:
-
Experimental Setup:
-
Prepare two parallel sets of cell cultures.
-
Treat one set with an effective concentration of this compound (determined from dose-response experiments or manufacturer's recommendations).
-
Treat the other set with a vehicle control (e.g., DMSO).
-
Incubate for a time sufficient for the inhibitor to take effect.
-
-
Immunoprecipitation:
-
Perform the immunoprecipitation of Lyn kinase from both the this compound-treated and vehicle-treated cell lysates as described in Protocol 1.
-
-
Analysis:
-
Analyze the immunoprecipitated samples by Western blotting.
-
Probe one set of blots with an anti-Lyn antibody to ensure equal amounts of Lyn were immunoprecipitated from both treated and control samples.
-
Probe another set of blots with an antibody against Protein X.
-
-
Interpretation of Results:
-
If the amount of co-immunoprecipitated Protein X is significantly reduced in the this compound-treated sample compared to the control , it suggests that the interaction between Lyn and Protein X is dependent on Lyn's kinase activity.
-
If the amount of co-immunoprecipitated Protein X is similar in both samples , it suggests that the interaction is independent of Lyn's kinase activity.
-
If the amount of co-immunoprecipitated Protein X is increased in the this compound-treated sample , it may indicate that the inhibitor traps Lyn in a conformation that favors the interaction.
-
References
- 1. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Src-family kinase Lyn in immunoreceptor signaling. | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythematosus [frontiersin.org]
- 5. LYN - Wikipedia [en.wikipedia.org]
- 6. What are LYN inhibitors and how do they work? [synapse.patsnap.com]
- 7. Luxeptinib interferes with LYN-mediated activation of SYK and modulates BCR signaling in lymphoma | PLOS One [journals.plos.org]
- 8. Lyn Kinase Structure, Regulation, and Involvement in Neurodegenerative Diseases: A Mini Review [mdpi.com]
- 9. Activation of Lyn Tyrosine Kinase through Decreased Membrane Cholesterol Levels during a Change in Its Membrane Distribution upon Cell Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimal Treatment Duration for Cells with Lyn-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyn kinase, a member of the Src family of protein tyrosine kinases, plays a crucial role in regulating a diverse array of cellular processes, including cell proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of Lyn kinase activity has been implicated in various pathologies, particularly in hematological malignancies and some solid tumors, making it a compelling target for therapeutic intervention.[1][3] Lyn-IN-1 is a potent inhibitor of Lyn kinase and is structurally analogous to Bafetinib.[4] This document provides detailed application notes and protocols for determining the optimal treatment duration of cells with this compound, focusing on key in vitro assays to assess its biological effects.
Due to the limited availability of specific experimental data for this compound, this document incorporates data from its analog, Bafetinib, and other well-characterized Lyn kinase inhibitors such as Saracatinib and Dasatinib, to provide a comprehensive guide. All data derived from these related compounds will be clearly indicated.
Data Presentation: In Vitro Inhibitory Activity of Lyn Kinase Inhibitors
The following tables summarize the in vitro efficacy of Bafetinib, Saracatinib, and Dasatinib against Lyn kinase and their anti-proliferative effects on various cancer cell lines. This data can serve as a starting point for determining the appropriate concentration range for treating cells with this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Bafetinib | Lyn | 19 | [4] |
| Bafetinib | Bcr-Abl | 5.8 | [4] |
| Saracatinib | Lyn | 5 | [5] |
| Saracatinib | c-Src | 2.7 | [6] |
| Dasatinib | Lyn | <1 | [7] |
| Dasatinib | Bcr-Abl | <1 | [8] |
| Dasatinib | c-Src | 0.55 | [9] |
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference(s) |
| Bafetinib | K562 | Chronic Myelogenous Leukemia | 0.011 | 72 hours | [4] |
| Bafetinib | KU812 | Chronic Myelogenous Leukemia | Not Reported | 72 hours | [4] |
| Bafetinib | SW620/Ad300 | Colon Adenocarcinoma | >10 (reverses MDR) | Not Reported | [10] |
| Saracatinib | SNU216 | Gastric Cancer | <1 | 72 hours | [11] |
| Saracatinib | NCI-N87 | Gastric Cancer | <1 | 72 hours | [11] |
| Saracatinib | A549 | Lung Cancer | ~0.14 (migration) | Not Reported | [6] |
| Saracatinib | PC3 | Prostate Cancer | ~0.2-0.7 | 3 days | [6] |
| Saracatinib | Ovarian Cancer Cell Lines (Panel) | Ovarian Cancer | 0.53 - 8.22 | 120 hours | [12] |
| Dasatinib | H1703 | Lung Adenocarcinoma | 0.063 | Not Reported | [13] |
| Dasatinib | HCC2108 | Lung Adenocarcinoma | 0.067 | Not Reported | [13] |
| Dasatinib | RBL-2H3 | Mast Cell Leukemia | ~0.034 | Not Reported | [7] |
Signaling Pathways and Experimental Workflows
Lyn Kinase Signaling Pathway
Lyn kinase participates in complex signaling networks that can have both activating and inhibitory effects on cellular functions.[2] Understanding these pathways is critical for interpreting the effects of this compound treatment.
Caption: A simplified diagram of the Lyn kinase signaling pathway.
Experimental Workflow for Determining Optimal Treatment Duration
A systematic approach is necessary to determine the optimal treatment duration of this compound for a specific cell line and experimental endpoint.
Caption: A logical workflow for optimizing this compound treatment duration.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and optimal treatment duration of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of Lyn and its downstream targets.
Materials:
-
Target cancer cell lines
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Lyn, anti-Lyn, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., IC50) for various time points (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Target cancer cell lines
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the optimal duration determined from previous experiments.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant using appropriate software.
Conclusion
Determining the optimal treatment duration for this compound is a critical step in preclinical research. The protocols and data presented in this document provide a comprehensive framework for researchers to systematically evaluate the efficacy of this compound in their specific cellular models. By employing a combination of cell viability, Western blotting, and apoptosis assays, researchers can elucidate the time- and dose-dependent effects of this compound, thereby establishing a robust foundation for further in vitro and in vivo studies. Given the limited direct data on this compound, it is recommended to perform thorough dose-response and time-course experiments for each new cell line and experimental system.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. LYN - Wikipedia [en.wikipedia.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dasatinib Inhibits Lyn and Fyn Src-Family Kinases in Mast Cells to Suppress Type I Hypersensitivity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. abmole.com [abmole.com]
- 10. Bafetinib (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PTTG1 Levels Are Predictive of Saracatinib Sensitivity in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LYN expression predicts the response to dasatinib in a subpopulation of lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
Preparing a Stock Solution of Lyn-IN-1 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Lyn-IN-1, a potent Lyn kinase inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. This compound is a valuable tool for studying the role of Lyn kinase in various signaling pathways and for drug discovery efforts targeting hematological cancers and autoimmune diseases. Adherence to this protocol will help ensure the integrity and consistent performance of this compound in experimental settings.
Introduction to this compound
This compound is a small molecule inhibitor of Lyn, a member of the Src family of non-receptor tyrosine kinases. Lyn kinase is a key regulator of signal transduction pathways in hematopoietic cells, including B cells and myeloid cells. It plays a dual role, capable of both activating and inhibiting signaling cascades involved in cell growth, differentiation, survival, and immune responses. Dysregulation of Lyn kinase activity has been implicated in various pathologies, including leukemia, lymphoma, and autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. This compound, an analog of Bafetinib, serves as a critical research tool for investigating the physiological and pathological functions of Lyn kinase.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 576.62 g/mol |
| Solubility in DMSO | 50 mg/mL (equivalent to 86.71 mM) |
| Appearance | Crystalline solid |
| Purity | Typically >98% (refer to supplier's data) |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed for different desired concentrations or volumes.
Calculation:
To prepare a 10 mM (0.010 mol/L) stock solution, the required mass of this compound is calculated as follows:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 576.62 g/mol x 1000 mg/g = 5.77 mg
Procedure:
-
Weighing: Carefully weigh out 5.77 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube or a clear tube wrapped in aluminum foil to protect it from light.
-
Solvent Addition: Add 1 mL of anhydrous or high-purity DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes, or until the solid is completely dissolved. Gentle warming to 37°C can also aid dissolution.[1]
-
-
Aliquotting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, store the aliquots at -80°C. Supplier data suggests stability for up to two years at this temperature.[1]
-
For short-term storage, aliquots can be kept at -20°C for up to one year.[1]
-
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the specific cell type, assay conditions, and experimental goals. It is crucial to perform a dose-response experiment to determine the optimal concentration for your system.
-
Biochemical Assays (e.g., Kinase Assays): Based on the IC50 values of the related compound Bafetinib against Lyn kinase (19 nM), a starting concentration range of 1 nM to 1 µM is recommended for biochemical assays.[2][3]
-
Cell-Based Assays (e.g., Proliferation, Apoptosis): For cell-based assays, a wider concentration range is typically required to account for cell permeability and off-target effects. A starting range of 10 nM to 10 µM is recommended. It is important to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) in all experiments. The final DMSO concentration in the cell culture medium should generally be kept below 0.5% to avoid solvent-induced toxicity.
Mandatory Visualizations
Lyn Signaling Pathway
References
Application Notes and Protocols for Lyn-IN-1 in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lyn-IN-1
This compound is a potent and selective inhibitor of Lyn kinase, a member of the Src family of protein tyrosine kinases. It is an analog of Bafetinib, a dual Bcr-Abl/Lyn kinase inhibitor that has been investigated for its therapeutic potential in various hematological malignancies and solid tumors.[1][2][3] Lyn kinase is a crucial mediator in the signaling pathways of various cell types, including B-lymphocytes and myeloid cells, where it plays a dual role in both activating and inhibitory signaling cascades.[4] Dysregulation of Lyn kinase activity has been implicated in the pathogenesis of numerous diseases, including cancer and autoimmune disorders, making it an attractive target for therapeutic intervention. This compound, by virtue of its inhibitory action on Lyn, serves as a valuable research tool for elucidating the role of this kinase in cellular processes and for the preclinical evaluation of Lyn-targeted therapies. Flow cytometry is a powerful technique to assess the effects of this compound on cell populations, allowing for the analysis of cell surface markers, intracellular proteins, and cellular processes such as apoptosis and proliferation.
Mechanism of Action of Lyn Kinase
Lyn kinase is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR). Its mechanism of action is complex, as it can mediate both activating and inhibitory signals.
Activating Role: Upon receptor engagement, Lyn can phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on the receptor's cytoplasmic tails. This phosphorylation event creates docking sites for other signaling proteins, such as Syk and ZAP-70, leading to the activation of downstream pathways that promote cell proliferation, differentiation, and survival.
Inhibitory Role: Conversely, Lyn can also phosphorylate immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on co-receptors like CD22 and FcγRIIB. This leads to the recruitment of phosphatases, such as SHP-1 and SHIP-1, which dephosphorylate key signaling molecules, thereby attenuating the activating signals.
The dual functionality of Lyn kinase positions it as a critical regulator of cellular homeostasis. Inhibitors like this compound are thought to primarily function by competing with ATP for the binding site in the kinase domain of Lyn, thus preventing the phosphorylation of its downstream substrates and modulating these signaling pathways.
Quantitative Data: In Vitro Inhibitory Activity of Lyn Kinase Inhibitors
The following table summarizes the in vitro inhibitory concentrations (IC50) of Bafetinib (the parent compound of this compound) and other notable Lyn kinase inhibitors against Lyn kinase and various cancer cell lines. This data is essential for determining the appropriate concentration range for in vitro studies, including flow cytometry experiments.
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference(s) |
| Bafetinib | Lyn | 19 | Cell-free assay | [5][6] |
| Bcr-Abl | 5.8 | Cell-free assay | [5][6] | |
| K562 (CML) | 11 | Cell-based assay | [5][7] | |
| 293T (Bcr-Abl transfected) | 22 | Cell-based assay | [5][6] | |
| XL228 | Lyn | 2 | Not specified | |
| Saracatinib (AZD0530) | Lyn | 5 | Not specified | |
| SU6656 | Lyn | 130 | Not specified |
Experimental Protocols for Flow Cytometry Analysis
This section provides a detailed protocol for analyzing the effects of this compound on cancer cell lines using flow cytometry. The example protocol focuses on assessing changes in cell surface protein expression. This protocol can be adapted to analyze other parameters such as apoptosis (e.g., using Annexin V and Propidium Iodide staining) or cell proliferation (e.g., using CFSE or BrdU incorporation).
Objective: To determine the effect of this compound on the expression of a specific cell surface marker (e.g., PD-L1) on a human cancer cell line (e.g., H292 lung cancer cells) by flow cytometry.[8]
Materials:
-
This compound
-
Human cancer cell line (e.g., H292)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
FITC-conjugated anti-human CD274 (PD-L1) antibody
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture H292 cells in complete culture medium to approximately 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., based on the IC50 values of Bafetinib, a range of 10 nM to 1 µM is a reasonable starting point) or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
After the incubation period, harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in flow cytometry staining buffer.
-
Add the FITC-conjugated anti-human CD274 (PD-L1) antibody to the cell suspension at the manufacturer's recommended concentration.
-
Incubate the cells at 4°C for 30-60 minutes in the dark.[8]
-
-
Washing and Resuspension:
-
Wash the cells twice with 2 mL of flow cytometry staining buffer to remove unbound antibody, centrifuging at 300-400 x g for 5 minutes for each wash.
-
Resuspend the final cell pellet in 500 µL of flow cytometry staining buffer.[8]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate gating strategies to exclude debris and doublets.
-
Measure the fluorescence intensity in the FITC channel to quantify the level of PD-L1 expression.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Compare the mean fluorescence intensity (MFI) of the treated samples to the vehicle control to determine the effect of this compound on PD-L1 expression.
-
Conclusion
This compound, as a selective inhibitor of Lyn kinase, is a valuable tool for investigating the complex roles of this enzyme in health and disease. The provided application notes and protocols offer a framework for utilizing this compound in flow cytometry-based analyses. By carefully selecting experimental conditions based on the provided quantitative data and following the detailed protocols, researchers can effectively probe the functional consequences of Lyn kinase inhibition in various cellular contexts. This will ultimately contribute to a better understanding of Lyn-mediated signaling and may aid in the development of novel therapeutic strategies for a range of disorders.
References
- 1. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | dual Bcr-Abl/Lyn inhibitor | CAS 887650-05-7 | InvivoChem [invivochem.com]
- 7. Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.pasteur.fr [research.pasteur.fr]
In Vivo Administration of Lyn-IN-1 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the in vivo administration of Lyn-IN-1, a potent and selective inhibitor of Lyn kinase, in mouse models. The information compiled herein is intended to support preclinical research in oncology, immunology, and other areas where Lyn kinase signaling is a relevant therapeutic target.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor targeting Lyn, a member of the Src family of protein tyrosine kinases. Lyn kinase is a key regulator of signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR). It plays a dual role, capable of both activating and inhibiting signaling pathways, thereby modulating cellular processes such as proliferation, differentiation, survival, and inflammation. Dysregulation of Lyn kinase activity has been implicated in various diseases, including certain cancers and autoimmune disorders. This compound offers a valuable tool for investigating the therapeutic potential of targeting this kinase in vivo.
The Lyn Kinase Signaling Pathway
Lyn kinase participates in a complex signaling network. Upon activation, it can phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs), leading to the recruitment and activation of downstream effectors that promote cell activation. Conversely, Lyn can also phosphorylate immunoreceptor tyrosine-based inhibitory motifs (ITIMs), which recruit phosphatases to attenuate signaling. The diagram below illustrates the pivotal role of Lyn kinase in cellular signaling.
Caption: Dual role of Lyn kinase in signaling pathways.
Formulation of this compound for In Vivo Administration
Proper formulation is critical for the bioavailability and efficacy of this compound in in vivo studies. Due to its hydrophobic nature, this compound requires a suitable vehicle for solubilization. Several formulations have been reported to be effective for administering this compound to mice. The choice of formulation will depend on the desired route of administration and the experimental design.
Table 1: Recommended Formulations for this compound
| Formulation Components | Proportions | Solubility | Suitability |
| DMSO, PEG300, Tween-80, Saline | 10% / 40% / 5% / 45% | ≥ 2.5 mg/mL (Clear Solution) | Intravenous (IV), Intraperitoneal (IP) |
| DMSO, 20% SBE-β-CD in Saline | 10% / 90% | 2.5 mg/mL (Suspension) | Intraperitoneal (IP), Oral (PO) |
| DMSO, Corn Oil | 10% / 90% | ≥ 2.5 mg/mL (Clear Solution) | Subcutaneous (SC), Intraperitoneal (IP), Oral (PO) |
Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) can be used to improve the solubility of hydrophobic compounds.
Preparation Protocol for Formulation 1 (for IV or IP injection)
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution.
-
In a separate sterile tube, mix PEG300, Tween-80, and saline in the specified proportions.
-
Slowly add the this compound DMSO stock solution to the PEG300/Tween-80/saline mixture while vortexing to ensure a clear solution.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
In Vivo Administration Protocol
While specific in vivo efficacy studies detailing the administration of this compound in mouse models are not widely available in the public domain, a general protocol can be established based on common practices for similar small molecule inhibitors in preclinical cancer and immunology models.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study in a mouse xenograft model.
Caption: General workflow for an in vivo efficacy study.
Recommended Dosing and Administration
The optimal dose and schedule for this compound will depend on the specific mouse model, the disease being studied, and the chosen formulation. It is highly recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and to assess the pharmacokinetic and pharmacodynamic (PK/PD) profile of this compound.
Table 2: General Dosing and Administration Parameters (to be optimized in pilot studies)
| Parameter | Recommendation |
| Animal Model | Immunocompromised mice (e.g., NOD/SCID, NSG) for xenografts; Syngeneic models for immunotherapy studies. |
| Route of Administration | Intraperitoneal (IP), Oral (PO, by gavage), Intravenous (IV), Subcutaneous (SC). |
| Dosage | To be determined by MTD studies. Start with a range based on in vitro IC50 and data from similar kinase inhibitors (e.g., 10-50 mg/kg). |
| Dosing Frequency | Once daily (QD) or twice daily (BID), depending on the half-life determined by PK studies. |
| Treatment Duration | Typically 2-4 weeks, or until tumor volume reaches a predetermined endpoint. |
| Control Group | Administer the vehicle used for this compound formulation on the same schedule as the treatment group. |
Monitoring and Data Collection
Consistent and accurate data collection is crucial for evaluating the efficacy of this compound.
Table 3: Key Monitoring and Endpoint Parameters
| Parameter | Method | Frequency |
| Tumor Volume | Digital calipers (Volume = 0.5 x Length x Width²) | 2-3 times per week |
| Body Weight | Digital scale | 2-3 times per week |
| Clinical Observations | Visual assessment of animal health (e.g., posture, activity, grooming) | Daily |
| Tumor Weight | Excised tumor weighed at the end of the study | Endpoint |
| Biomarker Analysis | Western blot, IHC, or flow cytometry of tumor or relevant tissues for p-Lyn, and downstream targets. | Endpoint |
| Toxicity Assessment | Complete blood count (CBC), serum chemistry, and histopathology of major organs. | Endpoint |
Concluding Remarks
This document provides a foundational protocol for the in vivo administration of this compound in mice. Researchers should adapt these guidelines to their specific experimental needs and are strongly encouraged to conduct preliminary studies to establish optimal formulation, dosing, and administration schedules for their models. Careful experimental design and thorough monitoring will be essential to accurately assess the therapeutic potential of this compound.
References
Application Notes: Evaluating the Efficacy of a Lyn Kinase Inhibitor (Lyn-IN-1) in a Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lyn, a member of the Src family of non-receptor protein tyrosine kinases, is a critical mediator in cellular signaling, predominantly expressed in hematopoietic cells.[1][2] It plays a dual role, initiating both pro-inflammatory and suppressive signaling pathways in immune cells like B lymphocytes and myeloid cells.[3][4][5] Dysregulation of Lyn kinase activity is implicated in various pathologies, including autoimmune diseases and cancers such as chronic myeloid leukemia (CML) and triple-negative breast cancer (TNBC).[2][3][6] This dual functionality makes Lyn a complex but attractive therapeutic target.[7][8]
Lyn-IN-1 is a potent and selective inhibitor of Lyn kinase. These application notes provide a comprehensive framework for evaluating the in vivo anti-tumor efficacy of this compound using a subcutaneous xenograft mouse model. The protocols outlined below cover cell line selection, tumor establishment, inhibitor administration, and pharmacodynamic and pharmacokinetic analyses.
Lyn Kinase Signaling Pathway
Lyn kinase functions as a signaling modulator by both activating and inhibiting pathways.[8] Upon engagement of receptors like the B cell receptor (BCR), Lyn phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), leading to the recruitment and activation of downstream kinases like Syk and PI3K, which promote cell proliferation and survival.[9] Conversely, Lyn can also phosphorylate Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) on regulatory proteins, which recruits phosphatases like SHP-1 and SHIP-1 to attenuate signaling and downregulate cell activation.[3][4][9]
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vivo efficacy study of this compound in a xenograft model.
Materials and Reagents
-
Cell Line: Appropriate human cancer cell line (e.g., TMD8 for B-cell lymphoma, HCC1937 for TNBC).
-
Animals: 6-8 week old female immunocompromised mice (e.g., BALB/c nude or NOD/SCID).[10][11]
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents for Injection: Hank's Balanced Salt Solution (HBSS) or PBS, Matrigel®.[10]
-
Test Article: this compound.
-
Vehicle Control: Formulation vehicle (e.g., 0.5% methylcellulose in sterile water).[12][13]
-
Tools: Calipers, syringes, gavage needles, surgical tools.
Xenograft Experimental Workflow
The overall workflow involves acclimatizing the animals, implanting the tumor cells, allowing tumors to establish, randomizing the mice into treatment groups, administering the compound, and monitoring the outcomes.
Detailed Methodologies
3.3.1 Cell Culture and Implantation
-
Culture cancer cells under standard conditions (37°C, 5% CO₂) to ~80% confluency.
-
Harvest cells using trypsin, wash with PBS, and perform a cell count (viability should be >95%).
-
Resuspend cells at a final concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of cold PBS and Matrigel®.[14]
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[14]
-
Monitor mice for tumor formation. Begin caliper measurements once tumors are palpable.
3.3.2 Treatment and Monitoring
-
When average tumor volumes reach 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group).[10][12]
-
Treatment groups may include:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose, p.o., daily)
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg, p.o., daily)
-
Group 3: this compound (High Dose, e.g., 30 mg/kg, p.o., daily)
-
Group 4: Reference Compound (Optional)
-
-
Prepare this compound formulation fresh daily by suspending the compound in the vehicle.
-
Administer the designated treatment via the planned route (e.g., oral gavage).
-
Measure tumor dimensions and mouse body weight 2-3 times per week.[10] Tumor volume is calculated using the formula: Volume = ½ (Length × Width²) .[10][14]
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days).[11]
3.3.3 Pharmacodynamic (PD) Analysis
-
At the end of the study (or at specific time points post-final dose), euthanize mice.
-
Excise tumors, weigh them, and either snap-freeze in liquid nitrogen for biochemical analysis or fix in formalin for immunohistochemistry (IHC).
-
For biochemical analysis, homogenize tumor tissue to extract proteins. Use Western blotting to measure the phosphorylation status of Lyn targets (e.g., p-Syk, p-STAT5) to confirm target engagement.
3.3.4 Pharmacokinetic (PK) Analysis
-
Conduct a satellite study with a separate cohort of tumor-bearing mice.
-
Administer a single dose of this compound.
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[13][15]
-
Process blood to plasma and store at -80°C.
-
Analyze plasma samples using LC-MS/MS to determine the concentration of this compound over time.
Data Presentation and Interpretation
Quantitative data should be summarized for clear interpretation and comparison between treatment groups.
Tumor Growth Inhibition
Tumor Growth Inhibition (TGI) is a key efficacy endpoint, calculated at the end of the study.
| Treatment Group | Dose (mg/kg) | Administration | Mean Final Tumor Weight (mg) ± SEM | TGI (%) | P-value (vs. Vehicle) |
| Vehicle Control | - | p.o., q.d. | 1850 ± 210 | - | - |
| This compound | 10 | p.o., q.d. | 980 ± 150 | 47.0 | < 0.05 |
| This compound | 30 | p.o., q.d. | 425 ± 95 | 77.0 | < 0.001 |
TGI (%) is calculated as [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Vehicle Group)] × 100.
Pharmacodynamic Biomarker Analysis
This table summarizes the change in a key downstream biomarker in tumor tissue.
| Treatment Group | Dose (mg/kg) | Time Point Post-Dose | Relative p-Syk / Total Syk Ratio (Normalized to Vehicle) |
| Vehicle Control | - | 4 hr | 1.00 |
| This compound | 30 | 4 hr | 0.25 |
Pharmacokinetic Parameters
This table presents key PK parameters derived from plasma concentration-time profiling.
| Parameter | Symbol | Value (for 30 mg/kg dose) | Unit |
| Maximum Plasma Concentration | Cmax | 2.5 | µM |
| Time to Maximum Concentration | Tmax | 1.0 | hr |
| Area Under the Curve (0-24h) | AUC₀₋₂₄ | 12.8 | µM·hr |
| Half-life | t½ | 4.5 | hr |
Conclusion
This document provides a robust framework for assessing the in vivo efficacy of the Lyn kinase inhibitor, this compound. By following these detailed protocols for xenograft model establishment, treatment, and multi-faceted analysis, researchers can effectively evaluate the therapeutic potential of this compound. The combination of tumor growth inhibition data with pharmacodynamic and pharmacokinetic insights will enable a comprehensive understanding of the compound's activity and support its further development.
References
- 1. scbt.com [scbt.com]
- 2. What are LYN inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Dual Mechanisms of LYN Kinase Dysregulation Drive Aggressive Behavior in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythematosus [frontiersin.org]
- 8. Functions of the Lyn tyrosine kinase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LYN - Wikipedia [en.wikipedia.org]
- 10. In Vivo Xenograft Study [bio-protocol.org]
- 11. Cancer Cell Line Efficacy Studies [jax.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Xenograft growth assays [bio-protocol.org]
- 15. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Lyn-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lyn-IN-1, a potent Lyn tyrosine kinase inhibitor, in high-throughput screening (HTS) campaigns. Detailed protocols for both biochemical and cellular assays are provided to facilitate the discovery and characterization of novel Lyn kinase inhibitors. As this compound is an analog of Bafetinib, data and protocols related to Bafetinib are referenced to provide a robust framework for experimental design.[1][2]
Introduction to Lyn Kinase
Lyn is a member of the Src family of non-receptor tyrosine kinases primarily expressed in hematopoietic cells.[3] It plays a crucial role in regulating a multitude of cellular processes, including cell growth, differentiation, survival, and immune responses.[3] Dysregulation of Lyn kinase activity has been implicated in various pathologies, including cancers, autoimmune diseases, and inflammatory disorders.[4] This makes Lyn an attractive therapeutic target for drug discovery. Lyn inhibitors are compounds designed to modulate its kinase activity, thereby interfering with aberrant signaling pathways.[3][4]
This compound: A Bafetinib Analog
This compound is a potent inhibitor of Lyn kinase and is an analog of Bafetinib. Bafetinib itself is a dual inhibitor of Bcr-Abl and Lyn tyrosine kinases.[1][2] Given their structural similarity, the experimental protocols and expected outcomes for this compound are based on the established data for Bafetinib.
Data Presentation: Quantitative Analysis of Lyn Inhibition
The following table summarizes the inhibitory activity of Bafetinib against Lyn and other kinases, providing a reference for the expected potency of its analog, this compound.
| Inhibitor | Target Kinase | Assay Type | IC50 / Kd | Reference |
| Bafetinib | Lyn | Biochemical | 19 nM (IC50) | [2] |
| Bafetinib | Bcr-Abl | Biochemical | 5.8 nM (IC50) | [2] |
| Bafetinib | Bcr-Abl (wild-type) | Cellular (autophosphorylation) | 11 nM (IC50) in K562 cells | [2] |
| Bafetinib | Bcr-Abl (wild-type) | Cellular (autophosphorylation) | 22 nM (IC50) in 293T cells | [2] |
| Bafetinib | Bcr-Abl positive cell lines (K562, KU812, BaF3/wt) | Cellular (antiproliferative) | Potent inhibition | [5] |
| Bafetinib | Bcr-Abl point mutant (BaF3/E255K) | Cellular (antiproliferative) | Dose-dependent inhibition | [5] |
Experimental Protocols
Biochemical High-Throughput Screening: ADP-Glo™ Kinase Assay
This protocol is adapted for a high-throughput format to identify inhibitors of Lyn kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6]
Materials:
-
Recombinant Lyn kinase
-
Lyn kinase substrate (e.g., a suitable peptide substrate)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT; 2 mM MnCl2[6]
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in 5% DMSO.
-
Reaction Setup: In a 96-well plate, add the following components in a total volume of 25 µL:
-
1 µL of inhibitor or 5% DMSO (for control)
-
2 µL of recombinant Lyn kinase
-
2 µL of substrate/ATP mix
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
Cellular High-Throughput Screening: MTT Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines where Lyn kinase is implicated in driving growth.
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, KU812) or other suitable cell lines with active Lyn signaling.[5]
-
This compound or other test compounds
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well.
-
Compound Treatment: Add serial dilutions of this compound or other test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 3 days.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) values by fitting the data to a logistic curve.[5]
Visualizations: Signaling Pathways and Experimental Workflows
Lyn Kinase Signaling Pathway
Caption: Lyn kinase dual role in B-cell signaling.
High-Throughput Screening Workflow
Caption: Workflow for a biochemical HTS campaign.
Lyn Kinase Activation and Inhibition Cycle
Caption: Regulation of Lyn kinase activity.
References
Application Notes and Protocols for Live-Cell Imaging with Lyn-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyn kinase, a member of the Src family of protein tyrosine kinases, is a critical regulator of a diverse array of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of Lyn kinase activity has been implicated in various pathologies, such as cancer and autoimmune diseases.[2] Lyn-IN-1, a Bafetinib analog, is a potent inhibitor of Lyn kinase and serves as a valuable tool for investigating the functional roles of Lyn in cellular signaling pathways.[3] Live-cell imaging provides a powerful approach to study the dynamic effects of this compound on kinase activity and downstream signaling events in real-time and within the native cellular context.
These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging experiments, including detailed protocols, data presentation, and visualization of relevant signaling pathways and experimental workflows.
Quantitative Data for Lyn Kinase Inhibitors
The following table summarizes the in vitro potencies of this compound's analog, Bafetinib, and other selective Lyn kinase inhibitors. This data is essential for determining the appropriate concentration range for live-cell imaging experiments. It is crucial to note that the optimal concentration of this compound for cell-based assays should be determined empirically, as it can vary depending on the cell type and experimental conditions.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Bafetinib (analog of this compound) | Lyn, Bcr-Abl | 19, 5.8 | [4][5] |
| Saracatinib (AZD0530) | Lyn, Src family kinases | 5 | [6] |
| SU6656 | Lyn, Src, Yes, Fyn | 130, 280, 20, 170 | [6] |
| XL228 | Lyn, ABL, Aurora A, IGF-1R, SRC | 2, 5, 3.1, 1.6, 6.1 | [6] |
Signaling Pathway of Lyn Kinase
Lyn kinase participates in a complex network of signaling pathways, often acting as a molecular switch that can initiate both activating and inhibitory signals.[1] The diagram below illustrates a simplified overview of a common Lyn signaling cascade.
Caption: Simplified Lyn kinase signaling pathway.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lyn Kinase Activity Using a FRET-Based Biosensor
This protocol describes the use of a genetically encoded Förster Resonance Energy Transfer (FRET) biosensor to monitor the activity of Src family kinases, including Lyn, in living cells upon treatment with this compound. FRET-based biosensors for Src family kinases typically consist of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) flanking a Src substrate peptide and a phosphotyrosine-binding domain.[7][8] Upon phosphorylation by active Lyn, the biosensor undergoes a conformational change, altering the FRET efficiency between CFP and YFP, which can be quantified by ratiometric imaging.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T, or a hematopoietic cell line)
-
Complete cell culture medium
-
Src family kinase FRET biosensor plasmid (e.g., Addgene plasmid #61127 or similar)
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
This compound (prepare a stock solution in DMSO)
-
Live-cell imaging microscope equipped with CFP and YFP filter sets and environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding and Transfection:
-
One day prior to transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Transfect the cells with the Src family kinase FRET biosensor plasmid according to the manufacturer's instructions for the transfection reagent.
-
Incubate the cells for 24-48 hours to allow for biosensor expression.
-
-
Preparation for Imaging:
-
On the day of imaging, aspirate the culture medium and gently wash the cells twice with pre-warmed live-cell imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the dish.
-
Place the dish on the microscope stage and allow the cells to equilibrate in the imaging chamber for at least 30 minutes.
-
-
Live-Cell Imaging:
-
Acquire baseline images in both the CFP and YFP channels for 5-10 minutes before adding this compound.
-
Carefully add this compound to the imaging dish to the desired final concentration (e.g., starting with a concentration around the IC50 of its analog, Bafetinib, at 19 nM and testing a range of concentrations).
-
Continue acquiring images in both channels at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment (e.g., 30-60 minutes or longer).
-
Include a vehicle control (DMSO) in a separate dish to account for any effects of the solvent.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (YFP/CFP) for individual cells or regions of interest.
-
Normalize the FRET ratio to the baseline to observe the change in kinase activity over time.
-
Plot the normalized FRET ratio as a function of time to visualize the inhibition of Lyn kinase activity by this compound.
-
Experimental Workflow
The following diagram outlines the key steps in the live-cell imaging experiment described above.
Caption: Experimental workflow for live-cell imaging.
Conclusion
This document provides a framework for designing and executing live-cell imaging experiments to investigate the effects of the Lyn kinase inhibitor, this compound. The provided protocols and diagrams serve as a starting point for researchers. It is imperative to empirically determine optimal experimental parameters, such as inhibitor concentration and incubation time, for each specific cell type and biological question. The use of live-cell imaging with specific inhibitors like this compound will undoubtedly continue to provide valuable insights into the complex roles of Lyn kinase in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. What are LYN inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. Src Reporter - Src Fluorescent Biosensor Details [biosensordb.ucsd.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lyn-IN-1 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot solubility issues with the Lyn kinase inhibitor, Lyn-IN-1.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my desired solvent. What should I do?
A1: Insolubility is a common issue with small molecule inhibitors. First, ensure you are using a recommended solvent. For this compound, dimethyl sulfoxide (DMSO) is a common starting point. If you are still experiencing issues, consider the following troubleshooting steps:
-
Increase the concentration of your primary solvent: If you are preparing a stock solution in a co-solvent system, ensure the initial dissolution is in 100% of the primary solvent (e.g., DMSO) before adding the aqueous component.
-
Gentle heating: Briefly warming the solution at 37°C can aid dissolution. However, avoid prolonged heating to prevent compound degradation.
-
Sonication: Using an ultrasonic bath can help break up aggregates and facilitate dissolution.[1]
-
Vortexing: Vigorous mixing can also help to dissolve the compound.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower. Here are some strategies to mitigate this:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.
-
Use a serum-containing medium: The proteins in fetal bovine serum (FBS) can help to stabilize the compound and keep it in solution.
-
Stepwise dilution: Instead of adding your concentrated DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing media, vortex gently, and then add this intermediate dilution to the final volume.
-
Co-solvent systems: For in vivo or other specialized applications, specific co-solvent formulations can be used to improve solubility.[1]
Q3: What are the recommended solvents and maximum concentrations for this compound?
A3: The solubility of this compound can vary depending on the solvent system. Below is a summary of tested solvent formulations.
This compound Solubility Data
| Solvent System | Concentration | Observation |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.34 mM) | Clear solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.34 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.34 mM) | Suspended solution; requires sonication |
Data sourced from MedchemExpress product information.[1]
Note: It is crucial to prepare fresh solutions and avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation. Aliquoting the stock solution is highly recommended.[1]
Experimental Protocols
Protocol: Preparation of this compound for a Cell-Based Assay
This protocol provides a general guideline for preparing this compound for use in a typical in vitro cell culture experiment.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or saline
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath or heat block
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Calculate the required amount of DMSO to achieve a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or warm it briefly at 37°C.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your complete cell culture medium (containing FBS) to achieve the desired final concentrations for your experiment.
-
Important: To minimize precipitation, add the DMSO stock to the culture medium and immediately vortex gently. Do not add the medium to the DMSO stock.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. A two-step dilution is recommended:
-
First, dilute 1 µL of 10 mM stock into 99 µL of medium to make a 100 µM intermediate solution.
-
Then, dilute 10 µL of the 100 µM intermediate solution into 90 µL of medium to achieve the final 10 µM concentration.
-
-
-
Treating Cells:
-
Add the appropriate volume of the final working solution to your cell culture wells.
-
Ensure the final concentration of DMSO in the cell culture is consistent across all conditions, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
Visualizing Key Processes
Lyn Kinase Signaling Pathway
Caption: Dual role of Lyn kinase in immune cell signaling and its inhibition by this compound.
Troubleshooting Workflow for this compound Insolubility
Caption: A logical workflow for addressing common solubility issues with this compound.
References
Technical Support Center: Troubleshooting Lyn-IN-1 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Lyn-IN-1's inhibitory activity on Lyn kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected potency?
This compound is a potent kinase inhibitor, described as an analog of Bafetinib.[1] It is primarily utilized in research to study thrombocytopenia.[1] Given its relationship to Bafetinib, it is expected to be a dual inhibitor of Bcr-Abl and the Src family kinase Lyn. Bafetinib has demonstrated potent inhibition of both kinases in cell-free assays.[2]
Q2: What is the mechanism of action for Lyn inhibitors like this compound?
Lyn inhibitors, including this compound, typically function as ATP-competitive inhibitors.[3] This means they bind to the ATP-binding site of the Lyn kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling cascades.[3][4]
Troubleshooting Guide: Why is My this compound Not Inhibiting Lyn Kinase?
If you are not observing the expected inhibition of Lyn kinase activity with this compound in your experiments, several factors could be at play, ranging from issues with the compound itself to the experimental setup. This guide provides a systematic approach to troubleshoot the problem.
Section 1: Compound Integrity and Handling
The first step in troubleshooting is to ensure the inhibitor itself is viable and correctly handled.
Q1.1: Is the this compound compound solubilized and stored correctly?
Improper solubilization or storage can lead to degradation or precipitation of the inhibitor, rendering it inactive.
-
Solubility: this compound has specific solubility characteristics. For in vitro experiments, it can be prepared in various solvents. For example, a stock solution in DMSO can be further diluted into aqueous buffers or cell culture media. It's crucial to ensure the final concentration of DMSO is low enough to not affect your assay (typically <0.5%).[5]
-
Storage: Stock solutions of this compound should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]
Troubleshooting Workflow for Compound Integrity:
Caption: Troubleshooting workflow for this compound compound integrity.
Section 2: In Vitro Kinase Assay Issues
If you are confident in your compound's integrity, the next step is to scrutinize your in vitro kinase assay setup.
Q2.1: Are the assay conditions optimal for Lyn kinase activity and inhibition?
Several parameters in your kinase assay can influence the apparent activity of this compound.
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, its apparent potency (IC50) will be affected by the ATP concentration in your assay. High concentrations of ATP will compete with the inhibitor, leading to reduced inhibition. It is recommended to use an ATP concentration close to the Km value for Lyn kinase.
-
Enzyme Concentration: The concentration of recombinant Lyn kinase should be optimized to ensure a linear reaction rate over the time course of your assay.
-
Substrate Concentration: The concentration of the peptide or protein substrate should also be optimized.
-
Buffer Conditions: Ensure the pH, salt concentration, and any necessary co-factors in your kinase buffer are optimal for Lyn kinase activity.
Table 1: Potency of Bafetinib (this compound Analog) Against Various Kinases
| Kinase | IC50 (nM) |
| Bcr-Abl | 5.8[2][6] |
| Lyn | 19 [2][6] |
| c-Kit | >1000 |
| PDGFR | >1000 |
Experimental Protocol: In Vitro Lyn Kinase Inhibition Assay
This protocol provides a general framework. You may need to optimize it for your specific reagents and plate reader.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a solution of recombinant Lyn kinase in kinase assay buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., Poly(E,Y)4:1) and ATP in kinase assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the serially diluted this compound or vehicle (DMSO) control to each well.
-
Add 10 µL of the Lyn kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™, Z'-LYTE™, or radiometric assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 3: Cell-Based Assay Issues
Observing a lack of inhibition in a cellular context introduces additional complexities.
Q3.1: Is this compound able to enter the cells and reach its target?
Cell permeability can be a significant hurdle for kinase inhibitors.
-
Compound Permeability: While specific data for this compound is limited, its analog Bafetinib has shown efficacy in cell-based assays, suggesting it is cell-permeable.[2]
-
Incubation Time and Concentration: Ensure you are using an appropriate concentration range and incubation time to allow for cellular uptake and target engagement.
Q3.2: Is the Lyn signaling pathway active in your cell model?
This compound will only show an effect if Lyn kinase is active and driving a measurable downstream signaling event.
-
Cell Line Selection: Use a cell line known to have active Lyn kinase signaling. This is often the case in hematopoietic cells, such as B-cells and myeloid cells.[3][4]
-
Stimulation: In some cell lines, you may need to stimulate a pathway that activates Lyn kinase (e.g., through B-cell receptor or Fc receptor engagement) to observe a significant inhibitory effect.[7]
Experimental Protocol: Western Blot Analysis of Lyn Phosphorylation
This protocol can be used to assess the direct inhibition of Lyn kinase activity in cells by measuring the phosphorylation of Lyn itself or a downstream target.
-
Cell Culture and Treatment:
-
Plate your chosen cell line (e.g., a B-cell lymphoma line) and allow them to adhere or grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 1-4 hours).
-
If necessary, stimulate the cells to activate the Lyn pathway during the last 15-30 minutes of inhibitor treatment.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated Lyn (p-Lyn) or a phosphorylated downstream target (e.g., p-Syk, p-Akt).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total Lyn or the total downstream target to confirm equal protein loading.
-
Lyn Signaling Pathway Diagram:
Caption: Simplified Lyn signaling pathway upon B-cell receptor activation.
Q3.3: Could there be off-target effects or resistance mechanisms at play?
-
Off-Target Effects: While this compound is expected to be relatively selective for Lyn and Bcr-Abl, it may have off-target effects at higher concentrations.
-
Resistance Mechanisms: In prolonged experiments or in certain cell lines, resistance mechanisms could emerge, such as mutations in the Lyn kinase domain or the activation of compensatory signaling pathways.
By systematically working through these troubleshooting steps, you can identify the likely cause of the lack of this compound activity in your experiments and take corrective measures to achieve reliable and reproducible results.
References
Technical Support Center: Optimizing Lyn-IN-1 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the use of Lyn-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Lyn, a non-receptor Src-family tyrosine kinase. Lyn kinase is a crucial mediator in various cellular signaling pathways, regulating cell growth, differentiation, survival, and immune responses.[1] It can propagate both activating and inhibitory signals.[2] Dysregulation of Lyn's activity is implicated in several diseases, including cancer and autoimmune disorders.[1] this compound exerts its effect through competitive inhibition of the ATP-binding site of the Lyn kinase, which prevents the phosphorylation of its downstream targets and disrupts aberrant signaling pathways.[1]
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use anhydrous DMSO as moisture can affect the solubility and stability of the compound.[3] For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. A study on compound stability in DMSO showed that 85% of compounds were stable for up to 2 years at 4°C in a DMSO/water (90/10) mixture, suggesting good stability for many compounds in DMSO.[4]
Q3: What is a good starting concentration range for my experiments?
A3: For initial in vitro cell-based assays, a common starting concentration for kinase inhibitors is in the low micromolar (µM) range. A sensible approach for a preliminary screening is to use a logarithmic dilution series, for example, 10 µM, 3 µM, 1 µM, 0.3 µM, and 0.1 µM.[5] The optimal concentration is highly dependent on the cell line and the specific biological question being addressed. Therefore, it is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific system.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. Some robust cell lines may tolerate up to 1%. It is highly recommended to perform a vehicle control experiment, treating your cells with the highest concentration of DMSO that will be used in your drug treatment groups to ensure that the observed effects are due to this compound and not the solvent.
Q5: What are potential off-target effects of this compound?
A5: Like many kinase inhibitors, this compound may have off-target effects, meaning it could inhibit other kinases or cellular proteins, especially at higher concentrations.[6] It is important to consider this possibility when interpreting results. One method to control for off-target effects is to perform rescue experiments by re-expressing a drug-resistant form of Lyn kinase.[7] Comparing the effects of this compound to those of Lyn-specific shRNA or siRNA can also help to confirm that the observed phenotype is due to the inhibition of Lyn.
Data Presentation
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
The following table is a template for presenting IC50 data. As specific IC50 values for this compound are not widely published, this table contains hypothetical data to serve as an example for researchers to structure their own findings. The IC50 value is the concentration of an inhibitor where the response is reduced by half.[8]
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| HCC1937 | Breast Cancer | 1.2 | 72 |
| K562 | Chronic Myeloid Leukemia | 0.8 | 72 |
| A375 | Melanoma | 2.5 | 48 |
| PC-3 | Prostate Cancer | 5.1 | 72 |
| HCT116 | Colon Cancer | 3.7 | 48 |
Experimental Protocols
Determining Optimal this compound Concentration using an MTT Assay
This protocol provides a method for conducting a dose-response experiment to determine the IC50 of this compound in a specific adherent cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your adherent cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of your this compound stock solution in complete culture medium to achieve 2x the final desired concentrations. For example, if your final concentrations are 10, 5, 2.5, 1.25, 0.625, and 0 µM, you should prepare 20, 10, 5, 2.5, 1.25, and 0 µM solutions.
-
Ensure the DMSO concentration in your vehicle control (0 µM this compound) is equivalent to the highest concentration used in the treatment wells.
-
-
Cell Treatment:
-
Carefully remove the old media from the cells.
-
Add 100 µL of the prepared 2x this compound dilutions to the appropriate wells. Each concentration should be tested in triplicate.
-
Include wells for "cells + vehicle" and "media only" (blank) controls.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well.[10]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "media only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Troubleshooting Guide
Q: My results are inconsistent between experiments. What could be the cause?
A: Inconsistent results can stem from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Cell Seeding Density: Ensure you are seeding the same number of cells in each well. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Times: Adhere strictly to the planned incubation times for cell treatment and assay development.
Q: I am not observing any effect of this compound on my cells, even at high concentrations. What should I do?
A:
-
Check Compound Activity: Ensure your this compound stock solution is not degraded. If possible, test its activity in a cell-free kinase assay or in a positive control cell line known to be sensitive to Lyn inhibition.
-
Expression of Lyn Kinase: Confirm that your cell line of interest expresses Lyn kinase at a sufficient level. You can check this by Western blot or qPCR.
-
Treatment Duration: The effect of the inhibitor may be time-dependent. Try extending the treatment duration (e.g., from 24 to 48 or 72 hours).
-
Solubility Issues: At very high concentrations, the compound may precipitate out of the media. Inspect the wells under a microscope for any signs of precipitation. If this occurs, you may need to use a different solvent or a lower concentration range.
Q: I am seeing a high level of cell death in my vehicle (DMSO) control wells. How can I fix this?
A:
-
Lower DMSO Concentration: Your cells may be particularly sensitive to DMSO. Try to lower the final concentration of DMSO in your culture medium to 0.1% or less. This may require preparing a more concentrated initial stock of this compound.
-
Use Fresh DMSO: DMSO can be hygroscopic and old DMSO may contain impurities that are toxic to cells. Use fresh, high-quality, anhydrous DMSO for your stock solutions.[3]
-
Check Media and Supplements: Ensure that your cell culture medium and supplements are not contaminated and are of high quality.
Visualizations
Caption: Simplified diagram of Lyn kinase signaling pathways.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. What are LYN inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditional in vivo deletion of LYN kinase has little effect on a BRCA1 loss-of-function-associated mammary tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent degradation of Lyn-IN-1 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of Lyn-IN-1 in cell culture media.
Troubleshooting Guide
Researchers may encounter variability in the efficacy of this compound due to its degradation in aqueous cell culture media. This guide provides a structured approach to identify and mitigate potential stability issues.
Diagram of Troubleshooting Workflow
Caption: A workflow for troubleshooting inconsistent results with this compound.
Troubleshooting Table
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | Degradation of this compound stock solution. Repeated freeze-thaw cycles can lead to degradation[1]. | Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year)[1]. |
| Incorrect solvent or poor solubility. this compound may precipitate out of solution if the incorrect solvent is used or if it is not fully dissolved. | Prepare stock solutions in DMSO. If precipitation occurs, gentle heating and/or sonication can aid dissolution[1]. | |
| Degradation in cell culture media. Small molecule inhibitors can be unstable in aqueous solutions, and their stability can be affected by media components, pH, and temperature. | Minimize the time between adding this compound to the media and starting the experiment. Consider replenishing the media with fresh this compound for long-term experiments[2]. Conduct a stability study to determine the half-life of this compound in your specific cell culture media. | |
| Inconsistent results between experiments | Variability in media preparation. The composition of the cell culture media, including the presence of serum, can affect the stability of small molecules[3]. | Ensure consistent media preparation protocols. If using serum, be aware that it can both stabilize some compounds and potentially interfere with others[3]. |
| Light sensitivity. Some small molecules are sensitive to light, which can cause degradation. | Protect the this compound stock solution and media containing the inhibitor from light[4]. | |
| Off-target effects | High concentration of inhibitor. Using a concentration that is too high can lead to off-target effects, which may be misinterpreted as the primary effect of the inhibitor[5]. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound to room temperature.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution to ensure the compound is fully dissolved. Gentle warming or sonication can be used if necessary to aid dissolution[1].
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years[1].
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time in cell culture media.
-
Prepare your complete cell culture media, including any supplements like fetal bovine serum (FBS).
-
Spike the media with a known concentration of this compound (e.g., the final concentration you use in your experiments).
-
Immediately take a "time zero" sample and store it at -80°C.
-
Incubate the remaining media under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). Store all samples at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the concentration of this compound versus time to determine its stability and half-life in your specific media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound stock solutions should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles[1].
Q2: My this compound is not dissolving properly in DMSO. What should I do?
A2: If you observe precipitation, you can try gentle heating and/or sonication to help dissolve the compound[1]. Ensure you are using high-quality, anhydrous DMSO.
Q3: How can I minimize the degradation of this compound in my cell culture experiments?
A3: To minimize degradation, prepare fresh dilutions of this compound in your cell culture media for each experiment. For long-term experiments (over 24 hours), consider replacing the media with freshly prepared media containing this compound at regular intervals[2]. You can also perform a stability test (see Protocol 2) to understand how long the compound is stable in your specific experimental conditions.
Q4: Can components of the cell culture media affect this compound stability?
A4: Yes, components of the media can impact the stability of small molecules. For instance, the presence of serum can sometimes stabilize compounds[3]. Conversely, other components could potentially react with and degrade the inhibitor. It is important to maintain consistency in your media preparation.
Q5: Could the degradation of this compound be the reason for inconsistent results in my experiments?
A5: Yes, the degradation of a small molecule inhibitor is a common reason for inconsistent experimental outcomes. If you suspect degradation, it is crucial to perform a stability assessment of this compound in your specific cell culture media and under your experimental conditions.
Potential Degradation Pathways for a Small Molecule Inhibitor
Caption: Potential pathways for the degradation of a small molecule inhibitor in cell culture.
References
Interpreting unexpected results from Lyn-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lyn-IN-1. This compound, an analog of Bafetinib (also known as INNO-406 or NS-187), is a potent and selective dual inhibitor of the Bcr-Abl and Lyn tyrosine kinases.[1][2][3][4][5][6][7] This guide will help you interpret unexpected results and provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor that primarily targets the ATP-binding sites of Lyn and Bcr-Abl tyrosine kinases.[1][4] By occupying this site, it prevents the phosphorylation of downstream substrate proteins, thereby disrupting signaling pathways essential for the proliferation and survival of sensitive cancer cells.[1][3] In Bcr-Abl positive leukemia cell lines, this inhibition leads to the induction of both caspase-mediated and caspase-independent apoptosis.[1]
Q2: What are the known primary targets and their in vitro potencies?
A2: this compound is a potent inhibitor of both Lyn and Bcr-Abl kinases. As an analog of Bafetinib, its potency is expected to be similar.
Table 1: In Vitro IC50 Values for Bafetinib (this compound analog) [1][2]
| Target | IC50 (nM) |
| Bcr-Abl | 5.8 |
| Lyn | 19 |
Q3: What is the selectivity profile of this compound? Are there known off-targets?
A3: this compound is highly selective for Lyn and Bcr-Abl. However, like its analog Bafetinib, it can inhibit other kinases at higher concentrations. A study on Bafetinib showed that at a concentration of 0.1 µM, it also inhibited the Abl-related gene (ARG) and Fyn.[2] A broader screen of 272 kinases revealed that Bafetinib inhibited 23 kinases by more than 80% at a 1 µM concentration.[8] A significant off-target effect to consider is the inhibition of the multidrug resistance transporters ABCB1 and ABCG2, which can sensitize resistant cells to other chemotherapeutic agents.[9]
Table 2: Selectivity Profile of Bafetinib (this compound analog)
| Kinase | Inhibition at 0.1 µM | Potential for Off-Target Effects |
| Abl | Yes | Primary Target |
| Lyn | Yes | Primary Target |
| Fyn | Yes | High |
| Abl-related gene (ARG) | Yes | High |
| PDGFR | Low | Low |
| c-Kit | Low | Low |
Q4: In which cell lines is this compound expected to be most effective?
A4: this compound is expected to be most effective in cell lines that are dependent on the activity of Bcr-Abl or Lyn kinase for their growth and survival. This primarily includes Bcr-Abl-positive leukemia cell lines.
Table 3: Cellular Activity of Bafetinib (this compound analog) in Various Cell Lines [1]
| Cell Line | Description | Bafetinib IC50 (nM) |
| K562 | Human CML, Bcr-Abl positive | 11 |
| KU812 | Human CML, Bcr-Abl positive | - |
| BaF3/wt | Murine pro-B cells expressing wild-type Bcr-Abl | - |
| U937 | Human histiocytic lymphoma, Bcr-Abl negative | Ineffective |
Troubleshooting Guide
This guide addresses common unexpected results that may be encountered during experiments with this compound.
Issue 1: Higher than expected cell viability in a Bcr-Abl positive cell line.
-
Possible Cause 1: T315I "gatekeeper" mutation.
-
Explanation: this compound, similar to Bafetinib, is not effective against the T315I mutation in the Bcr-Abl kinase domain.[2][4] This mutation prevents the inhibitor from binding to the ATP-binding pocket.
-
Recommendation: Sequence the Bcr-Abl kinase domain in your cell line to check for the T315I mutation. If present, consider using a third-generation Bcr-Abl inhibitor like Ponatinib.
-
-
Possible Cause 2: Suboptimal inhibitor concentration or activity.
-
Explanation: The inhibitor may have degraded due to improper storage, or the concentration used may be too low for the specific cell line and seeding density.
-
Recommendation: Ensure the inhibitor is stored correctly (as a powder at -20°C and in solvent at -80°C for long-term storage).[4] Prepare fresh dilutions for each experiment. Perform a dose-response curve to determine the optimal IC50 in your specific cell line.
-
-
Possible Cause 3: High cell seeding density.
-
Explanation: A high density of cells can reduce the effective concentration of the inhibitor per cell.
-
Recommendation: Optimize cell seeding density. Refer to the recommended densities in the experimental protocols section.
-
Issue 2: Unexpected cytotoxicity in a Bcr-Abl negative cell line.
-
Possible Cause 1: Off-target effects.
-
Explanation: At higher concentrations, this compound can inhibit other kinases, such as Fyn or ARG, which might be critical for the survival of your specific cell line.[2]
-
Recommendation: Perform a Western blot to check the phosphorylation status of known this compound off-targets. Consider using a lower concentration of the inhibitor or a more selective inhibitor for your target of interest if available.
-
-
Possible Cause 2: Solvent toxicity.
-
Explanation: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to some cell lines at higher concentrations.
-
Recommendation: Include a vehicle-only control in your experiments to assess the toxicity of the solvent at the concentration used. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in experimental conditions.
-
Explanation: Minor variations in cell passage number, confluency, incubation time, or inhibitor preparation can lead to inconsistent results.
-
Recommendation: Standardize your experimental protocol. Use cells within a consistent range of passage numbers, ensure consistent confluency at the time of treatment, and prepare fresh inhibitor dilutions for each experiment.
-
-
Possible Cause 2: Instability of the inhibitor in solution.
-
Explanation: this compound in solution may degrade over time, especially if not stored properly.
-
Recommendation: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 4: Unexpected potentiation of another drug's effect.
-
Possible Cause: Inhibition of ABCB1 and ABCG2 transporters.
-
Explanation: this compound's analog, Bafetinib, has been shown to inhibit the multidrug resistance transporters ABCB1 and ABCG2.[9] If your cells express these transporters and you are co-treating with a substrate of these transporters, this compound could be increasing the intracellular concentration and efficacy of the co-administered drug.
-
Recommendation: If this effect is undesirable, consider using a different combination of drugs. If this synergistic effect is of interest, you can confirm the mechanism by measuring the intracellular accumulation of the other drug in the presence and absence of this compound.
-
Experimental Protocols
1. In Vitro Kinase Assay (Radiometric)
This protocol is adapted from methods used for Bafetinib.[1][2]
-
Reagents:
-
Recombinant Lyn or Bcr-Abl kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35)
-
[γ-33P]ATP
-
20 mM cold ATP
-
This compound (dissolved in DMSO)
-
75 mM Phosphoric acid
-
P81 phosphocellulose paper
-
-
Procedure:
-
Prepare a reaction mixture containing kinase, peptide substrate, and kinase reaction buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control).
-
Initiate the reaction by adding a mixture of [γ-33P]ATP and cold ATP.
-
Incubate for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 75 mM phosphoric acid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
2. Cell Proliferation Assay (MTT)
This protocol is based on methods used for Bafetinib.[1]
-
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, KU812) and a negative control cell line (e.g., U937)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^3 to 5 x 10^3 cells per well.
-
Allow cells to attach overnight (for adherent cells).
-
Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubate for 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
3. In Vivo Tumor Xenograft Model
This protocol is based on in vivo studies with Bafetinib.[1][4]
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Bcr-Abl positive cells (e.g., KU812)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
-
Procedure:
-
Subcutaneously inject KU812 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound orally at the desired dose (e.g., 20 mg/kg/day) or vehicle control daily.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Continue treatment for the specified duration (e.g., 2-3 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Visualizations
Caption: Simplified Lyn signaling pathway and the inhibitory action of this compound.
Caption: Bcr-Abl signaling cascade and the inhibitory effect of this compound.
Caption: Experimental workflow for determining cell viability using an MTT assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Bafetinib | C30H31F3N8O | CID 11387605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bafetinib - Wikipedia [en.wikipedia.org]
- 7. Facebook [cancer.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bafetinib (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lyn Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with Lyn kinase inhibitors, with a focus on addressing unexpected toxicity in control cells. While the user inquired about Lyn-IN-1 , publicly available data on this specific compound is limited. Therefore, this guide will use the well-characterized Lyn kinase inhibitor, Bafetinib (also known as INNO-406) , as a primary example. Principles and troubleshooting steps discussed are broadly applicable to other Lyn inhibitors, such as Dasatinib.
Troubleshooting Guide: Lyn Inhibitor Showing Toxicity in Control Cells
Unexpected cytotoxicity in control cell lines is a common issue when working with kinase inhibitors. This guide provides a systematic approach to identify the potential cause and resolve the problem.
Initial Observation: You have treated your control cell line (e.g., a non-cancerous cell line or a cell line not expected to be dependent on Lyn kinase) with a Lyn inhibitor and observed a significant decrease in cell viability.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting unexpected toxicity of Lyn kinase inhibitors in control cells.
FAQs: Addressing Common Issues with Lyn Kinase Inhibitors
Q1: At what concentration should I start my experiments with Bafetinib?
A1: The effective concentration of Bafetinib is cell-line dependent. It is a potent inhibitor of Bcr-Abl and Lyn with IC50 values of 5.8 nM and 19 nM, respectively, in cell-free assays.[1] For cell-based assays, it has been shown to block Bcr-Abl autophosphorylation with an IC50 of 11 nM in K562 cells.[1] It is recommended to perform a dose-response curve starting from a low nanomolar range (e.g., 1 nM) up to a micromolar range (e.g., 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: My control cells are dying even at low concentrations of the inhibitor. What could be the reason?
A2: There are several possibilities:
-
Off-target effects: Kinase inhibitors are rarely completely specific.[2][3] Bafetinib, while selective, does inhibit other kinases at higher concentrations (see Table 1). Your control cells might be sensitive to the inhibition of one of these off-target kinases. For example, some kinase inhibitors have been shown to induce mitochondrial dysfunction, which can lead to cell death.[4]
-
Solvent toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at certain concentrations. Always run a vehicle-only control (cells treated with the same concentration of DMSO as your highest inhibitor concentration) to rule this out.
-
Incorrect inhibitor concentration: There might be an error in the calculation of your stock solution or dilutions. It is advisable to re-verify the concentration.
-
Cell line sensitivity: Your chosen control cell line may have an uncharacterized dependency on Lyn kinase or one of its off-targets for survival.
Q3: How can I be sure the observed toxicity is due to an off-target effect?
A3: Demonstrating an off-target effect can be challenging. Here are a few strategies:
-
Use a structurally different inhibitor for the same target: If another Lyn inhibitor with a different off-target profile does not show the same toxicity, it points towards an off-target effect of the initial compound.
-
Rescue experiment: If you can identify the likely off-target kinase, you may be able to "rescue" the cells from toxicity by activating the downstream pathway of that kinase.
-
Genetic knockdown/knockout: Compare the inhibitor's effect in your control cells to cells where the putative off-target has been knocked down or knocked out using techniques like siRNA or CRISPR. If the knockout cells are resistant to the inhibitor, it confirms the off-target effect.[5]
Q4: What are some alternative Lyn kinase inhibitors I can use for comparison?
A4: Dasatinib is another well-characterized inhibitor that targets Lyn kinase, in addition to Bcr-Abl and Src family kinases. Comparing the effects of Bafetinib and Dasatinib can be informative due to their different selectivity profiles.
Quantitative Data Summary
The following table summarizes the inhibitory activity of Bafetinib against a panel of kinases, providing insight into its selectivity.
Table 1: Bafetinib (INNO-406) Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Reference |
| Bcr-Abl | 5.8 | [1] |
| Lyn | 19 | [1] |
| Fyn | 33 | [6] |
| c-Kit | >1000 | [1] |
| PDGFR | >1000 | [1] |
This table is not exhaustive and represents a selection of key targets to illustrate selectivity. Researchers should consult comprehensive kinase profiling data when available.
Experimental Protocols
Here are detailed methodologies for key experiments to assess cell viability and toxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Control cell line of interest
-
Lyn inhibitor (e.g., Bafetinib)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your control cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the Lyn inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a "vehicle-only" control (medium with the highest concentration of DMSO used) and a "no-treatment" control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures caspase-3 and -7 activities, which are key indicators of apoptosis.
Materials:
-
Control cell line of interest
-
Lyn inhibitor (e.g., Bafetinib)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Signaling Pathway and Workflow Diagrams
Diagram: Simplified Lyn Kinase Signaling Pathway
Caption: A simplified diagram of the Lyn kinase signaling pathway, a target for inhibitors like Bafetinib.
Diagram: Experimental Workflow for Assessing Toxicity
Caption: A typical experimental workflow for evaluating the toxicity of a Lyn kinase inhibitor in a cell-based assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Imatinib and Dasatinib Provoke Mitochondrial Dysfunction Leading to Oxidative Stress in C2C12 Myotubes and Human RD Cells [frontiersin.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Improving the signal-to-noise ratio in Lyn-IN-1 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Lyn-IN-1 assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Lyn, a member of the Src family of non-receptor protein tyrosine kinases.[1] It functions by binding to the ATP-binding site of the Lyn kinase domain, preventing the phosphorylation of its downstream substrates.[2] Lyn kinase plays a crucial role in regulating immune cell signaling, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders.[2][3][4]
Q2: What are the common applications of this compound in research?
This compound is primarily used in:
-
Target validation: Confirming the role of Lyn kinase in specific signaling pathways and disease models.
-
Drug discovery: Serving as a reference compound in screening campaigns for novel Lyn inhibitors.[1]
-
Cellular signaling studies: Investigating the downstream effects of Lyn inhibition on cellular processes like proliferation, differentiation, and apoptosis.[5][6]
Q3: What are the key parameters to consider for a robust this compound assay?
To ensure a high-quality assay with a good signal-to-noise ratio, it is critical to optimize the following:
-
Enzyme and substrate concentrations: Use concentrations that result in a linear reaction rate and are sensitive to inhibition.
-
ATP concentration: This should be near the Km value for ATP to ensure sensitivity to ATP-competitive inhibitors like this compound.
-
DMSO concentration: Keep the final DMSO concentration in the assay as low as possible, typically not exceeding 1%, to avoid off-target effects.[7]
-
Incubation times and temperature: These should be consistent and optimized for the specific assay format.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Reagent contamination | Use fresh, high-quality reagents. Ensure dedicated pipettes and containers for each reagent to prevent cross-contamination.[8] |
| Autofluorescence of test compounds | Screen compounds for intrinsic fluorescence at the assay excitation and emission wavelengths. If problematic, consider using a different assay format (e.g., luminescence-based instead of fluorescence-based).[3] | |
| Non-specific binding | Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to reduce non-specific interactions. | |
| High enzyme concentration | Titrate the Lyn kinase concentration to find the optimal amount that gives a robust signal without excessive background.[9] | |
| Plate autofluorescence | For luminescence assays, use opaque white plates to maximize signal and reduce background. For fluorescence assays, use black plates.[8][10] Store plates in the dark before use to minimize phosphorescence.[8] | |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentrations | Re-optimize the concentrations of Lyn kinase, substrate, and ATP. Perform titration experiments to determine the EC50 for each.[9] |
| Inactive enzyme | Use a fresh batch of highly purified and active Lyn kinase. Avoid repeated freeze-thaw cycles.[7] | |
| Inappropriate assay buffer | Ensure the pH and ionic strength of the buffer are optimal for Lyn kinase activity. | |
| Incorrect plate reader settings | Optimize the gain, integration time, and read height for your specific plate reader and assay format.[10] | |
| Insufficient reaction time | Ensure the reaction has proceeded long enough to generate a detectable signal but is still in the linear range. | |
| High Variability Between Replicates | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to all wells to minimize variations.[11] |
| Temperature gradients across the plate | Allow the plate to equilibrate to room temperature before reading. Avoid placing the plate on a cold or hot surface. | |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with buffer or media. | |
| Compound precipitation | Ensure this compound and other test compounds are fully dissolved in DMSO and that the final DMSO concentration does not lead to precipitation in the aqueous assay buffer. | |
| Unexpected IC50 Values | Incorrect ATP concentration | The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. Ensure the ATP concentration is consistent across experiments and ideally close to the Km value. |
| Compound instability | Prepare fresh dilutions of this compound for each experiment. | |
| Assay artifacts | Rule out interference from compound autofluorescence, quenching, or non-specific inhibition.[3][12] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Biochemical Assay: TR-FRET-Based IC50 Determination
This protocol is adapted from a LanthaScreen™ kinase assay and is suitable for determining the potency of this compound in a biochemical setting.[9]
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Lyn Kinase Stock: Prepare a stock solution of recombinant human Lyn A kinase in Kinase Buffer.
-
Substrate Stock: Use a suitable fluorescently labeled peptide substrate for Lyn kinase.
-
ATP Stock: Prepare a concentrated stock of ATP in water.
-
This compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO.
2. Assay Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute the compounds in Kinase Buffer to an intermediate concentration. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Mix Preparation: Prepare a master mix containing Lyn kinase and the substrate in Kinase Buffer.
-
Assay Plate Setup: Add the diluted this compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Initiate Reaction: Add the reaction mix to all wells.
-
ATP Addition: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at its apparent Km.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add the detection solution (e.g., containing a terbium-labeled anti-phospho-substrate antibody) and incubate for 30-60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
3. Data Analysis:
-
Calculate the emission ratio.
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14]
Quantitative Parameters for TR-FRET Assay Optimization:
| Parameter | Recommended Concentration/Value | Purpose |
| Lyn A Kinase (EC80) | Titrate to determine (e.g., 1-5 ng/mL) | To achieve a robust signal window.[9] |
| ATP (Km,app) | Titrate to determine (e.g., 5-20 µM) | To ensure sensitivity to ATP-competitive inhibitors.[9] |
| Peptide Substrate | 200-400 nM | To ensure it is not rate-limiting. |
| Final DMSO Concentration | ≤ 1% | To minimize solvent effects.[7] |
Cellular Assay: NanoBRET™ Target Engagement
This assay measures the binding of this compound to Lyn kinase in living cells, providing a measure of target engagement.[4][15]
1. Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing a NanoLuc®-Lyn kinase fusion protein.[15]
-
Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.
2. Assay Procedure:
-
Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM. Add the diluted compound to the cells and incubate.
-
Tracer Addition: Add the NanoBRET™ tracer specific for Lyn kinase to the wells and incubate.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the BRET signal on a luminometer capable of measuring donor and acceptor wavelengths.
3. Data Analysis:
-
Calculate the NanoBRET™ ratio.
-
Plot the ratio against the logarithm of the this compound concentration to determine the cellular IC50.
Signaling Pathway and Workflow Diagrams
// Nodes BCR [label="B-Cell Receptor\n(BCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lyn [label="Lyn Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ITAM [label="ITAMs", fillcolor="#FBBC05", fontcolor="#202124"]; Syk [label="Syk", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg2 [label="PLCγ2", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Activation [label="Cellular Activation\n(Proliferation, etc.)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
ITIM [label="ITIMs", fillcolor="#FBBC05", fontcolor="#202124"]; SHIP1 [label="SHIP-1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; SHP1 [label="SHP-1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibition [label="Signal Attenuation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Lyn_IN_1 [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges BCR -> Lyn [label="Activation"]; Lyn -> ITAM [label="Phosphorylation"]; ITAM -> Syk; Syk -> PLCg2; Syk -> PI3K; PLCg2 -> Activation; PI3K -> Activation;
Lyn -> ITIM [label="Phosphorylation"]; ITIM -> SHIP1 [label="Recruitment"]; ITIM -> SHP1 [label="Recruitment"]; SHIP1 -> Inhibition; SHP1 -> Inhibition;
Lyn_IN_1 -> Lyn [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } Caption: Simplified Lyn kinase signaling pathway in B-cells.
// Workflow Edges prep_reagents -> add_enzyme_sub; prep_compound -> add_compound; add_compound -> add_enzyme_sub; add_enzyme_sub -> add_atp; add_atp -> incubate_reaction; incubate_reaction -> add_detection; add_detection -> incubate_detection; incubate_detection -> read_plate; read_plate -> analyze_data; } Caption: General workflow for a biochemical kinase inhibitor assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 5. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. LYN-NanoLuc® Fusion Vector [promega.com]
Lyn-IN-1 stability and storage best practices
Welcome to the technical support center for Lyn-IN-1, a potent dual inhibitor of Bcr-Abl and Lyn tyrosine kinase. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of this compound, as well as troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective dual inhibitor of the Bcr-Abl and Lyn tyrosine kinases.[1] It is also known as a bafetinib analog.[2] Due to its inhibitory action on these kinases, it is a valuable tool for studying cellular signaling pathways and for research in areas such as leukemia.[3][4]
Q2: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound powder should be stored at -20°C for up to 24 months.[5] The product is stable at ambient temperature for short periods, such as during shipping.[2]
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in anhydrous DMSO. One supplier suggests that a stock solution can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[6] Another source suggests that stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[6] For consistent results, it is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2][7] To aid dissolution, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath.[3]
Q4: What is the solubility of this compound?
This compound is highly soluble in DMSO, with a solubility of approximately 50 mg/mL (86.7 mM).[2] It is insoluble in water and ethanol.[7] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline can be used to achieve a suitable concentration.[2]
Q5: Is this compound stable in aqueous solutions and cell culture media?
Q6: How many times can I freeze and thaw a stock solution of this compound?
To ensure the integrity and activity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles.[6] Aliquoting the stock solution into smaller, single-use vials is the best practice to maintain the quality of the inhibitor.
Q7: What are the known off-target effects of this compound?
This compound is a dual inhibitor of Lyn and Bcr-Abl kinases.[1] Its analog, bafetinib, has been shown to also inhibit Fyn and Abl-related gene at a concentration of 0.1µM.[3] It is less potent against PDGFR and c-Kit.[2] Researchers should consider these additional targets when interpreting experimental results.
Stability and Storage Data Summary
| Parameter | Condition | Recommendation | Citations |
| Powder Storage | -20°C | Up to 24 months | [5] |
| Ambient Temperature | Stable for a few days (e.g., during shipping) | [2] | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | [6] |
| -20°C | Up to 1 year | [6] | |
| -80°C (alternative) | Up to 6 months | [5] | |
| -20°C (alternative) | Up to 1 month | [5] | |
| Working Solution | Aqueous buffers / Cell culture media | Prepare fresh for each experiment | [5] |
| Freeze-Thaw Cycles | Stock Solution | Avoid repeated cycles; aliquot into single-use vials | [6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. To facilitate dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[3]
-
Storage: Aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C.[5][6]
General Protocol for a Cell-Based Kinase Assay
This is a general workflow for assessing the inhibitory activity of this compound in a cell-based assay. Specific cell types and assay conditions will require optimization.
Caption: A generalized workflow for determining the in-vitro efficacy of this compound.
Troubleshooting Guide
Issue: this compound precipitates out of solution when added to my cell culture medium.
-
Possible Cause 1: High final concentration of DMSO.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%. High concentrations of DMSO can be toxic to cells and can also affect the solubility of your compound in the aqueous environment of the medium.
-
-
Possible Cause 2: Low solubility in aqueous solutions.
-
Solution: this compound is insoluble in water.[7] When transferring from a DMSO stock to an aqueous medium, the compound can precipitate. Try to make serial dilutions of your stock solution in DMSO first, and then add the final, most diluted sample to your culture medium. The compound may only be soluble at its final working concentration in the medium.
-
-
Possible Cause 3: Interaction with media components.
Issue: I am observing inconsistent or no inhibitory effect in my experiments.
-
Possible Cause 1: Compound degradation.
-
Solution: Ensure that your stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. It is always best to use freshly prepared working solutions.[5] If you suspect your stock solution has degraded, prepare a fresh stock from the powder.
-
-
Possible Cause 2: Incorrect experimental conditions.
-
Solution: Verify the concentration of your reagents, incubation times, and cell density. For kinase assays, the concentration of ATP can significantly impact the apparent potency of an inhibitor.[10]
-
-
Possible Cause 3: Cell line sensitivity.
-
Solution: Not all cell lines will be equally sensitive to this compound. The expression and activity level of Lyn kinase can vary between cell types. Confirm the expression of Lyn in your cell line of interest.
-
Issue: I am concerned about off-target effects.
-
Possible Cause: this compound inhibits other kinases.
-
Solution: Be aware of the known off-targets of this compound, which include Bcr-Abl, Fyn, and Abl-related gene.[3] If your experimental system expresses these kinases, consider the potential for confounding effects. It may be useful to use a structurally different Lyn inhibitor as an orthogonal control to confirm that the observed phenotype is due to the inhibition of Lyn.
-
Caption: A flowchart to guide troubleshooting common experimental issues with this compound.
References
- 1. Bafetinib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bafetinib (INNO-406)|859212-16-1|COA [dcchemicals.com]
- 6. A Computational Approach to Analyze the Mechanism of Action of the Kinase Inhibitor Bafetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Activation of Lyn Tyrosine Kinase through Decreased Membrane Cholesterol Levels during a Change in Its Membrane Distribution upon Cell Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Addressing batch-to-batch variability of Lyn-IN-1
Welcome to the technical support center for Lyn-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful application of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues related to batch-to-batch variability and experimental setup.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of this compound between different lots. What could be the cause?
A1: Batch-to-batch variability in IC50 values is a common issue with small molecule inhibitors and can stem from several factors:
-
Purity and Identity: Minor variations in the purity of the compound can lead to differences in its effective concentration and, consequently, its inhibitory activity. The presence of related substances or impurities from the synthesis process can also interfere with the assay.
-
Solubility: The physical form of the compound (e.g., crystalline vs. amorphous) can differ between batches, affecting its solubility and bioavailability in your assay system.[1]
-
Stability: Degradation of the compound over time or due to improper storage can result in reduced potency.
We recommend performing in-house quality control on each new batch of this compound. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q2: this compound from a new batch is precipitating in our cell culture medium. How can we address this?
A2: Precipitation of the inhibitor in cell culture media is often related to its solubility limits. Here are some troubleshooting steps:
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is as low as possible and consistent across experiments. While DMSO aids in solubilizing the compound, high concentrations can be toxic to cells and may affect enzyme activity.[2][3][4]
-
Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the dissolved this compound can sometimes help maintain its solubility.
-
Preparation of Stock Solution: Ensure the inhibitor is fully dissolved in the stock solution before further dilution. Gentle warming or vortexing may be necessary.
-
Test Different Media Formulations: Components in some serum-free media formulations can sometimes interact with small molecules and reduce their solubility.
Q3: We are not observing the expected downstream effects on signaling pathways after treating cells with this compound. What could be the reason?
A3: A lack of downstream effects could be due to several factors, ranging from the inhibitor's activity to the specifics of your cellular assay:
-
Cellular Potency vs. Biochemical Potency: The IC50 value determined in a biochemical assay may not directly translate to the effective concentration in a cellular context due to factors like cell permeability, efflux pumps, and high intracellular ATP concentrations.[5][6] It is often necessary to use higher concentrations in cellular assays.
-
Target Engagement: It is crucial to confirm that this compound is engaging with Lyn kinase within the cells. A Western blot to check the phosphorylation status of a direct downstream target of Lyn is a good way to verify this.
-
Compensatory Signaling: Inhibition of one kinase can sometimes lead to the activation of compensatory signaling pathways, which can mask the effect of the inhibitor.[7]
-
Cell Line Specificity: The expression and importance of Lyn kinase can vary significantly between different cell lines. Ensure that Lyn is expressed and active in your chosen cell model.
Troubleshooting Guides
Inconsistent In Vitro Kinase Assay Results
If you are experiencing variability in your in vitro kinase assay results with different batches of this compound, consider the following:
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. |
| Reagent Quality | Use fresh, high-quality ATP and kinase. Ensure the buffer composition is consistent. |
| Assay Conditions | Maintain consistent incubation times and temperatures.[8] |
| DMSO Concentration | Keep the final DMSO concentration constant across all wells, as it can affect kinase activity.[4][9] |
| Inhibitor Purity | Perform quality control on each new batch of this compound (see protocol below). |
Unexpected Western Blot Results
If your Western blot results after this compound treatment are not as expected, consult the following guide:
| Observation | Potential Cause | Recommendation |
| No change in p-Lyn levels | This compound may not be cell-permeable or is being exported by efflux pumps. | Perform a cellular thermal shift assay (CETSA) to confirm target engagement. |
| Multiple bands or non-specific binding | The antibody may be cross-reacting with other proteins. Post-translational modifications can also cause multiple bands.[10] | Use a different antibody or validate the current one with a knockout/knockdown cell line. |
| Activation of other pathways | Inhibition of Lyn may trigger compensatory signaling.[7] | Perform a phospho-kinase array to get a broader view of the signaling network. |
| Low or no signal for target protein | Low protein expression in the chosen cell line or protein degradation.[10] | Confirm Lyn expression in your cell line. Always use protease and phosphatase inhibitors during lysate preparation.[10] |
Experimental Protocols
Protocol 1: In-House Quality Control of this compound
This protocol outlines a basic procedure to verify the identity and purity of a new batch of this compound.
1. Materials:
- This compound (new and reference batches)
- High-purity solvent (e.g., DMSO, HPLC-grade)
- HPLC system with a C18 column
- Mass spectrometer (optional, for identity confirmation)
2. Procedure:
- Prepare stock solutions of both the new and a previously validated reference batch of this compound at the same concentration (e.g., 10 mM in DMSO).
- Perform an HPLC analysis on both samples.
- Compare the chromatograms. The retention time of the main peak in the new batch should match that of the reference batch.
- Assess the purity of the new batch by calculating the area of the main peak as a percentage of the total peak area.
- (Optional) Perform mass spectrometry on the main peak to confirm that the molecular weight matches that of this compound.
Protocol 2: In Vitro Kinase Assay for this compound Potency Determination
This protocol describes a general method to determine the IC50 of this compound against Lyn kinase.
1. Materials:
- Recombinant human Lyn kinase
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
- ATP
- Substrate peptide (e.g., a generic tyrosine kinase substrate)
- This compound (serially diluted)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
2. Procedure:
- Prepare a reaction mixture containing Lyn kinase and the substrate peptide in kinase buffer.
- Add serial dilutions of this compound to the wells of a 384-well plate.
- Add the kinase/substrate mixture to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate for the desired time at room temperature (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.[11]
- Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 3: Cellular Assay for this compound Target Engagement
This protocol uses Western blotting to assess the effect of this compound on the phosphorylation of a downstream target of Lyn kinase.
1. Materials:
- Cell line with active Lyn kinase signaling (e.g., a B-cell lymphoma line)
- Complete cell culture medium
- This compound
- Lysis buffer with protease and phosphatase inhibitors
- Primary antibodies against phospho-Lyn (autophosphorylation), total Lyn, phospho-Syk (a downstream target), and total Syk.
- Secondary antibodies
- Western blotting equipment and reagents
2. Procedure:
- Plate cells and allow them to adhere overnight.
- Treat cells with various concentrations of this compound for the desired time.
- Lyse the cells and quantify the protein concentration.
- Perform SDS-PAGE and transfer the proteins to a membrane.
- Probe the membrane with primary antibodies against p-Lyn, total Lyn, p-Syk, and total Syk.
- Incubate with the appropriate secondary antibodies and develop the blot.
- A decrease in the phosphorylation of Lyn and Syk with increasing concentrations of this compound indicates successful target engagement.
Visualizations
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Recommended workflow for validating a new batch of this compound.
Caption: Simplified signaling pathway showing the action of this compound.
References
- 1. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational changes and inactivation of rabbit muscle creatine kinase in dimethyl sulfoxide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models [mdpi.com]
- 4. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Lyn-IN-IN-1 Resistance in Cell Lines
Welcome to the technical support center for researchers encountering resistance to Lyn-IN-1 in their cell line models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of Bcr-Abl and Lyn tyrosine kinases.[1][2][3] It is an analog of bafetinib.[1] Like other tyrosine kinase inhibitors of its class, this compound functions by competing with ATP for binding to the kinase domain of its target proteins. This prevents the autophosphorylation and activation of Lyn and Bcr-Abl, thereby inhibiting their downstream signaling pathways that are crucial for cell proliferation and survival.[2]
Q2: What are the common reasons for observing resistance to this compound in my cell lines?
Resistance to tyrosine kinase inhibitors like this compound can arise through various mechanisms. Based on studies of related inhibitors, the most common causes include:
-
Target Overexpression: Increased expression of the Lyn kinase can effectively titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
Mutations in the Kinase Domain: Alterations in the amino acid sequence of the Lyn kinase domain can prevent this compound from binding effectively, rendering the inhibitor less potent or completely ineffective.
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by upregulating alternative signaling pathways that compensate for the inhibition of Lyn-dependent pathways, thereby promoting cell survival and proliferation.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Confirmation of resistance typically involves a combination of the following experimental approaches:
-
Dose-Response Curve Shift: A key indicator of resistance is a rightward shift in the dose-response curve, resulting in a significantly higher IC50 value (the concentration of an inhibitor required to reduce a biological process by 50%) for the resistant cell line compared to the parental, sensitive cell line.[4]
-
Western Blot Analysis: You can assess the phosphorylation status of Lyn and its downstream targets (e.g., Akt, ERK) in the presence of this compound. In resistant cells, you may observe sustained phosphorylation of these proteins even at high concentrations of the inhibitor.
-
In Vitro Kinase Assay: Directly measuring the enzymatic activity of Lyn kinase isolated from resistant cells in the presence of this compound can confirm if the kinase itself is no longer effectively inhibited.
Troubleshooting Guide
Problem 1: My cells are showing reduced sensitivity to this compound (Increased IC50).
This is a common indication of emerging resistance. Here’s a step-by-step guide to investigate and address this issue:
Experimental Workflow for Investigating Reduced Sensitivity
References
- 1. This compound | dual Bcr-Abl/Lyn inhibitor | CAS 887650-05-7 | InvivoChem [invivochem.com]
- 2. Bafetinib - Wikipedia [en.wikipedia.org]
- 3. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Lyn-IN-1 delivery to target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the delivery of Lyn-IN-1 to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Lyn, a member of the Src family of non-receptor tyrosine kinases.[1] Lyn kinase is a crucial mediator in various cellular signaling pathways that regulate processes like cell growth, differentiation, survival, and immune responses, primarily in hematopoietic cells.[1][2][3] Dysregulation of Lyn activity has been implicated in several diseases, including hematological cancers and autoimmune disorders.[2][4] this compound exerts its effect by competitively binding to the ATP-binding site of the Lyn kinase, which prevents the phosphorylation of its target substrate proteins and blocks downstream signaling.[2]
Q2: What are the primary applications of this compound in research?
This compound is primarily used as a research tool to investigate the physiological and pathological roles of Lyn kinase.[5] Its applications include studying the impact of Lyn inhibition on cancer cell proliferation and survival, particularly in leukemias.[5] It is also valuable for exploring the function of Lyn kinase in immune cell signaling, which can provide insights into inflammatory conditions and autoimmune diseases.[5]
Q3: What are the known isoforms of Lyn kinase and does this compound target them differently?
Lyn kinase exists in two primary isoforms, the full-length LYNA and a variant, LYNB, which arises from alternative splicing.[6] Research in breast cancer cells suggests that the full-length LYNA isoform, in particular, drives migration and invasion.[6] While most inhibitors, including this compound, are designed to target the conserved kinase domain present in both isoforms, the specific inhibitory activity against each might vary. Researchers should consider the relative expression of Lyn isoforms in their model system.
Troubleshooting Guide: Improving this compound Cellular Delivery
This guide addresses common issues related to this compound solubility, stability, and cellular uptake that can affect experimental outcomes.
Q4: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
Poor solubility is a common challenge for many small molecule inhibitors. For this compound, the initial stock solution should be prepared in a non-aqueous solvent like DMSO. MedchemExpress provides a detailed protocol for creating a stock solution and subsequent formulations for in vitro and in vivo use.[7] It is critical to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[7] Aliquoting the stock solution is highly recommended.[7]
Q5: My cell-based assay shows low or inconsistent this compound potency. Could this be a delivery issue?
Yes, suboptimal delivery is a primary cause of reduced potency in cell-based assays. If the compound precipitates out of the culture medium or fails to efficiently cross the cell membrane, its effective intracellular concentration will be too low to inhibit the target. Other factors can also contribute, such as substrate depletion, incorrect ATP concentration in biochemical assays, or compound interference with the assay signal (e.g., fluorescence quenching).[8][9]
Experimental Protocols & Data
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is adapted from vendor recommendations and is intended for research use.[7]
1. Stock Solution Preparation (e.g., 25 mg/mL):
- Start by preparing a high-concentration stock solution in 100% DMSO.
- For example, to make a 25 mg/mL stock, dissolve 25 mg of this compound powder in 1 mL of DMSO.
- Vortex or sonicate briefly until the solid is completely dissolved.
- Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
- Store aliquots at -20°C for up to one year or -80°C for up to two years.[7]
2. Formulation for In Vitro Cell Culture Experiments:
- Thaw a fresh aliquot of the DMSO stock solution.
- Serially dilute the stock solution directly into your cell culture medium to achieve the desired final concentrations.
- Crucial Step: Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Perform a DMSO-only vehicle control to validate.
- Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, consider using a formulation with solubilizing agents or reducing the final concentration.
3. Formulation for In Vivo Animal Studies (Example):
- PEG/Tween/Saline Formulation: This method creates a clear solution suitable for injection.[7]
- Take 100 µL of a 25 mg/mL DMSO stock solution.
- Add it to 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and mix again.
- Add 450 µL of saline to bring the total volume to 1 mL. The final concentration will be 2.5 mg/mL.[7]
Data Presentation: Formulation and Solubility
Table 1: this compound Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 887650-05-7[7] |
| Molecular Formula | C₃₀H₃₁F₃N₈O[7] |
| Molecular Weight | 576.62 g/mol [5] |
| Appearance | White to yellow solid[7] |
| Storage | 2-8°C (powder), -20°C to -80°C (solution)[5][7] |
Table 2: Recommended Formulations for In Vivo Studies [7]
| Formulation Method | Components (for 1 mL final volume) | Final Concentration | Solution Type |
|---|---|---|---|
| SBE-β-CD Suspension | 100 µL of 25 mg/mL DMSO Stock + 900 µL of 20% SBE-β-CD in Saline | 2.5 mg/mL | Suspended Solution |
| PEG/Tween Solution | 100 µL of 25 mg/mL DMSO Stock + 400 µL PEG300 + 50 µL Tween-80 + 450 µL Saline | 2.5 mg/mL | Clear Solution |
| Corn Oil Suspension | 100 µL of 25 mg/mL DMSO Stock + 900 µL Corn Oil | 2.5 mg/mL | Clear Solution |
Advanced Delivery Strategies & Troubleshooting
Q6: How can I enhance the cellular uptake of this compound beyond simple formulation changes?
For challenging cell lines or to improve therapeutic index, advanced drug delivery systems can be employed. These strategies aim to protect the drug, improve its solubility, and facilitate its entry into cells.
-
Nanocarrier-Based Delivery: Encapsulating this compound into nanocarriers like liposomes or polymeric nanoparticles can improve its stability and biodistribution.[10][11] Liposomes, with their lipid bilayer structure, are particularly effective for delivering both hydrophobic and hydrophilic molecules.[10]
-
Ligand-Receptor Targeting: If your target cells overexpress a specific surface receptor (e.g., transferrin receptor in many tumor cells), you can coat the nanocarrier with a corresponding ligand to enhance targeted uptake.[12]
-
Chemical Modification: While more complex, modifying the chemical structure of the drug itself or conjugating it with cell-penetrating peptides can improve its ability to cross the cell membrane.[]
Q7: I suspect off-target effects in my experiment. How can I confirm that my results are due to Lyn inhibition?
Confirming on-target activity is critical for interpreting your results.
-
Kinase Profiling: The most comprehensive approach is to screen this compound against a broad panel of kinases to determine its selectivity profile.[14] This can reveal potential off-target kinases that might be contributing to the observed phenotype.
-
Genetic Approaches: The gold standard for target validation is to use genetic tools like siRNA or CRISPR to knock down or knock out the LYN gene. The resulting phenotype should mimic the effect of the inhibitor.
Visual Guides and Workflows
Diagram 1: Simplified Lyn Kinase Signaling Pathway
Caption: Simplified diagram of Lyn kinase activation and its inhibition by this compound.
Diagram 2: Troubleshooting Workflow for Low Efficacy
References
- 1. scbt.com [scbt.com]
- 2. What are LYN inhibitors and how do they work? [synapse.patsnap.com]
- 3. Functions of the Lyn tyrosine kinase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LYN - Wikipedia [en.wikipedia.org]
- 5. This compound [myskinrecipes.com]
- 6. Dual Mechanisms of LYN Kinase Dysregulation Drive Aggressive Behavior in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Nanocarriers for intracellular co-delivery of proteins and small-molecule drugs for cancer therapy [frontiersin.org]
- 11. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 12. Strategies for improving drug delivery: Nanocarriers and microenvironmental priming - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background phosphorylation in Lyn-IN-1 western blots
Welcome to the technical support center for troubleshooting Western blots, with a specific focus on reducing background phosphorylation when using the inhibitor Lyn-IN-1. This guide is designed for researchers, scientists, and drug development professionals to help you achieve clean and reliable results in your experiments.
Troubleshooting Guide: Reducing Background Phosphorylation
This section addresses common issues encountered during Western blotting experiments with this compound, presenting them in a question-and-answer format to directly tackle specific problems.
Q1: I'm observing high, uniform background across my entire membrane. What are the likely causes and how can I fix it?
High background across the blot often points to issues with blocking or antibody concentrations. Here’s a step-by-step guide to troubleshoot this problem:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding to the membrane.[1]
-
Solution: Optimize your blocking agent. For detecting phosphorylated proteins, it is highly recommended to use Bovine Serum Albumin (BSA) instead of non-fat dry milk. Milk contains casein, a phosphoprotein that can cross-react with your phospho-specific antibodies, leading to high background.[1][2][3][4][5] Consider trying different concentrations of BSA (typically 3-5%) and increasing the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[6][7]
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody can lead to increased non-specific binding.[2][8]
-
Solution: Titrate your antibodies. Perform a dilution series for both your primary and secondary antibodies to find the optimal concentration that provides a strong signal for your target protein with minimal background.[9][10][11] A good starting point is to try a range of dilutions around the manufacturer's recommendation.[9]
-
-
Inadequate Washing: Insufficient washing will leave unbound antibodies on the membrane, contributing to background noise.[1][12]
-
Solution: Increase the number and duration of your washes. A standard protocol is three washes of 5-10 minutes each, but you can increase this to four or five washes of 10-15 minutes.[1][6] Ensure you are using a sufficient volume of wash buffer to fully submerge the membrane and that there is constant agitation.[12][13] Using a wash buffer containing a mild detergent like Tween-20 (e.g., TBST or PBST) is standard practice to reduce non-specific binding.[1][13]
-
Q2: I'm seeing multiple non-specific bands in addition to my band of interest. What could be causing this?
Non-specific bands can arise from several factors, including antibody cross-reactivity and sample quality.
-
Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.
-
Solution: First, ensure you are using a highly specific and validated antibody for your target. If the problem persists, try increasing the stringency of your washing steps by increasing the number of washes or the Tween-20 concentration in your wash buffer (up to 0.1%).[6][13] You can also try incubating your primary antibody at 4°C overnight, which can sometimes reduce non-specific binding.[2][14]
-
-
Secondary Antibody Non-Specific Binding: The secondary antibody may be binding to proteins other than your primary antibody.
-
Sample Degradation or Overloading: Degraded protein samples can result in multiple lower molecular weight bands. Overloading the gel with too much protein can also lead to smearing and non-specific bands.[10][15]
Q3: My phospho-specific signal is weak or absent after treating with this compound, but the background is still high. What should I do?
This scenario suggests that while the inhibitor is likely working, the detection of the remaining phosphorylated protein is being obscured by background noise.
-
Suboptimal Blocking for Phospho-Proteins: As mentioned, using milk as a blocking agent is a common cause of high background with phospho-specific antibodies.[3][5][16]
-
Solution: Switch to a 3-5% BSA solution in Tris-Buffered Saline with Tween-20 (TBST). Avoid using Phosphate-Buffered Saline (PBS) in your buffers, as the phosphate ions can sometimes interfere with the binding of phospho-specific antibodies.[16]
-
-
Low Abundance of Phosphorylated Protein: The amount of your target phosphorylated protein may be very low, making it difficult to detect over the background.
-
Solution: You may need to load more protein onto your gel. Alternatively, consider enriching your sample for the protein of interest through immunoprecipitation before running the Western blot. Using a more sensitive chemiluminescent substrate can also help to enhance the signal from low-abundance proteins.[17][11]
-
-
Ineffective Phosphatase Inhibition: If phosphatases are active in your lysate, they will dephosphorylate your target protein, leading to a weak signal.
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is a potent and selective inhibitor of Lyn, a member of the Src family of protein tyrosine kinases.[18] Lyn kinase plays a crucial role in regulating various cellular signaling pathways, including immune responses and cell growth.[19][20][21] this compound works by binding to the ATP-binding pocket of Lyn kinase, which prevents the transfer of a phosphate group to its downstream target proteins, thereby inhibiting its kinase activity.[18][21]
Why is BSA preferred over milk for blocking when detecting phosphorylated proteins?
Non-fat milk contains a high concentration of the phosphoprotein casein.[2][4][5] When using phospho-specific antibodies, these antibodies can cross-react with the casein in the milk, leading to high background on the Western blot.[3][4][5] BSA, on the other hand, is a single protein that is generally free of phosphoproteins, making it the preferred blocking agent for these applications.[1][3][4][5]
What are the key controls I should include in my this compound Western blot experiment?
To ensure the validity of your results, it is important to include the following controls:
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve the this compound at the same concentration as your experimental samples. This will show the baseline level of phosphorylation without the inhibitor.
-
Positive Control: A sample known to have high levels of the phosphorylated target protein. This could be a lysate from cells stimulated to induce phosphorylation.[8]
-
Negative Control: A sample where the target protein is not expected to be phosphorylated. This could be a lysate from a knockout cell line or cells treated with a phosphatase.
-
Loading Control: To ensure equal protein loading across all lanes, you should probe your blot for a housekeeping protein like GAPDH or β-actin. Alternatively, you can probe for the total, non-phosphorylated form of your target protein.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Purpose |
| Protein Load | 10 - 50 µ g/lane | Ensure sufficient signal without overloading. |
| Blocking Agent | 3-5% BSA in TBST | Reduce non-specific binding for phospho-proteins. |
| Blocking Time | 1-2 hours at RT or O/N at 4°C | Thoroughly block the membrane. |
| Primary Antibody Dilution | Titrate (e.g., 1:500 - 1:2000) | Optimize signal-to-noise ratio. |
| Secondary Antibody Dilution | Titrate (e.g., 1:5000 - 1:20,000) | Optimize signal-to-noise ratio. |
| Washing Steps | 3-5 times for 5-15 min each | Remove unbound antibodies. |
| Wash Buffer | TBST (0.05% - 0.1% Tween-20) | Reduce non-specific interactions. |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[8][15]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes.
Western Blotting Protocol
-
SDS-PAGE: Load equal amounts of protein per lane on a polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes are often preferred for their durability, especially if stripping and reprobing is required.[16]
-
Blocking: Incubate the membrane in blocking buffer (3-5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary phospho-specific antibody in blocking buffer to the predetermined optimal concentration. Incubate the membrane overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three to five times with TBST for 5-15 minutes each time with constant agitation.[6]
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[11]
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: Simplified Lyn kinase signaling pathway in B-cells and the inhibitory action of this compound.
Caption: Troubleshooting workflow for reducing high background in Western blots.
References
- 1. clyte.tech [clyte.tech]
- 2. sinobiological.com [sinobiological.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 5. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 6. arp1.com [arp1.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 12. jacksonimmuno.com [jacksonimmuno.com]
- 13. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 14. Importance of Washing Western Blot at 4 degrees Celcius - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 18. scbt.com [scbt.com]
- 19. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LYN - Wikipedia [en.wikipedia.org]
- 21. What are LYN modulators and how do they work? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide: Lyn-IN-1 versus Bafetinib in Chronic Myeloid Leukemia (CML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lyn-IN-1 and Bafetinib, two potent tyrosine kinase inhibitors investigated for their therapeutic potential in Chronic Myeloid Leukemia (CML). This document summarizes their performance, presents supporting experimental data, and outlines the methodologies for key experiments.
Note on Nomenclature: Current research and commercial sources indicate that "this compound" is an analog of Bafetinib (also known as INNO-406 or NS-187). In the absence of direct comparative studies under the name "this compound," this guide will focus on the extensive experimental data available for Bafetinib as a representative of this class of dual Bcr-Abl/Lyn inhibitors.
Mechanism of Action and Therapeutic Rationale
Chronic Myeloid Leukemia is driven by the constitutively active Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome. While first-generation inhibitors like Imatinib are effective, resistance often develops. One key mechanism of resistance is the overexpression and activation of Src family kinases, particularly Lyn kinase.[1][2]
Bafetinib is a second-generation tyrosine kinase inhibitor designed to overcome this resistance by dually targeting both Bcr-Abl and Lyn kinases.[3] By inhibiting Lyn, Bafetinib can circumvent the resistance mechanisms that render Imatinib ineffective in certain CML cell populations.[1] The inhibition of these key kinases disrupts downstream signaling pathways, leading to decreased cell proliferation and the induction of apoptosis in CML cells.[4][5]
Performance Data in CML Cell Lines
The following tables summarize the in vitro efficacy of Bafetinib against various CML cell lines, including those sensitive and resistant to Imatinib.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| Bcr-Abl | 5.8 | Cell-free |
| Lyn | 19 | Cell-free |
Data sourced from references[4][6].
Table 2: Inhibition of Bcr-Abl Autophosphorylation in Cellular Assays
| Cell Line | IC50 (nM) |
| K562 | 11 |
| 293T (transfected with Bcr-Abl) | 22 |
Data sourced from references[4][6].
Table 3: Anti-proliferative Activity in CML Cell Lines
| Cell Line | Description | IC50 (nM) |
| K562 | Imatinib-sensitive, Bcr-Abl positive | 11 |
| KU812 | Bcr-Abl positive | Potently suppressed |
| BaF3/wt | Bcr-Abl positive | Potently suppressed |
| BaF3/E255K | Imatinib-resistant (point mutation) | Dose-dependent suppression |
| U937 | Bcr-Abl negative | No significant effect |
Data sourced from references[4][6]. Bafetinib demonstrates potent anti-proliferative effects against Bcr-Abl positive cell lines, including a common Imatinib-resistant mutant, while showing selectivity by not affecting Bcr-Abl negative cells.
Signaling Pathways and Experimental Workflow
Bcr-Abl and Lyn Signaling in CML
The diagram below illustrates the central role of Bcr-Abl and Lyn in driving CML cell proliferation and survival, and the points of inhibition by Bafetinib.
Caption: Bafetinib inhibits both Bcr-Abl and Lyn kinases in CML.
General Experimental Workflow for Inhibitor Evaluation
This workflow outlines the typical steps for assessing the efficacy of a kinase inhibitor like Bafetinib in CML cell lines.
Caption: Workflow for evaluating Bafetinib in CML cell lines.
Experimental Protocols
Cell Viability/Proliferation (MTT) Assay
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
CML cell lines (e.g., K562, KU812)
-
RPMI-1640 medium with 10% FBS
-
Bafetinib (or other inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed CML cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well in 100 µL of culture medium.[4]
-
Prepare serial dilutions of Bafetinib in culture medium.
-
Add the diluted inhibitor to the wells and incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 490 nm using a spectrophotometer.[7]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by fitting the data to a dose-response curve.[4]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
CML cells treated with Bafetinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture CML cells with and without Bafetinib for a specified time (e.g., 24-48 hours).
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot for Protein Phosphorylation
This technique is used to detect the phosphorylation status of target proteins like Bcr-Abl and Lyn, indicating inhibitor activity.
Materials:
-
CML cells treated with Bafetinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-Lyn, anti-Lyn, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat CML cells with Bafetinib for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The intensity of the phosphorylated protein band relative to the total protein band indicates the level of inhibition.
Conclusion
The available data strongly support Bafetinib (and by extension, its analogue this compound) as a potent dual inhibitor of Bcr-Abl and Lyn kinases. Its efficacy in Imatinib-resistant CML cell lines highlights its potential as a valuable therapeutic agent for patients who have developed resistance to first-generation TKIs. The experimental protocols provided in this guide offer a framework for researchers to further evaluate and compare the activity of this class of inhibitors in relevant preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Cell proliferation and viability assays [bio-protocol.org]
A Head-to-Head Comparison of Kinase Inhibitors: Lyn-IN-1 versus Bosutinib
In the landscape of targeted cancer therapy, precision and selectivity are paramount. Protein kinase inhibitors have emerged as a cornerstone of this approach, with numerous compounds developed to target specific kinases driving oncogenesis. This guide provides a detailed comparison of two such inhibitors: Lyn-IN-1, a potent and selective dual Bcr-Abl/Lyn inhibitor, and Bosutinib, a dual Src/Abl tyrosine kinase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Quantitative Kinase Selectivity
The selectivity of a kinase inhibitor across the kinome is a critical determinant of its therapeutic window and potential off-target effects. Below is a summary of the reported inhibitory concentrations (IC50) for this compound and Bosutinib against their primary targets and other relevant kinases.
| Kinase Target | This compound (IC50, nM) | Bosutinib (IC50, nM) |
| Lyn | 19[1] | - |
| Bcr-Abl | 5.8[1] | - |
| Src | - | 1.2[1] |
Note: A comprehensive head-to-head kinome scan for this compound was not publicly available at the time of this review. The data presented reflects key reported IC50 values.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental methodologies. Below are generalized protocols for in vitro kinase assays that are commonly employed to evaluate compounds like this compound and Bosutinib.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the incorporation of radiolabeled phosphate from ATP into a substrate peptide by the target kinase.
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and a buffer solution with appropriate cofactors (e.g., MgCl2, MnCl2).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or Bosutinib) to the reaction mixture. A DMSO control (vehicle) is run in parallel.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a solution that precipitates the substrate peptide (e.g., trichloroacetic acid).
-
Quantification: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This method quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction, which is inversely proportional to kinase activity.
-
Reaction Setup: Similar to the radiometric assay, a reaction is set up with the kinase, substrate, and buffer.
-
Inhibitor Addition: Serially diluted inhibitor is added to the wells of a microplate, followed by the kinase.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a specified time.
-
ATP Detection: A kinase detection reagent containing luciferase and luciferin is added. The luciferase enzyme catalyzes the conversion of the remaining ATP and luciferin into light.
-
Measurement: The luminescence signal is measured using a plate reader.
-
Data Analysis: Lower luminescence indicates higher kinase activity (more ATP consumed). The IC50 is calculated from the dose-response curve.
Signaling Pathway Visualization
To understand the biological context in which these inhibitors function, it is crucial to visualize the signaling pathways they target.
Caption: Simplified Lyn signaling pathway initiated by B-cell receptor activation.
Caption: Overview of the c-Abl signaling cascade downstream of growth factor receptors.
Comparative Summary
Both this compound and Bosutinib are potent kinase inhibitors with overlapping target profiles, particularly concerning the Abl and Src family kinases.
-
This compound (Bafetinib) is characterized as a dual Bcr-Abl and Lyn inhibitor.[1] Its development was aimed at overcoming resistance to first-generation Abl inhibitors like imatinib, with a narrower kinase spectrum focused on Lyn and Bcr-Abl.[2]
-
Bosutinib is a dual inhibitor of Src and Abl kinases.[1] It demonstrates potent inhibition of Src family kinases, which are implicated in various cellular processes, including proliferation, survival, and migration.
The selectivity profiles of these inhibitors are crucial for their therapeutic applications. While both target Abl, their differential potency against Src family kinases may lead to distinct biological effects and clinical outcomes. For instance, the broader inhibition of Src family kinases by Bosutinib might be advantageous in cancers where these kinases are hyperactivated, but it could also contribute to a different side-effect profile compared to the more focused activity of this compound.
Researchers should consider these differences in selectivity when choosing an inhibitor for their specific experimental context. For studies focused on the specific roles of Lyn and Bcr-Abl, this compound may be a more suitable tool. Conversely, for broader inhibition of Src family kinase signaling, Bosutinib would be a more appropriate choice. Further head-to-head profiling of these compounds across a comprehensive kinase panel would provide a more definitive comparison of their selectivity.
References
Comparative Analysis of a Selective Lyn Kinase Inhibitor's Cross-reactivity with Src Family Kinases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, the selectivity of kinase inhibitors is a critical determinant of their efficacy and safety. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. This guide provides a comparative analysis of the cross-reactivity of a selective Lyn kinase inhibitor with other members of the Src family of kinases (SFKs). Due to the limited availability of comprehensive public data for the inhibitor Lyn-IN-1, this guide will utilize the well-characterized and potent Src family kinase inhibitor, Saracatinib (AZD0530) , as a representative example to illustrate the principles of selectivity profiling and to provide supporting experimental data.
Lyn, a member of the Src family of non-receptor tyrosine kinases, is a key regulator of signaling pathways in hematopoietic cells and has been implicated in various cancers and autoimmune diseases.[1] Inhibitors designed to target Lyn must be carefully profiled for their activity against other highly homologous SFKs, which include Src, Lck, Fyn, Yes, Hck, Fgr, and Blk, to ensure the desired pharmacological effect.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of Saracatinib against a panel of Src family kinases was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) |
| Lyn | 5 |
| c-Src | 2.7 |
| Lck | <4 |
| c-Yes | 4 |
| Fyn | 4-10 |
| Fgr | 4-10 |
| Blk | 4-10 |
Data sourced from publicly available information on Saracatinib (AZD0530).[2][3] The IC50 values for Fyn, Fgr, and Blk are reported as a range.
As the data indicates, Saracatinib is a potent inhibitor of Lyn, as well as other members of the Src family, with IC50 values in the low nanomolar range. This demonstrates a multi-targeted inhibition profile within the Src kinase family.
Experimental Methodologies
The determination of IC50 values for kinase inhibitors is crucial for their characterization. A common and robust method is the in vitro biochemical kinase assay. Below is a detailed protocol for a representative radiometric assay used to measure the inhibitory activity of compounds against Src family kinases.
Radiometric Filter Binding Assay Protocol
This assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a peptide or protein substrate by the kinase.
1. Reagents and Materials:
-
Kinases: Purified, recombinant human Src family kinases (e.g., Lyn, Src, Lck, etc.).
-
Substrate: A suitable peptide substrate for the specific kinase (e.g., poly(Glu, Tyr) 4:1).
-
Inhibitor: Saracatinib (or other test compounds) dissolved in Dimethyl Sulfoxide (DMSO).
-
Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, MnCl₂, DTT, and BSA.
-
[γ-33P]ATP: Radiolabeled ATP.
-
Unlabeled ATP: To achieve the desired final ATP concentration (often near the Km for each kinase).
-
Reaction Plates: 384-well or 96-well plates.
-
Termination Reagent: Phosphoric acid or similar stop solution.
-
Filter Plates: P81 phosphocellulose or similar filter plates that bind the phosphorylated substrate.
-
Wash Buffer: Phosphoric acid.
-
Scintillation Counter: To measure radioactivity.
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the inhibitor (e.g., Saracatinib) is prepared in DMSO and then diluted in the assay buffer.
-
Reaction Setup:
-
Add a small volume of the diluted inhibitor or DMSO (for control wells) to the reaction plate.
-
Add the kinase and the peptide substrate to the wells.
-
Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Reaction:
-
The kinase reaction is initiated by adding a mixture of [γ-33P]ATP and unlabeled ATP.
-
The final ATP concentration is typically set at or near the Michaelis constant (Km) for each specific kinase to ensure accurate and comparable IC50 values.[2]
-
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Termination of Reaction: The reaction is stopped by adding a termination reagent, such as phosphoric acid.
-
Substrate Capture: The reaction mixture is transferred to a filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-33P]ATP is washed away.
-
Washing: The filter plate is washed multiple times with the wash buffer to remove any unbound radioactivity.
-
Detection: After drying the filter plate, the amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The radioactivity counts are plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Src Family Kinase Signaling Pathway and Inhibition.
Caption: Workflow of a Radiometric Kinase Inhibition Assay.
References
Validating Lyn-IN-1 Results with Lyn Kinase siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methods for studying the function of Lyn kinase: the small molecule inhibitor Lyn-IN-1 and Lyn kinase specific short-interfering RNA (siRNA). Understanding the nuances of these techniques is critical for robust experimental design and accurate interpretation of results in drug discovery and signal transduction research. Here, we present a summary of their mechanisms, experimental protocols, and comparative data, alongside visualizations of the underlying biological pathways and experimental workflows.
Lyn Kinase Signaling Pathways
Lyn, a member of the Src family of protein tyrosine kinases, is a critical regulator of a diverse array of cellular processes. It plays a dual role, capable of initiating both activating and inhibitory signals depending on the cellular context and interacting partners.[1][2] Dysregulation of Lyn kinase activity has been implicated in various diseases, including cancer and autoimmune disorders.
One of the most well-characterized roles of Lyn is in B-cell receptor (BCR) signaling . Upon antigen binding to the BCR, Lyn is one of the first kinases to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors Igα and Igβ. This phosphorylation event creates docking sites for another kinase, Syk, which further propagates the downstream signaling cascade, leading to B-cell proliferation, differentiation, and antibody production.[3][4][5] Conversely, Lyn can also phosphorylate immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on co-receptors like CD22, which recruits phosphatases to dampen the BCR signal, thus acting as a negative regulator.[5][6]
Lyn kinase is also a key player in integrin signaling . Integrins are cell surface receptors that mediate cell-matrix and cell-cell adhesion. Upon ligand binding, integrins cluster and activate intracellular signaling pathways that control cell spreading, migration, and survival. Lyn can associate with β1 and β3 integrins and phosphorylate downstream targets like c-Cbl and PI-3 kinase, thereby influencing cytoskeletal rearrangements and cell motility.[7][8]
Comparative Analysis: this compound vs. Lyn Kinase siRNA
| Feature | This compound (Bafetinib analog) | Lyn Kinase siRNA |
| Mechanism of Action | A small molecule inhibitor that competitively binds to the ATP-binding pocket of Lyn kinase, preventing the phosphorylation of its substrates. It is also known to inhibit Bcr-Abl. | A synthetic double-stranded RNA molecule that specifically targets Lyn mRNA for degradation through the RNA interference (RNAi) pathway, leading to a significant reduction in Lyn protein expression. |
| Mode of Delivery | Added directly to the cell culture medium. | Transfected into cells using lipid-based reagents, electroporation, or viral vectors. |
| Onset of Action | Rapid, typically within minutes to hours. | Slower, requires time for mRNA degradation and protein turnover, usually 24-72 hours. |
| Duration of Effect | Transient, depends on the half-life of the compound in the culture medium. Requires continuous presence for sustained inhibition. | Can be long-lasting, depending on the stability of the siRNA and the rate of cell division. |
| Specificity | Can have off-target effects on other kinases with similar ATP-binding sites (e.g., Bcr-Abl). | Highly specific for Lyn mRNA, but off-target effects due to partial complementarity to other mRNAs are possible. |
| Validation | Often validated by observing the reversal of its effects with a washout experiment or by comparing its phenotype to that of a genetic knockdown. | Validated by confirming the reduction of the target protein level (e.g., via Western blot) and by rescuing the phenotype with an siRNA-resistant form of the target gene. |
Experimental Protocols
Protocol 1: Inhibition of Lyn Kinase using this compound (Bafetinib analog)
This protocol is based on methodologies for treating adherent cancer cell lines with small molecule inhibitors.
Materials:
-
Adherent cancer cell line (e.g., melanoma cell line M14 or A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Bafetinib analog) stock solution (e.g., 10 mM in DMSO)
-
96-well plates for viability assays
-
6-well plates for protein analysis
-
Cell viability reagent (e.g., CCK-8)
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting (anti-Lyn, anti-phospho-Akt, anti-Akt, anti-cleaved-Caspase-3, anti-Bcl-2, anti-LC3B, and a loading control like anti-actin)
Procedure:
-
Cell Seeding:
-
For viability assays, seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
For protein analysis, seed cells in a 6-well plate to reach 70-80% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C and 5% CO₂.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
-
Analysis:
-
Cell Viability Assay: At the end of the treatment period, add the cell viability reagent to each well of the 96-well plate according to the manufacturer's instructions. Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the vehicle control.
-
Western Blot Analysis:
-
Wash the cells in the 6-well plates with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against Lyn and downstream signaling proteins, followed by the appropriate secondary antibodies.
-
Visualize the protein bands and quantify the changes in protein expression or phosphorylation.
-
-
Protocol 2: Knockdown of Lyn Kinase using siRNA
This protocol describes a general method for transient transfection of siRNA into adherent cells.
Materials:
-
Adherent cell line
-
Complete cell culture medium
-
Lyn kinase siRNA (a pool of multiple siRNAs targeting different regions of the Lyn mRNA is recommended to increase efficiency and reduce off-target effects)
-
Non-targeting (scrambled) siRNA control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates or other culture vessels
-
Reagents for analysis (as described in Protocol 1)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in 6-well plates so that they will be 70-90% confluent at the time of transfection.
-
-
Transfection:
-
On the day of transfection, prepare the siRNA-lipid complexes. For each well of a 6-well plate:
-
Dilute 30-50 pmol of Lyn siRNA or non-targeting control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Add the siRNA-lipid complexes to the cells in the 6-well plates.
-
Incubate the cells at 37°C and 5% CO₂ for 24-72 hours.
-
-
Analysis:
-
Western Blot Analysis: After the incubation period, harvest the cells and perform Western blotting as described in Protocol 1 to confirm the knockdown of Lyn protein and to analyze the effects on downstream signaling pathways.
-
Phenotypic Assays: At 48-72 hours post-transfection, perform cell viability, apoptosis, or migration assays to assess the functional consequences of Lyn knockdown.
-
Quantitative Data Comparison
The following tables summarize representative quantitative data from studies using a Lyn inhibitor (Bafetinib, an analog of this compound) and Lyn kinase siRNA. It is important to note that these data are from different studies and cell lines, and therefore do not represent a direct head-to-head comparison.
Table 1: Effect of Lyn Inhibition on Cell Viability
| Treatment | Cell Line | Assay | Concentration/Dose | Time Point | % Inhibition of Cell Viability (approx.) | Reference |
| Bafetinib | M14 (Melanoma) | CCK-8 | 10 µM | 48h | 50% | [9] |
| Lyn siRNA | K562 (CML) | Trypan Blue | 1-5 µ g/100 µl | 72-96h | ~67% | [3] |
| Lyn siRNA | BxPC3 (Pancreatic) | CellTiter-Glo | Not specified | 96h | Significant decrease (Z-score based) | (Based on general RNAi screening principles) |
Table 2: Effect of Lyn Inhibition on Apoptosis
| Treatment | Cell Line | Assay | Time Point | Observation | Reference |
| Bafetinib | M14 (Melanoma) | Western Blot (Cleaved Caspase-3) | 48h | Increase in cleaved Caspase-3 | [9] |
| Lyn siRNA | Drug-resistant CML blasts | Not specified | 48-96h | Massive induction of apoptosis | [3] |
| Lyn siRNA | AGS (Gastric Cancer) | Flow Cytometry | Not specified | Significant increase in apoptotic cells | [10] |
Table 3: Effect of Lyn Inhibition on Downstream Signaling
| Treatment | Cell Line | Downstream Target | Observation | Reference |
| Bafetinib | M14 (Melanoma) | p-Akt | Decrease | [9] |
| Lyn siRNA | Calu3 (Lung Cancer) | p-EGFR | Decrease | (Based on general Lyn function) |
| Lyn siRNA | Gastric Cancer Cells | p-AKT, p-mTOR | Decrease | [10] |
Validation Workflow and Logical Relationships
To ensure the specificity of the observed effects, a cross-validation workflow using both this compound and Lyn kinase siRNA is highly recommended.
References
- 1. Functions of the Lyn tyrosine kinase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Elevated BCR signaling and decreased survival of Lyn-deficient transitional and follicular B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LYN - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Integrin-associated Lyn Kinase Promotes Cell Survival by Suppressing Acid Sphingomyelinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A beta 1 integrin signaling pathway involving Src-family kinases, Cbl and PI-3 kinase is required for macrophage spreading and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lyn Kinase Promotes the Proliferation of Malignant Melanoma Cells through Inhibition of Apoptosis and Autophagy via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Comparison of Lyn Kinase Inhibitors for Researchers
This guide provides a detailed, data-driven comparison of Lyn-IN-1 and other prominent Lyn kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental methodologies, and visualizes critical biological pathways to support informed decisions in research and development.
Introduction to Lyn Kinase and Its Inhibition
Lyn, a member of the Src family of non-receptor protein tyrosine kinases, is a critical mediator in the signal transduction pathways of hematopoietic cells. It plays a dual role, capable of initiating both activating and inhibitory signals, which makes it a key regulator of cellular processes such as proliferation, differentiation, survival, and immune responses. The dysregulation of Lyn kinase activity has been implicated in various pathologies, including autoimmune diseases and cancers. Consequently, inhibitors of Lyn kinase are valuable tools for both basic research and as potential therapeutic agents. This guide focuses on a comparative analysis of this compound, a Bafetinib analog, and other well-characterized Lyn inhibitors.
Comparative Analysis of Lyn Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (how strongly it binds to its target) and its selectivity (how specifically it binds to the intended target over other kinases). The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater potency. The following table summarizes the biochemical IC50 values for this compound's parent compound, Bafetinib, and other notable Lyn inhibitors against Lyn and other selected kinases to provide a perspective on their selectivity.
| Inhibitor | Lyn IC50 (nM) | c-Src IC50 (nM) | Abl IC50 (nM) | Lck IC50 (nM) | Fyn IC50 (nM) |
| Bafetinib (INNO-406) | 19[1][2] | - | 5.8[1][2] | - | - |
| Dasatinib | 0.2 - 1.1 | <1 | <1 | - | - |
| Saracatinib (AZD0530) | 5[3] | 2.7[3] | >10,000 | 4-10 | 4-10 |
| Bosutinib | 8 | 1.2 | 1 | - | - |
| SU6656 | 130[3] | 280[3] | - | - | 170[3] |
Note: Data for this compound is represented by its parent compound, Bafetinib (INNO-406). IC50 values can vary between different experimental setups.
Signaling Pathways and Experimental Workflows
To provide a deeper context for the action of these inhibitors, the following diagrams illustrate the signaling pathway of Lyn kinase and a typical experimental workflow for assessing inhibitor potency.
Caption: Simplified Lyn Kinase Signaling Pathway.
Caption: Biochemical Kinase Assay Workflow.
Experimental Protocols
Accurate and reproducible data are the foundation of comparative analysis. Below are detailed protocols for common in vitro kinase assays used to determine inhibitor potency.
Radiometric Kinase Assay (32P-ATP Filter Binding Assay)
This method is often considered the gold standard for measuring kinase activity due to its direct measurement of phosphate transfer.
1. Reagents and Materials:
-
Recombinant human Lyn kinase
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Peptide substrate (e.g., Poly-Glu,Tyr 4:1)
-
Unlabeled ATP
-
[γ-³²P]ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
Stop solution (e.g., 75mM phosphoric acid)
-
Scintillation counter or phosphorimager
2. Procedure:
-
Prepare a reaction mixture containing kinase buffer, peptide substrate, and recombinant Lyn kinase.
-
Dispense the reaction mixture into microcentrifuge tubes or a 96-well plate.
-
Add the test inhibitor at various concentrations (typically a serial dilution). Include a DMSO-only control (0% inhibition) and a control with a known potent inhibitor or no enzyme (100% inhibition).
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for Lyn to ensure accurate IC50 determination.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter or a phosphorimager.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ADP-Glo™ Luminescent Kinase Assay
This is a non-radioactive, high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
1. Reagents and Materials:
-
Recombinant human Lyn kinase
-
Kinase Buffer (as above)
-
Peptide substrate
-
Ultra-Pure ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96-well or 384-well plates
-
Luminometer
2. Procedure:
-
Set up the kinase reaction in a white, opaque multi-well plate. Add the kinase buffer, recombinant Lyn kinase, and the peptide substrate.
-
Add the test inhibitor at various concentrations. Include a DMSO-only control.
-
Add ATP to initiate the reaction. The final volume is typically 5-25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the radiometric assay protocol.
Conclusion
The selection of a Lyn kinase inhibitor for research purposes depends on the specific requirements of the study, including the desired potency, selectivity, and cellular activity. This guide provides a foundational comparison of several key Lyn inhibitors. Bafetinib, the parent compound of this compound, demonstrates potent inhibition of both Lyn and Bcr-Abl. Dasatinib and Bosutinib are highly potent dual Src/Abl inhibitors with low nanomolar IC50 values for Lyn. Saracatinib also shows potent Lyn inhibition and good selectivity against Abl. SU6656 is a less potent but selective Src family kinase inhibitor. The provided experimental protocols offer standardized methods for in-house validation and comparison of these and other emerging Lyn inhibitors. The visualization of the Lyn signaling pathway and experimental workflows aims to facilitate a deeper understanding of the context in which these inhibitors function.
References
Off-Target Profiling of Lyn Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target profile of a kinase inhibitor is paramount for predicting potential side effects and identifying opportunities for drug repurposing. This guide provides a comparative analysis of the off-target profiles of several inhibitors targeting Lyn, a Src family tyrosine kinase implicated in various cancers and autoimmune diseases.
This comparison focuses on Bafetinib (also known as INNO-406), a dual Bcr-Abl/Lyn inhibitor, and contrasts its selectivity with other notable kinase inhibitors having activity against Lyn, including Dasatinib, Ponatinib, and Rebastinib. The data presented is compiled from publicly available kinase panel screening data.
Kinase Inhibition Profile Comparison
The following table summarizes the inhibitory activity of Bafetinib, Dasatinib, Ponatinib, and Rebastinib against a panel of selected kinases. The data is presented as IC50 values (the concentration of inhibitor required to achieve 50% inhibition of the kinase activity). Lower values indicate higher potency. It is important to note that the specific kinases included in screening panels can vary, and direct comparison should be made with caution.
| Kinase Target | Bafetinib (IC50, nM) | Dasatinib (IC50, nM) | Ponatinib (IC50, nM) | Rebastinib (IC50, nM) |
| Lyn | 19[1][2][3] | 0.2 - 1.1[4] | - | 29[5] |
| Abl | 5.8[1][2][3] | 3[4] | 0.37[6] | 0.8[7] |
| Abl (T315I) | No Inhibition[2] | - | 2.0[6] | 4[7] |
| Src | - | 0.2 - 1.1[4] | - | 34[5] |
| Fyn | >50% inhibition at 100 nM[2] | - | - | - |
| Fgr | - | - | - | 38[5] |
| Hck | - | - | - | 40[5] |
| PDGFRα | Less Potent[3] | - | - | 70[5] |
| PDGFRβ | Less Potent[3] | - | - | 113[5] |
| c-Kit | Less Potent[3] | - | - | 481[5] |
| Tie-2 | - | - | - | ~1.2[7] |
Data for some kinase-inhibitor interactions were not publicly available and are indicated as "-".
Experimental Protocols
The quantitative data presented in this guide is typically generated using in vitro kinase assays. Two common high-throughput screening platforms are KINOMEscan® and LanthaScreen™.
KINOMEscan® Assay Protocol
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Generalized Workflow:
-
Immobilization: A proprietary, broadly-specific kinase inhibitor is immobilized on a solid support.
-
Competition: A specific kinase, tagged with a unique DNA identifier, is incubated with the immobilized ligand and the test compound at various concentrations.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are typically expressed as percentage of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined from dose-response curves.
LanthaScreen™ Kinase Assay Protocol
The LanthaScreen™ platform is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure kinase activity or inhibitor binding.
Principle (Binding Assay): This assay format measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is typically tagged (e.g., with GST or His) and is recognized by a terbium-labeled anti-tag antibody (the FRET donor). The tracer is labeled with a fluorescent acceptor (e.g., fluorescein). When the tracer is bound to the kinase, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.
Generalized Workflow:
-
Reagent Preparation: Prepare solutions of the tagged kinase, terbium-labeled antibody, fluorescent tracer, and test compound at various concentrations.
-
Assay Assembly: In a microplate, combine the kinase, antibody, and test compound.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding competition.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of the test compound indicates inhibition. IC50 values are determined from dose-response curves.
Signaling Pathway Context: Lyn Kinase
Lyn kinase is a member of the Src family of non-receptor tyrosine kinases and plays a crucial role in the signaling pathways of various cell types, particularly B-cells and myeloid cells. Its dysregulation is associated with several cancers and autoimmune disorders. Inhibitors targeting Lyn can therefore have profound effects on these signaling cascades.
References
- 1. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Orthogonal Validation of Lyn Kinase Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of findings obtained through the pharmacological inhibitor Lyn-IN-1 and its validation via genetic methods like RNA interference (RNAi) and CRISPR-Cas9. The principle of orthogonal validation—using distinct methods to verify a scientific finding—is critical in drug discovery to ensure that the observed effects of a compound are due to its intended on-target activity and not an unforeseen off-target interaction.
This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological and experimental frameworks to offer a comprehensive resource for validating Lyn kinase as a therapeutic target.
The Central Role of Lyn Kinase in Cellular Signaling
Lyn is a non-receptor tyrosine kinase belonging to the Src family, predominantly expressed in hematopoietic cells.[1] It is a critical mediator in a multitude of signaling pathways that regulate immune responses, cell proliferation, migration, and survival.[1][2] Dysregulation of Lyn kinase activity is implicated in various cancers and autoimmune diseases, making it a compelling therapeutic target.[1][3] Pharmacological inhibitors, such as this compound (a Bafetinib analog), are designed to block the ATP-binding site of Lyn, thereby preventing the phosphorylation of its downstream substrates and disrupting aberrant signaling.[1][4]
The diagram below illustrates the pivotal position of Lyn kinase in cellular signaling, receiving inputs from various cell surface receptors and propagating signals through multiple downstream effector pathways.
Comparative Analysis of Phenotypic and Molecular Outcomes
To validate that the cellular effects of a pharmacological agent are due to the inhibition of its intended target, the resulting phenotypes should phenocopy, or closely mimic, the effects of genetically silencing that same target. The following tables compare the reported effects of Lyn kinase inhibitors (such as Dasatinib, a potent Src/Lyn inhibitor) with genetic knockdown of Lyn using siRNA or shRNA across various cancer cell lines.
Table 1: Comparison of Cellular Phenotypes
| Phenotypic Assay | Pharmacological Inhibition (Dasatinib/Other Inhibitors) | Genetic Approach (LYN siRNA/shRNA) | Cell Line/Model |
| Cell Proliferation / Growth | Growth inhibition observed in multiple cell lines.[5][6] | Significant decrease in cell proliferation and colony formation.[5][7] | Myeloid Leukemia (Mo7e), Melanoma (M14, A375), Breast Cancer (MCF-7/LTED)[5][7][8] |
| Apoptosis | Induction of apoptosis.[6][9] | Induction of apoptosis in BCR-ABL1(+) leukemia cells.[9] | CML Blast Crisis Cells, Melanoma[6][9] |
| Cell Migration | Significant inhibition of cell migration.[10][11][12] | Inhibition of cell migration and invasion.[7] | Glioma (U87, LN229), Melanoma (M14, A375)[7][10][11] |
| Cell Invasion | Significant inhibition of cell invasion.[6] | Downregulation of N-cadherin and upregulation of E-cadherin, indicating inhibition of EMT and invasion.[7] | Melanoma (A375, M14)[6][7] |
Table 2: Comparison of Molecular Readouts
| Molecular Readout | Pharmacological Inhibition (Dasatinib) | Genetic Approach (LYN siRNA/shRNA) | Cell Line/Model |
| Lyn Protein Level | Does not directly reduce total protein levels. | 80-95% reduction in total Lyn protein.[9] | CML Blast Crisis Cells[9] |
| p-Src (Y416) / SFK Activity | Complete inhibition of Src Family Kinase (SFK) phosphorylation at nanomolar concentrations.[5][11] | N/A (Measures activity, not presence) | Glioma, Myeloid Leukemia[5][11] |
| p-Akt | Inhibition of downstream PI3K/Akt signaling. | Reduced levels of phosphorylated Akt.[7] | Melanoma (M14, A375)[7] |
| p-FAK | Decreased phosphorylation of Focal Adhesion Kinase (FAK).[6] | N/A (Data not found in reviewed literature) | Melanoma[6] |
The strong concordance between the data in these tables demonstrates that genetic silencing of Lyn kinase reproduces the key anti-proliferative and anti-migratory effects observed with potent Lyn inhibitors. This provides robust orthogonal validation for the on-target activity of these compounds.
Experimental Methodologies
Accurate validation requires rigorous and well-documented experimental procedures. Below are generalized protocols for the key genetic and analytical techniques used to validate inhibitor findings.
The logical flow of an orthogonal validation experiment begins with a hypothesis generated from pharmacological data and moves to confirmation using a distinct genetic method.
This protocol describes the stable knockdown of Lyn kinase using lentiviral particles expressing a short hairpin RNA (shRNA).
-
shRNA Vector Selection:
-
Select at least two different validated shRNA sequences targeting the LYN gene from a reputable supplier. Include a non-targeting (scrambled) shRNA control.
-
Ensure the vector contains a selection marker (e.g., puromycin resistance) and optionally a fluorescent reporter (e.g., GFP).
-
-
Lentivirus Production (in HEK293T cells):
-
Day 1: Seed HEK293T cells to reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect the shRNA plasmid along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Day 3: Change the medium 12-16 hours post-transfection.
-
Day 4-5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of Target Cells:
-
Day 1: Seed the target cells (e.g., M14 melanoma cells) at 50-60% confluency.
-
Day 2: Add the lentiviral supernatant to the cells in the presence of polybrene (final concentration 5-8 µg/mL) to enhance transduction efficiency.
-
Day 3: Replace the virus-containing medium with fresh growth medium.
-
-
Selection and Expansion:
-
Begin selection with the appropriate antibiotic (e.g., puromycin at a pre-determined optimal concentration) 48-72 hours post-transduction.
-
Culture the cells for 7-14 days, replacing the selection medium every 2-3 days, until non-transduced control cells are eliminated.
-
Expand the resulting stable polyclonal population for analysis.
-
-
Validation of Knockdown:
This protocol outlines the generation of a Lyn knockout cell line.
-
Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting an early exon of the LYN gene using a design tool (e.g., CHOPCHOP, Synthego).
-
Synthesize and clone the gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2), which often includes a selection marker.
-
-
Delivery of CRISPR Components:
-
Deliver the Cas9/gRNA plasmid into the target cells via transfection or lentiviral transduction as described in Protocol 1.
-
Alternatively, deliver Cas9 protein and synthetic gRNA as a ribonucleoprotein (RNP) complex via electroporation for a DNA-free approach.
-
-
Enrichment or Single-Cell Cloning:
-
After delivery, enrich the edited cell population using the selection marker.
-
To generate a clonal knockout line, perform single-cell sorting into 96-well plates via fluorescence-activated cell sorting (FACS) or limiting dilution.
-
-
Expansion and Screening of Clones:
-
Expand the single-cell clones over 2-4 weeks.
-
Create duplicate plates for genomic DNA extraction and cell stock cryopreservation.
-
-
Validation of Knockout:
-
Genomic Level: Extract genomic DNA from each clone. Amplify the targeted region by PCR and analyze for insertions/deletions (indels) using Sanger sequencing followed by TIDE or ICE analysis, or by a mismatch cleavage assay (e.g., T7E1).[15]
-
Protein Level: Perform Western blotting on lysates from clones with confirmed frameshift-inducing indels on all alleles to verify the complete absence of Lyn protein.[15]
-
Summary and Conclusion
While pharmacological inhibitors offer ease of use and temporal control, they can suffer from off-target effects.[16] Genetic approaches, particularly CRISPR-Cas9, provide unparalleled specificity but involve a more extensive development and validation timeline.[16] The use of RNAi or CRISPR to orthogonally validate the results from a small-molecule inhibitor is therefore an indispensable step in target validation. It builds confidence that the observed biological response is a direct consequence of modulating the intended target, paving the way for further preclinical and clinical development.
References
- 1. What are LYN inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythematosus [frontiersin.org]
- 3. Fyn, Blk, and Lyn kinase inhibitors: A mini-review on medicinal attributes, research progress, and future insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lyn Kinase Promotes the Proliferation of Malignant Melanoma Cells through Inhibition of Apoptosis and Autophagy via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Short interfering RNA (siRNA) targeting the Lyn kinase induces apoptosis in primary, and drug-resistant, BCR-ABL1(+) leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dasatinib synergizes with JSI-124 to inhibit growth and migration and induce apoptosis of malignant human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immediate Effects of Dasatinib on the Migration and Redistribution of Naïve and Memory Lymphocytes Associated With Lymphocytosis in Chronic Myeloid Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qiagen.com [qiagen.com]
- 14. High Throughput Short Interfering RNA (siRNA) Screening of the Human Kinome Identifies Novel Kinases Controlling the Canonical Nuclear Factor-κB (NF-κB) Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Validate a CRISPR Knockout [biognosys.com]
- 16. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Lyn-IN-1 Against Next-Generation Lyn Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lyn-IN-1, a known Lyn kinase inhibitor, with several next-generation inhibitors. The data presented herein is compiled from publicly available literature and aims to offer an objective analysis of their biochemical potency, cellular activity, and selectivity. Due to the lack of direct head-to-head studies for all compounds under identical experimental conditions, this guide also outlines a proposed standardized experimental workflow for a comprehensive internal benchmarking study.
Introduction to Lyn Kinase
Lyn is a member of the Src family of protein tyrosine kinases and plays a crucial, dual role in signal transduction.[1][2] It is predominantly expressed in hematopoietic cells and is involved in regulating a variety of cellular processes, including proliferation, differentiation, and immune responses.[1][3] Lyn can initiate both activating and inhibitory signals, depending on the cellular context and the receptors it interacts with.[1][2][4] Dysregulation of Lyn kinase activity has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive target for therapeutic intervention.
Inhibitor Overview
This guide focuses on the comparison of this compound with the following next-generation Lyn inhibitors:
-
Saracatinib (AZD0530): A potent dual inhibitor of Src and Abl kinases.[5][6][7][8][9]
-
Bosutinib: A dual inhibitor of Src and Abl kinases approved for the treatment of chronic myeloid leukemia (CML).[10][11][12][13][14]
-
Masitinib: A selective tyrosine kinase inhibitor targeting c-Kit, PDGFR, and Lyn.[15][16][17][18][19]
-
Birelentinib (DZD8586): An investigational dual inhibitor of LYN and Bruton's tyrosine kinase (BTK).[20][21][22][23][24]
Data Presentation
Table 1: Biochemical Potency of Lyn Inhibitors
| Inhibitor | Type | Target(s) | Lyn IC50 (nM) | Other Notable Kinase IC50s (nM) |
| This compound | Not Specified | Lyn | Data not publicly available | Data not publicly available |
| Saracatinib (AZD0530) | Type I | Src, Abl, Lyn | 5[6] | c-Src: 2.7, c-Yes: 4, Fyn: 4, Blk: 10, Fgr: 11, Lck: 10[6][7] |
| Bosutinib | Type I | Src, Abl | ~8.5[25] | Abl: >1000 |
| Masitinib | Type II | c-Kit, PDGFR, Lyn | 200[17] | c-Kit: 200, PDGFRα: 540, PDGFRβ: 800[17] |
| Birelentinib (DZD8586) | Not Specified | LYN, BTK | Data not publicly available | Data not publicly available |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution. The data presented here is collated from various sources and may not be directly comparable.
Table 2: Cellular Activity of Lyn Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | Observed Effect |
| This compound | Not specified | Not specified | Not specified | Data not publicly available |
| Saracatinib (AZD0530) | HT1080, NBT-II | Invasion, Cell Scattering | Inhibition | Significantly impairs invasion and completely inhibits EGF-induced cell scattering.[6] |
| Bosutinib | Various CML cell lines | Proliferation | Inhibition | Inhibits cell growth and induces apoptosis.[13] |
| Masitinib | HMC-1α155, FMA3 | Proliferation | Inhibition | IC50 of 10 nM and 30 nM, respectively.[17] |
| Birelentinib (DZD8586) | DLBCL cell lines | Proliferation, Apoptosis | Inhibition, Induction | Potent cell growth inhibition and induced cell death.[20] |
Signaling Pathways and Experimental Workflows
Lyn Kinase Signaling Pathways
Lyn kinase can initiate both activating and inhibitory signaling cascades. Understanding these pathways is crucial for interpreting the effects of its inhibitors.
References
- 1. LYN - Wikipedia [en.wikipedia.org]
- 2. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Lyn Kinase Structure, Regulation, and Involvement in Neurodegenerative Diseases: A Mini Review [mdpi.com]
- 5. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. Saracatinib - Wikipedia [en.wikipedia.org]
- 10. rcsb.org [rcsb.org]
- 11. Bosutinib, structural isomer - LKT Labs [lktlabs.com]
- 12. drugs.com [drugs.com]
- 13. Facebook [cancer.gov]
- 14. Bosutinib Monohydrate | C26H31Cl2N5O4 | CID 11990828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Masitinib | C28H30N6OS | CID 10074640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. GSRS [precision.fda.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. masitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. DZD8586 | LYN/BTK dual inhibitor | Probechem Biochemicals [probechem.com]
- 21. Birelentinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 22. birelentinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. birelentinib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 24. Birelentinib | C23H21F2N5O3 | CID 156565109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Crystal structures of the Lyn protein tyrosine kinase domain in its Apo- and inhibitor-bound state - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lyn-IN-1: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Lyn-IN-1, a potent dual Bcr-Abl/Lyn inhibitor.
This compound, also known as Bafetinib analog, requires careful management throughout its lifecycle in the laboratory, from receipt to final disposal. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Essential Safety and Handling Information
Before initiating any disposal protocol, it is crucial to be fully aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as follows:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
Therefore, preventing ingestion and release into the environment are the primary safety concerns. Always consult the specific Safety Data Sheet provided by your supplier for the most accurate and detailed information.
Personal Protective Equipment (PPE): When handling this compound, including during disposal, the following personal protective equipment should be worn:
-
Safety goggles with side-shields
-
Protective gloves (chemically resistant)
-
Impervious clothing or lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[2].
Quantitative Data and Chemical Properties
For easy reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 887650-05-7 | [3][4] |
| Molecular Formula | C30H31F3N8O | [1][3] |
| Molecular Weight | 576.62 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Storage Temperature | -20°C | [3] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound and its associated waste. This procedure is based on general guidelines for hazardous chemical waste and should be adapted to comply with all local, regional, and national regulations.
Experimental Protocol: Disposal of this compound
Objective: To safely dispose of this compound solid waste, contaminated labware, and solutions in accordance with safety and environmental regulations.
Materials:
-
Waste this compound (solid)
-
Contaminated materials (e.g., pipette tips, tubes, gloves, bench paper)
-
Solutions containing this compound
-
Designated hazardous waste container (clearly labeled)
-
Sealable plastic bags
-
Appropriate PPE (as listed above)
Procedure:
-
Segregation of Waste:
-
Separate this compound waste from non-hazardous laboratory trash. All materials that have come into contact with this compound must be treated as hazardous waste.
-
-
Solid Waste Disposal:
-
Carefully collect all solid this compound waste and contaminated disposable items (e.g., weighing paper, contaminated gloves, pipette tips).
-
Place these materials into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Liquid Waste Disposal:
-
Do not dispose of solutions containing this compound down the drain. This is critical due to its high aquatic toxicity[1].
-
Collect all aqueous and organic solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. The container must be compatible with the solvents used.
-
-
Decontamination of Labware:
-
Reusable labware (e.g., glassware) should be decontaminated.
-
Rinse the labware with a suitable solvent (e.g., ethanol or isopropanol) to remove this compound residues.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Store the sealed hazardous waste containers in a designated and secure area, away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor. Ensure that the disposal plant is permitted to handle cytotoxic and environmentally hazardous materials[2].
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting researchers and preserving the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
